molecular formula C12H20N4O7S B027646 S-(N-Methylcarbamoyl)glutathione CAS No. 38126-73-7

S-(N-Methylcarbamoyl)glutathione

Katalognummer: B027646
CAS-Nummer: 38126-73-7
Molekulargewicht: 364.38 g/mol
InChI-Schlüssel: ROWIKVIWEBGFSY-BQBZGAKWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

S-(N-Methylcarbamoyl)glutathione, also known as this compound, is a useful research compound. Its molecular formula is C12H20N4O7S and its molecular weight is 364.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O7S/c1-14-12(23)24-5-7(10(20)15-4-9(18)19)16-8(17)3-2-6(13)11(21)22/h6-7H,2-5,13H2,1H3,(H,14,23)(H,15,20)(H,16,17)(H,18,19)(H,21,22)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWIKVIWEBGFSY-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191537
Record name S-(N-Methylcarbamoyl)glutathione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38126-73-7
Record name S-(N-Methylcarbamoyl)glutathione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038126737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(N-Methylcarbamoyl)glutathione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(N-METHYLCARBAMOYL)GLUTATHIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH7D8R2R6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of S-(N-Methylcarbamoyl)glutathione

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological significance of S-(N-Methylcarbamoyl)glutathione (SMG). SMG is a reactive metabolite of significant interest due to its role as a carbamoylating agent and its implication in the toxicology of methyl isocyanate. This document will delve into its structural characterization using spectroscopic techniques, outline detailed protocols for its synthesis and analysis, and explore its mechanism of action in biological systems. The insights provided are intended to support researchers and professionals in the fields of toxicology, drug development, and metabolic research.

Chemical Structure and Properties

This compound is a tripeptide derivative formed by the conjugation of glutathione (GSH) with a methylcarbamoyl group at the sulfur atom of the cysteine residue.

Molecular Formula: C₁₂H₂₀N₄O₇S[1]

Molecular Weight: 364.37 g/mol [1]

CAS Number: 38126-73-7[1]

The structure of SMG is based on the glutathione backbone, which consists of three amino acids: glutamic acid, cysteine, and glycine. The key modification is the attachment of an N-methylcarbamoyl moiety to the thiol group of the cysteine residue.

2D Chemical Structure

Caption: 2D structure of this compound.

Key Structural Features
  • Glutathione Backbone: Composed of γ-glutamyl, cysteinyl, and glycyl residues.

  • Thioester Linkage: The N-methylcarbamoyl group is attached to the sulfur atom of the cysteine residue, forming a carbamothioic acid S-ester. This bond is crucial to its reactivity.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₂H₂₀N₄O₇S[1]
Molecular Weight364.37 g/mol [1]
CAS Number38126-73-7[1]
Purity (typical)≥95%[1]
AppearanceWhite to off-white solid (predicted)
SolubilitySoluble in aqueous solutions

Synthesis and Characterization

The synthesis of this compound is typically achieved through the reaction of reduced glutathione with a suitable methylcarbamoylating agent.

Synthetic Pathway

synthesis GSH Glutathione (GSH) SMG This compound (SMG) GSH->SMG Nucleophilic attack by thiol group MIC Methyl Isocyanate (CH₃NCO) MIC->SMG carbamoylation SMG This compound CarbamoylatedProtein Carbamoylated Protein SMG->CarbamoylatedProtein Transfers N-methylcarbamoyl group GSH Glutathione (GSH) SMG->GSH releases Protein Protein with Nucleophilic Residue (e.g., Cysteine, Lysine) Protein->CarbamoylatedProtein

Sources

The Dual Nature of S-(N-Methylcarbamoyl)glutathione in Cellular Detoxification: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(N-Methylcarbamoyl)glutathione (SMCG) is a pivotal, yet complex, metabolite formed during the cellular detoxification of methyl isocyanate (MIC), a highly toxic and reactive compound. This technical guide provides an in-depth exploration of the multifaceted role of SMCG, from its enzymatic formation and subsequent metabolic fate via the mercapturic acid pathway to its inherent reactivity and potential to contribute to cellular toxicity. We will delve into the enzymatic machinery responsible for its synthesis and breakdown, providing insights into the kinetic parameters that govern these processes. Furthermore, this guide offers detailed methodologies for the laboratory synthesis and quantitative analysis of SMCG, equipping researchers with the practical knowledge to investigate its biological significance.

Introduction: The Challenge of Methyl Isocyanate Detoxification

Methyl isocyanate (MIC) is a volatile and highly reactive electrophile that poses a significant threat to cellular homeostasis. Its toxicity stems from its ability to readily carbamoylate a wide range of biological nucleophiles, including proteins and nucleic acids, leading to enzyme inactivation, disruption of cellular signaling, and DNA damage[1]. The primary defense mechanism against such electrophilic xenobiotics is the glutathione (GSH) conjugation pathway[2][3]. This pathway, a cornerstone of phase II detoxification, involves the enzymatic addition of the tripeptide glutathione to the electrophilic center of the toxicant, rendering it more water-soluble and facilitating its elimination from the body.

The initial and critical step in the detoxification of MIC is its conjugation with GSH to form this compound (SMCG)[4]. While this conjugation is a crucial detoxification event, SMCG is not an inert metabolite. It is a chemically reactive species that can participate in further biochemical reactions, exhibiting a dual role that blurs the line between detoxification and bioactivation[4]. Understanding the intricate biochemistry of SMCG is therefore paramount for a comprehensive assessment of MIC toxicity and for the development of effective therapeutic strategies.

Enzymatic Formation of this compound: The Role of Glutathione S-Transferases

The conjugation of MIC with GSH is catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). These enzymes play a central role in cellular defense by accelerating the reaction between the thiol group of GSH and a wide array of electrophilic substrates[1].

The kinetic behavior of GSTs is complex and can follow a random sequential mechanism[1]. While there is a significant uncatalyzed reaction between GSH and MIC, GSTs substantially enhance the rate of SMCG formation. The efficiency of this conjugation can vary between different GST isoenzymes, with some exhibiting higher catalytic efficiencies than others for specific isocyanates[5]. Human GSTs M1-1 and P1-1 have been shown to be particularly efficient in conjugating isothiocyanates, a related class of compounds[6].

cluster_formation SMCG Formation MIC Methyl Isocyanate (MIC) GST Glutathione S-Transferases (GSTs) MIC->GST GSH Glutathione (GSH) GSH->GST SMCG This compound (SMCG) GST->SMCG Conjugation

Figure 1: Enzymatic formation of this compound.

The Mercapturic Acid Pathway: Metabolic Fate of this compound

Once formed, SMCG enters the mercapturic acid pathway, a well-established route for the metabolism and excretion of glutathione S-conjugates[7]. This pathway involves a series of enzymatic steps that ultimately convert the bulky, tripeptide conjugate into a smaller, N-acetylcysteine conjugate (a mercapturic acid) that is readily excreted in the urine.

The key enzymatic steps in the metabolism of SMCG are:

  • Removal of the γ-glutamyl residue: This initial step is catalyzed by γ-Glutamyltransferase (GGT) , a membrane-bound enzyme that cleaves the γ-glutamyl moiety from the glutathione conjugate, forming S-(N-Methylcarbamoyl)cysteinylglycine[2][7]. GGT is a key enzyme in glutathione homeostasis and the detoxification of xenobiotics.

  • Cleavage of the glycine residue: The resulting dipeptide conjugate is then hydrolyzed by various dipeptidases , such as aminopeptidases A, B, and N, and dipeptidase D, to remove the glycine residue, yielding S-(N-Methylcarbamoyl)cysteine[2][3].

  • N-acetylation of the cysteine conjugate: The final step is the acetylation of the free amino group of the cysteine conjugate by N-acetyltransferase 8 (NAT8) , a microsomal enzyme that utilizes acetyl-CoA as the acetyl donor[8][9][10]. This reaction produces the final mercapturic acid, N-acetyl-S-(N-methylcarbamoyl)cysteine, which is then eliminated from the body.

SMCG This compound GGT γ-Glutamyltransferase (GGT) SMCG->GGT - Glutamate SMcG_CysGly S-(N-Methylcarbamoyl)cysteinylglycine Dipeptidases Dipeptidases SMcG_CysGly->Dipeptidases - Glycine SMcG_Cys S-(N-Methylcarbamoyl)cysteine NAT8 N-Acetyltransferase 8 (NAT8) SMcG_Cys->NAT8 + Acetyl-CoA Mercapturate N-Acetyl-S-(N-methylcarbamoyl)cysteine (Mercapturic Acid) Excretion Urinary Excretion Mercapturate->Excretion GGT->SMcG_CysGly Dipeptidases->SMcG_Cys NAT8->Mercapturate

Figure 2: The Mercapturic Acid Pathway for this compound.

The Reactive Nature of this compound: A Double-Edged Sword

While the formation of SMCG is an essential step in detoxification, the story is not so simple. SMCG is a reactive metabolite that retains the ability to carbamoylate other nucleophilic molecules[4]. This reactivity is due to the lability of the thioester bond, which can lead to the transfer of the N-methylcarbamoyl group to other thiols, such as free cysteine, or potentially to other critical cellular macromolecules.

This transcarbamoylation activity means that SMCG can act as a transport and delivery vehicle for the toxic N-methylcarbamoyl moiety, potentially extending the reach and duration of MIC's damaging effects throughout the body[4]. This "bioactivation" aspect of SMCG metabolism highlights the complex and sometimes paradoxical nature of cellular detoxification pathways.

Experimental Protocols

Laboratory Synthesis of this compound

A stable and well-characterized standard of SMCG is essential for its accurate quantification in biological samples. The following protocol outlines a general method for the chemical synthesis of S-carbamoyl-glutathione derivatives, which can be adapted for SMCG.

Materials:

  • Glutathione (GSH)

  • Methyl isocyanate (MIC)

  • Anhydrous, inert solvent (e.g., Dichloromethane or Acetonitrile)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

  • Stirring apparatus

  • Purification system (e.g., Flash chromatography or preparative HPLC)

Procedure:

  • Dissolve glutathione in the chosen anhydrous solvent under an inert atmosphere. The solubility of GSH may be limited, so a suspension may be formed.

  • Cool the reaction mixture in an ice bath to control the exothermic reaction.

  • Slowly add a stoichiometric amount of methyl isocyanate to the stirring GSH solution/suspension.

  • Allow the reaction to proceed at a low temperature for several hours, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, quench any remaining MIC with a small amount of a primary or secondary amine.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using flash chromatography on silica gel or preparative reverse-phase HPLC to obtain pure this compound.

  • Characterize the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Note: Methyl isocyanate is extremely toxic and volatile. This synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Quantification of this compound by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and specific quantification of SMCG in complex biological matrices such as plasma, urine, or cell lysates[11][12][13].

Sample Preparation:

  • To prevent the degradation of SMCG and the oxidation of other thiols, it is crucial to immediately treat biological samples with a thiol-blocking agent, such as N-ethylmaleimide (NEM), and an acid to precipitate proteins (e.g., perchloric acid or trichloroacetic acid)[11].

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

UPLC-MS/MS Method:

  • UPLC System: A high-pressure liquid chromatography system capable of handling the small particle size columns used in UPLC.

  • Column: A reverse-phase C18 column is typically used for the separation of glutathione conjugates.

  • Mobile Phases: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for its high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for SMCG and a suitable internal standard (e.g., isotopically labeled SMCG) need to be determined and optimized for maximum sensitivity.

Workflow:

  • Develop a chromatographic method that provides good separation of SMCG from other endogenous components.

  • Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) for the specific MRM transitions of SMCG and the internal standard.

  • Prepare a calibration curve using the synthesized SMCG standard in a matrix that mimics the biological sample.

  • Analyze the prepared biological samples and quantify the concentration of SMCG based on the calibration curve.

Quantitative Data

The following table summarizes hypothetical kinetic parameters for the enzymes involved in the mercapturic acid pathway of SMCG. It is important to note that specific kinetic data for the interaction of these enzymes with SMCG and its metabolites are not extensively available in the literature and would be a valuable area for future research.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Glutathione S-Transferase (GST) Methyl Isocyanate100-50010-502x10⁴ - 5x10⁴
γ-Glutamyltransferase (GGT) This compound50-2005-202.5x10⁴ - 4x10⁴
Dipeptidases S-(N-Methylcarbamoyl)cysteinylglycine200-100020-1002x10⁴ - 5x10⁴
N-Acetyltransferase 8 (NAT8) S-(N-Methylcarbamoyl)cysteine10-501-52x10⁴ - 1x10⁵

Table 1: Hypothetical Kinetic Parameters for Enzymes in the SMCG Metabolic Pathway. These values are illustrative and intended to provide a general understanding of the relative efficiencies of the enzymatic reactions.

Conclusion

This compound occupies a central and complex position in the cellular response to methyl isocyanate exposure. While its formation represents a critical detoxification step, its inherent reactivity and ability to act as a carbamoylating agent underscore a more nuanced role that can contribute to the overall toxicity of MIC. A thorough understanding of the enzymatic pathways that govern its formation and metabolism, coupled with robust analytical methods for its quantification, is essential for researchers and drug development professionals working to mitigate the harmful effects of isocyanates and related electrophilic compounds. Further research into the specific kinetics of the human enzymes involved in the SMCG metabolic pathway will provide a more complete picture of its biological fate and toxicological significance.

References

  • Pearson, P. G., Slatter, J. G., Rashed, M. S., Han, D. H., Grillo, M. P., & Baillie, T. A. (1990). This compound: a reactive S-linked metabolite of methyl isocyanate. Biochemical and Biophysical Research Communications, 166(1), 245–250. [Link]

  • Suzuki, H., & Kumagai, H. (2000). Aminopeptidases A, B, and N and dipeptidase D are the four cysteinylglycinases of Escherichia coli K-12. Journal of Bacteriology, 182(5), 1438–1440. [Link]

  • Herzog, K., Ijlst, L., van Cruchten, A., van Roermund, C. W. T., Kulik, W., Wanders, R. J. A., & Waterham, H. R. (2019). An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells. Metabolites, 9(3), 45. [Link]

  • Veiga-da-Cunha, M., Tyteca, D., Stroobant, V., Courtoy, P. J., Van Schaftingen, E., & Bommer, G. T. (2010). Molecular identification of NAT8 as the enzyme that acetylates cysteine S-conjugates to mercapturic acids. The Journal of biological chemistry, 285(24), 18888–18898. [Link]

  • Koon, J. F., Zhu, L., & Penning, T. M. (2018). Human glutathione transferases catalyze the reaction between glutathione and nitrooleic acid. The Journal of biological chemistry, 293(4), 1234–1246. [Link]

  • Kolm, R. H., Sjödin, T., Ålin, P., & Mannervik, B. (1995). Isothiocyanates as substrates for human glutathione transferases: structure-activity studies. The Biochemical journal, 311(Pt 2), 453–459. [Link]

  • UniProt Consortium. (2023). NAT8 - N-acetyltransferase 8 - Homo sapiens (Human). UniProt. [Link]

  • Monks, T. J., & Lau, S. S. (1997). Quantitation of Glutathione and Oxidized Glutathione Ratios from Biological Matrices Using LC-MS/MS. Methods in enzymology, 283, 35–48. [Link]

  • Cappiello, M., & Cini, C. (1999). Colorimetric coupled enzyme assay for gamma-glutamyltransferase activity using glutathione as substrate. Analytical biochemistry, 268(2), 333–338. [Link]

  • Al-Helaly, L. A. (2007). Partial Separation and Some Kinetic studies of Glutathione S-Transferrase (GST) in Human Serum. Rafidain Journal of Science, 18(2), 71-84. [Link]

  • Morgenstern, R., & Deponte, M. (2024). Kinetic Behavior of Glutathione Transferases: Understanding Cellular Protection from Reactive Intermediates. International journal of molecular sciences, 25(11), 5988. [Link]

  • Wikipedia contributors. (2023, December 12). NAT8. In Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, H., & Forman, H. J. (2020). Mass spectrometry-based method development for glutathione determination and 13C-tracer analysis in cultured cells. Redox biology, 37, 101711. [Link]

  • Van der Veken, P., Senten, K., De Meester, I., Lambeir, A. M., & Scharpé, S. (2004). Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV. The Biochemical journal, 382(Pt 2), 481–488. [Link]

  • Dickinson, D. A., & Forman, H. J. (n.d.). Glutathione – Synthesis. Society for Redox Biology and Medicine. [Link]

  • Veiga-da-Cunha, M., Tyteca, D., Stroobant, V., Courtoy, P. J., Van Schaftingen, E., & Bommer, G. T. (2010). Molecular Identification of NAT8 as the Enzyme That Acetylates Cysteine S-Conjugates to Mercapturic Acids. The Journal of biological chemistry, 285(24), 18888–18898. [Link]

  • A kind of synthetic method of glut
  • O'Donoghue, A. J., Eroy-Reveles, A. A., Knudsen, G. M., Ingram, J., Zhou, M., & Craik, C. S. (2012). Global Identification of Peptidase Specificity by Multiplex Substrate Profiling. Nature methods, 9(11), 1095–1100. [Link]

  • El-Kady, A. M., & El-Shazly, S. A. (2023). Purification, characterization, and enzyme kinetics of a glutathione S transferase from larvae of the camel tick Hyalomma dromedarii. Parasitology research, 122(4), 1033–1043. [Link]

  • Kazybay, B., Saparbaev, M., & Issimov, A. (2022). Structural Analysis and Substrate Specificity of D-Carbamoylase from Pseudomonas. International journal of molecular sciences, 23(19), 11847. [Link]

  • MedlinePlus. (2024, July 29). Gamma-glutamyl Transferase (GGT) Test. [Link]

  • Retini, M., Sisti, A., Olivieri, D., & Piersanti, G. (2024). An Improved Process for Preparation of S -Acetyl- l -glutathione. European Journal of Organic Chemistry. [Link]

  • Choe, Y., Leonetti, F., Greenbaum, D. C., Lecaille, F., Bogyo, M., Brömme, D., Ellman, J. A., & Craik, C. S. (2006). Substrate profiling of cysteine proteases using a combinatorial peptide library identifies functionally unique specificities. The Journal of biological chemistry, 281(18), 12824–12832. [Link]

  • Faiman, M. D., & Johnson, D. C. (2013). LC-MS/MS Method for the determination of carbamathione in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 927, 134–138. [Link]

  • U.S. Patent No. 5,096,812. (1992). Washington, DC: U.S.
  • Singhal, S. S., Saxena, M., Awasthi, S., & Awasthi, Y. C. (1995). Glutathione S-transferases of human skin: qualitative and quantitative differences in men and women. Biochimica et biophysica acta, 1247(1), 15–22. [Link]

  • MedlinePlus. (2024, July 29). Gamma-glutamyl Transferase (GGT) Test. [Link]

  • Wang, Y., & Mo, Y. (2009). The Formation of S-[1-(N2-deoxyguanosinyl)methyl]glutathione between Glutathione and DNA Induced by Formaldehyde. Chemical research in toxicology, 22(8), 1433–1439. [Link]

Sources

The Dual-Edged Sword: A Technical Guide to the Mechanism of S-(N-Methylcarbamoyl)glutathione Carbamoylation of Proteins

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the formation, reactivity, and protein modification mechanism of S-(N-Methylcarbamoyl)glutathione (GS-MC). Arising from the detoxification of the highly reactive industrial chemical and environmental toxicant, methyl isocyanate (MIC), GS-MC is not a benign metabolite. Instead, it serves as a stable, transportable reservoir of the carbamoylating moiety, capable of transferring it to protein nucleophiles throughout the body. This process, termed transcarbamoylation, can lead to widespread alterations in protein structure and function, with significant toxicological and pathological implications. This document will dissect the chemical intricacies of GS-MC-mediated protein carbamoylation, provide detailed methodologies for its study, and discuss its relevance in toxicology and drug development.

Introduction: The Genesis of a Reactive Metabolite

Methyl isocyanate (MIC) is a highly electrophilic and toxic compound used in the synthesis of carbamate pesticides.[1] Its high reactivity with biological nucleophiles is the primary mechanism of its toxicity.[1] The cellular detoxification machinery, primarily the glutathione S-transferase (GST) super family of enzymes, plays a crucial role in mitigating the immediate threat of xenobiotics by conjugating them with glutathione (GSH).[2][3] In the case of MIC, this enzymatic conjugation leads to the formation of this compound (GS-MC).[4] While this initial conjugation step does neutralize the immediate reactivity of MIC, the resulting thioester conjugate is itself a reactive species.[4]

GS-MC acts as a transport form of MIC, capable of releasing the N-methylcarbamoyl group to other biological nucleophiles in a process of transcarbamoylation.[4][5] This delayed and more widespread distribution of the carbamoylating agent contributes to the systemic toxicity observed after MIC exposure.[5] Understanding the mechanism of GS-MC-mediated protein carbamoylation is therefore critical for elucidating the long-term pathological consequences of MIC exposure and for developing potential therapeutic interventions.

The Chemical Mechanism of GS-MC Formation and Protein Carbamoylation

The journey from the detoxification of a reactive xenobiotic to widespread protein modification is a multi-step process governed by fundamental principles of chemical reactivity.

Formation of this compound

The initial step in the metabolic handling of methyl isocyanate is its conjugation with glutathione. This reaction can occur both non-enzymatically and be catalyzed by glutathione S-transferases (GSTs).[2][3] The nucleophilic thiol group of the cysteine residue within glutathione attacks the electrophilic carbon of the isocyanate group of MIC, forming a stable S-linked thioester bond.

MIC Methyl Isocyanate (MIC) CH₃-N=C=O GSMC This compound (GS-MC) MIC->GSMC Glutathione S-Transferase (GST) or non-enzymatic GSH Glutathione (GSH) γ-Glu-Cys-Gly      |     SH GSH->GSMC

Figure 1: Formation of GS-MC from MIC and GSH.
The Transcarbamoylation Reaction: GS-MC as a Carbamoyl Donor

GS-MC is a metastable intermediate. The S-carbamoyl thioester bond is susceptible to nucleophilic attack, allowing the transfer of the N-methylcarbamoyl moiety to other nucleophiles, most notably the side chains of amino acid residues in proteins. This process is known as transcarbamoylation.

The primary targets for carbamoylation on proteins are nucleophilic amino acid residues. The reactivity of these residues is influenced by their intrinsic nucleophilicity and their accessibility within the protein structure. The major sites of carbamoylation are:

  • Cysteine Thiols (-SH): The thiol group of cysteine is a potent nucleophile and a preferential target for carbamoylation by GS-MC.[4]

  • Lysine ε-amino Groups (-NH₂): The primary amine on the side chain of lysine is another major site of carbamoylation.[6]

  • N-terminal α-amino Groups (-NH₂): The N-terminal amino group of a polypeptide chain is also susceptible to carbamoylation.[7]

The reaction proceeds via a nucleophilic acyl substitution mechanism where the protein nucleophile attacks the carbonyl carbon of the GS-MC thioester. This results in the formation of a carbamoylated protein and the release of free glutathione.

cluster_reactants Reactants cluster_products Products GSMC GS-MC Carbamoylated_Protein Carbamoylated Protein GSMC->Carbamoylated_Protein Transcarbamoylation GSH Glutathione (GSH) GSMC->GSH Release Protein_Nu Protein Nucleophile (e.g., Cys-SH, Lys-NH₂) Protein_Nu->Carbamoylated_Protein

Figure 2: Transcarbamoylation from GS-MC to a protein nucleophile.

Experimental Methodologies for Studying GS-MC-Mediated Carbamoylation

A robust understanding of the kinetics and specificity of GS-MC-mediated protein carbamoylation requires well-designed in vitro and analytical methodologies.

Proposed Synthesis of this compound (GS-MC)

For in vitro studies, a reliable source of GS-MC is essential. The following is a proposed method for its synthesis based on established chemical principles for the reaction of isocyanates with thiols.

Materials:

  • Reduced Glutathione (GSH)

  • Methyl Isocyanate (MIC)

  • Anhydrous, amine-free solvent (e.g., acetonitrile or tetrahydrofuran)

  • Inert gas atmosphere (e.g., argon or nitrogen)

  • Stir plate and stir bar

  • Ice bath

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for purification

Step-by-Step Protocol:

  • Dissolution of Glutathione: Dissolve a known amount of reduced glutathione in the anhydrous solvent in a round-bottom flask under an inert atmosphere. The solution should be kept cool in an ice bath to minimize side reactions.

  • Addition of Methyl Isocyanate: Slowly add a stoichiometric equivalent of methyl isocyanate to the stirred glutathione solution. The reaction is exothermic, and slow addition is crucial to control the temperature.

  • Reaction: Allow the reaction to proceed at 0-4°C for several hours with continuous stirring under an inert atmosphere.

  • Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting solid by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

  • Characterization: Confirm the identity and purity of the synthesized GS-MC using mass spectrometry and NMR spectroscopy.

Self-Validation: The purity of the synthesized GS-MC is critical. The HPLC purification step should yield a single major peak corresponding to the expected retention time of GS-MC. Mass spectrometry should confirm the correct molecular weight, and NMR will verify the structure.

In Vitro Protein Carbamoylation Assay

This protocol details a method to study the carbamoylation of a target protein by the synthesized GS-MC.

Materials:

  • Purified target protein (e.g., Bovine Serum Albumin or Hemoglobin)

  • Synthesized and purified this compound (GS-MC)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., a high concentration of a primary amine like Tris-HCl)

  • SDS-PAGE reagents and equipment

  • Mass spectrometer

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the target protein at a defined concentration (e.g., 1 mg/mL) in the reaction buffer.

  • Initiation of Carbamoylation: Add a specific concentration of GS-MC to the protein solution to initiate the carbamoylation reaction. A range of GS-MC concentrations should be tested to assess dose-dependency.

  • Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the progress of the reaction.

  • Quenching: At each time point, stop the reaction by adding a quenching solution. The excess primary amines in the quenching solution will react with any remaining GS-MC, preventing further protein modification.

  • Analysis by SDS-PAGE: Analyze the reaction products by SDS-PAGE to visualize any changes in the protein's migration pattern, which can sometimes occur with extensive modification.

  • Analysis by Mass Spectrometry: The primary method for confirming and mapping carbamoylation is mass spectrometry. Prepare the samples for mass spectrometric analysis as detailed in the following section.

Self-Validation: A negative control reaction lacking GS-MC should be included to ensure that any observed modifications are dependent on the presence of the carbamoylating agent. A time- and concentration-dependent increase in protein carbamoylation will validate the experimental setup.

Mass Spectrometric Workflow for the Identification of Carbamoylation Sites

Mass spectrometry is the gold standard for identifying and localizing post-translational modifications, including carbamoylation.[8] The following workflow outlines the key steps from sample preparation to data analysis.

cluster_workflow Mass Spectrometry Workflow Sample_Prep 1. Sample Preparation - Denaturation - Reduction - Alkylation Digestion 2. Proteolytic Digestion (e.g., Trypsin) Sample_Prep->Digestion LC_MSMS 3. LC-MS/MS Analysis - Peptide Separation (LC) - Mass Analysis (MS1) - Fragmentation (MS2) Digestion->LC_MSMS Data_Analysis 4. Data Analysis - Database Search - PTM Identification - Site Localization LC_MSMS->Data_Analysis

Figure 3: Workflow for identifying protein carbamoylation sites.
Step-by-Step Sample Preparation for Mass Spectrometry
  • Denaturation, Reduction, and Alkylation:

    • Denature the protein sample using 8 M urea or 6 M guanidine hydrochloride to unfold the protein and expose hidden amino acid residues. Note that urea solutions can be a source of artificial carbamoylation, so fresh, high-purity urea should be used, and incubation times should be minimized.[7]

    • Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes. This step is crucial to prevent the re-formation of disulfide bonds and to differentiate between natively free and disulfide-bonded cysteines.

  • Buffer Exchange and Proteolytic Digestion:

    • Remove the denaturing and alkylating agents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a spin filter.

    • Digest the protein into smaller peptides using a protease such as trypsin. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge to remove salts and other contaminants that can interfere with mass spectrometric analysis.

    • Dry the purified peptides in a vacuum centrifuge.

LC-MS/MS Analysis
  • Resuspension: Reconstitute the dried peptides in a solution suitable for mass spectrometry, typically 0.1% formic acid in water.

  • Liquid Chromatography (LC) Separation: Inject the peptide mixture onto a reverse-phase LC column. The peptides will be separated based on their hydrophobicity.

  • Mass Spectrometry (MS) Analysis:

    • As the peptides elute from the LC column, they are ionized (typically by electrospray ionization) and introduced into the mass spectrometer.

    • The mass spectrometer will perform a survey scan (MS1) to determine the mass-to-charge ratio (m/z) of the eluting peptides.

    • The most abundant peptide ions are then selected for fragmentation (MS/MS or MS2) to generate fragment ions that provide sequence information.

Data Analysis and Identification of Carbamoylation Sites
  • Database Searching: The acquired MS/MS spectra are searched against a protein database using a search engine (e.g., Mascot, Sequest, MaxQuant).

  • Setting Search Parameters: It is critical to specify the N-methylcarbamoyl modification as a variable modification on lysine (+57.021 Da) and cysteine (+57.021 Da) residues, and the protein N-terminus (+57.021 Da).

  • Validation and Site Localization: The search engine will score the peptide-spectrum matches. High-confidence identifications are then manually validated to confirm the presence and location of the carbamoyl modification based on the fragmentation pattern in the MS/MS spectrum.

ParameterRecommended SettingRationale
Enzyme TrypsinSpecific cleavage C-terminal to Lys and Arg, producing peptides of a suitable size for MS/MS.
Missed Cleavages Up to 2To account for incomplete digestion.
Fixed Modifications Carbamidomethyl (C)From the alkylation of cysteine residues with iodoacetamide.
Variable Modifications Oxidation (M), N-methylcarbamoyl (K, C, N-term)To identify potential methionine oxidation and the carbamoylation of interest.
Peptide Mass Tolerance 10-20 ppmDependent on the mass accuracy of the instrument for MS1 scans.[9]
Fragment Mass Tolerance 0.02 Da (for high-res)Dependent on the mass accuracy of the instrument for MS2 scans.[9]

Table 1: Recommended Database Search Parameters for Identifying N-methylcarbamoyl Modifications

Biological and Pathophysiological Consequences of Protein Carbamoylation

The addition of an N-methylcarbamoyl group to a protein can have profound effects on its structure and function.

Structural Alterations
  • Charge Neutralization: Carbamoylation of the positively charged ε-amino group of lysine results in its neutralization. This can disrupt ionic interactions that are crucial for maintaining the protein's tertiary and quaternary structure.

  • Conformational Changes: The alteration of local charge and the addition of a bulky group can induce conformational changes in the protein, potentially leading to misfolding and aggregation.

Functional Consequences
  • Enzyme Activity: Carbamoylation of active site residues can directly inhibit or alter the catalytic activity of enzymes.

  • Protein-Protein Interactions: Modification of residues at protein interaction interfaces can disrupt the formation of protein complexes.

  • Receptor Binding: Carbamoylation of ligands or receptors can affect their binding affinity and signaling activity. For example, carbamoylation of albumin has been shown to reduce its binding to the neonatal Fc receptor (FcRn), leading to increased vascular clearance.[10]

  • Immunogenicity: Carbamoylated proteins can be recognized as neo-antigens by the immune system, potentially triggering autoimmune responses.

Specific Protein Targets and Pathological Implications
  • Hemoglobin: Carbamoylation of hemoglobin has been studied in the context of MIC exposure.[11] Modification of hemoglobin can potentially alter its oxygen-binding capacity and contribute to respiratory distress. Covalent binding of glutathione to hemoglobin is also known to affect its oxygen affinity.[8][12]

  • Albumin: As the most abundant protein in plasma, albumin is a major target of carbamoylation.[6][10] Carbamoylated albumin is associated with increased mortality in patients with kidney failure and can contribute to oxidative stress.[13][14]

  • Erythropoietin (EPO): Carbamylated EPO has been investigated as a potential therapeutic agent for traumatic brain injury, as it appears to decouple the cytoprotective effects of EPO from its erythropoietic activity.[15]

Relevance in Drug Development and Toxicology

The study of GS-MC-mediated protein carbamoylation is of significant interest in both toxicology and drug development.

  • Toxicology: Understanding this mechanism is crucial for assessing the long-term health risks associated with exposure to methyl isocyanate and other isocyanates. It provides a molecular basis for the systemic toxicity that may not be immediately apparent after acute exposure.

  • Drug Development: The formation of reactive metabolites that can covalently modify proteins is a major concern in drug development. The principles governing GS-MC reactivity can be applied to the study of other drugs that form reactive thioester metabolites. Furthermore, the deliberate carbamoylation of proteins, as seen with carbamylated EPO, represents a potential strategy for modulating protein function for therapeutic benefit.

Conclusion

The formation of this compound represents a fascinating and toxicologically significant interplay between cellular detoxification and the generation of a secondary reactive species. While the initial conjugation of methyl isocyanate with glutathione is a protective mechanism, the resulting GS-MC acts as a stable carrier, capable of disseminating the carbamoylating potential of MIC throughout the organism. This leads to the modification of a wide range of proteins, with significant consequences for their structure and function. The detailed experimental and analytical workflows presented in this guide provide a framework for researchers to investigate this important post-translational modification, paving the way for a deeper understanding of its role in toxicology and disease, and for the development of novel therapeutic strategies.

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An In-Depth Technical Guide to S-(N-Methylcarbamoyl)glutathione: Formation, Toxicological Significance, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methylformamide (NMF) is a deceptively simple organic amide with a complex biological profile, holding interest as both an experimental anticancer agent and a recognized hepatotoxin.[1][2][3] Its toxicity is not inherent but is intrinsically linked to its metabolic activation. This guide provides a detailed examination of the critical biotransformation pathway wherein NMF is converted to a reactive intermediate that is subsequently conjugated with glutathione (GSH) to form S-(N-Methylcarbamoyl)glutathione (SMCG). We will explore the mechanistic underpinnings of this process, the crucial role of cytochrome P450-mediated oxidation, and the subsequent toxicological implications driven by the reactive nature of the SMCG metabolite itself.[1][4] Furthermore, this document serves as a practical resource, offering detailed protocols for the robust analytical detection and quantification of SMCG from biological matrices, a critical capability for any research involving NMF's metabolic fate and toxicity profile.

N-Methylformamide (NMF): A Compound of Duality

N-methylformamide is a colorless, polar organic solvent and an important precursor in various industrial and pharmaceutical syntheses.[5] Its utility extends into the biomedical field, where it has been investigated for its differentiating and chemosensitizing effects on cancer cells.[2] However, this therapeutic potential is shadowed by significant, dose-dependent hepatotoxicity, which has limited its clinical development.[6] Understanding the mechanism of this toxicity is paramount, and the evidence points unequivocally towards metabolic activation. The primary action of NMF in biological systems involves the depletion of cellular reduced glutathione levels, which leads to cytostasis and toxicity.[7][8]

The Gatekeeper of Cellular Defense: Glutathione (GSH)

Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and the cornerstone of cellular redox homeostasis and detoxification.[9][10] Its nucleophilic thiol group is a primary target for electrophilic xenobiotics and their reactive metabolites. The conjugation of these electrophiles with GSH, a reaction that can occur spontaneously or be catalyzed by Glutathione S-transferases (GSTs), is a fundamental detoxification mechanism.[11] This process typically renders reactive compounds more water-soluble and facilitates their elimination. However, as we will see with NMF, this conjugation does not always lead to detoxification and can instead produce a stable, yet still reactive, metabolite.

The Biotransformation of NMF: A Pathway to a Reactive Metabolite

The metabolism of NMF to its ultimate toxic form is a multi-step process that transforms a relatively inert amide into a potent biological carbamoylating agent. Simple hydrolysis is not the primary metabolic route; instead, an oxidative pathway is the critical initiating step.[1]

Step 1: Oxidative Activation by Cytochrome P450

This oxidation is mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast array of drugs and xenobiotics.[12][13][14] Specifically, CYP2E1 has been implicated in the metabolism of NMF and its parent compound, N,N-dimethylformamide (DMF), to a highly reactive intermediate believed to be methyl isocyanate (MIC) .[4]

Step 2: Glutathione Conjugation to Form SMCG

The generated methyl isocyanate is a potent electrophile. It does not persist freely in the cellular environment but is rapidly intercepted by the abundant nucleophile, glutathione. The thiol group of GSH attacks the electrophilic carbon of the isocyanate, forming a stable S-C covalent bond. This reaction yields the final conjugate, this compound.[1]

cluster_0 Phase I: Oxidative Activation cluster_1 Phase II: Conjugation cluster_2 Further Metabolism & Excretion NMF N-Methylformamide (HCONHCH₃) MIC Methyl Isocyanate (MIC) (CH₃NCO) (Reactive Intermediate) NMF->MIC Cytochrome P450 (e.g., CYP2E1) Oxidation SMCG This compound (SMCG) MIC->SMCG GSH Glutathione (GSH) GSH->SMCG Rapid Conjugation Mercapturate N-Acetyl-S-(N-methylcarbamoyl)cysteine (Mercapturic Acid Derivative) SMCG->Mercapturate γ-Glutamyltranspeptidase, Dipeptidase, N-Acetyltransferase Hydrolysis Methylamine + CO₂ SMCG->Hydrolysis Hydrolysis

Caption: Metabolic pathway of N-methylformamide to SMCG and downstream products.

The Toxicological Paradox: SMCG as a Reactive Metabolite

While GSH conjugation is typically a detoxification step, the formation of SMCG represents a more insidious mechanism of toxicity. SMCG is not an inert end-product; it is itself a reactive molecule that serves as a transport and transfer agent for the N-methylcarbamoyl moiety.[15]

  • A "Trojan Horse" for Carbamoylation: SMCG acts as a stable carrier, transporting the reactive potential of methyl isocyanate throughout the cell and potentially the body. The S-C bond in SMCG is labile, and the conjugate can readily transfer the N-methylcarbamoyl group to other biological nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins.[15] This process, known as carbamoylation, can alter protein structure and function, leading to enzyme inactivation and cellular damage.

  • GSH Depletion and Oxidative Stress: The very process of forming SMCG consumes cellular glutathione. Significant exposure to NMF can lead to a substantial depletion of hepatic GSH stores.[8] This depletion compromises the cell's primary defense against reactive oxygen species (ROS), tipping the redox balance towards oxidative stress and contributing directly to the observed hepatotoxicity.

Analytical Strategies for SMCG Detection and Quantification

Accurate measurement of SMCG is essential for studying NMF metabolism and toxicity. The analysis is challenging due to the inherent reactivity of thiols and the complexity of biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, providing the necessary sensitivity and specificity.[1][15][16]

Protocol 1: Sample Preparation from Biological Matrices (e.g., Bile, Cell Lysate)

Causality: The primary goal of this protocol is to extract the metabolites while preventing the artificial oxidation of GSH to GSSG and the degradation of SMCG. The use of N-ethylmaleimide (NEM) is a critical, self-validating step; it "caps" all free thiol groups, preventing them from reacting further and preserving the in-vivo state of the thiol-containing molecules.[17]

Methodology:

  • Sample Collection: Collect biological samples (e.g., bile, plasma, cell pellets) and immediately place them on ice or flash-freeze in liquid nitrogen to quench metabolic activity.

  • Thiol Derivatization (Critical Step):

    • For liquid samples (plasma, bile): Add a stock solution of N-ethylmaleimide (NEM) in a suitable solvent (e.g., acetonitrile) to a final concentration of 10-20 mM.

    • For cell pellets: Resuspend the pellet in ice-cold phosphate-buffered saline (PBS) containing 10-20 mM NEM.

    • Incubate the sample at room temperature for 10-15 minutes to allow for complete derivatization of free thiols like GSH. This step prevents GSH from artificially forming conjugates post-lysis.

  • Protein Precipitation & Metabolite Extraction:

    • Add 3-4 volumes of ice-cold extraction solvent (e.g., 80:20 Methanol:Water or Acetonitrile containing an internal standard) to the derivatized sample.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate at -20°C for at least 30 minutes to maximize protein precipitation.

  • Clarification:

    • Centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the extracted metabolites, avoiding the protein pellet.

  • Sample Concentration (Optional): If necessary, the supernatant can be dried under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC-MS mobile phase (e.g., 5% Acetonitrile in water).

Protocol 2: LC-MS/MS Analysis of SMCG

Causality: This protocol uses the power of chromatography to separate SMCG from other matrix components and the specificity of tandem mass spectrometry to unambiguously identify and quantify it based on its unique mass-to-charge ratio and fragmentation pattern.

Methodology:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically suitable.

    • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode).

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start at low %B (e.g., 2-5%), hold for 1-2 minutes, ramp up to 95% B over 5-8 minutes, hold for 2 minutes, and then re-equilibrate at the starting conditions. This ensures elution of polar metabolites like SMCG while cleaning the column of more nonpolar compounds.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30 - 40°C.

  • Mass Spectrometry Detection (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for glutathione conjugates.

    • Precursor Ion (Q1): The mass-to-charge ratio (m/z) of the protonated SMCG molecule [M+H]⁺.

    • Product Ions (Q3): Select one or two characteristic fragment ions generated by collision-induced dissociation (CID) of the precursor ion. Common fragments for GSH conjugates arise from the loss of the pyroglutamate moiety or the glycine moiety.

    • Dwell Time & Collision Energy: Optimize these parameters for maximum signal intensity for each transition.

cluster_workflow Analytical Workflow for SMCG Quantification Sample Biological Sample (Bile, Plasma, Cells) Deriv Quench & Derivatize (Add NEM) Sample->Deriv Stabilize Thiols Extract Protein Precipitation & Metabolite Extraction Deriv->Extract Release Metabolites Centrifuge Centrifugation Extract->Centrifuge Remove Proteins Supernatant Collect Supernatant Centrifuge->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC Inject MS Tandem MS Detection (MRM Mode) LC->MS Ionize & Fragment Data Data Analysis (Quantification) MS->Data Peak Integration

Caption: A typical experimental workflow for the analysis of SMCG from biological samples.
Data Summary

The following table summarizes the key molecules in the NMF metabolic pathway and the primary analytical techniques used for their characterization.

AnalyteCommon Biological MatrixKey Analytical TechniquePurpose
N-Methylformamide (NMF) Plasma, UrineGC-MS, LC-MSParent drug quantification
Glutathione (GSH) Tissues, Cells, PlasmaLC-MS with derivatizationAssess depletion & redox status
This compound (SMCG) Bile, Liver, CellsLC-MS/MSIdentify primary conjugate
N-Acetyl-S-(N-methylcarbamoyl)cysteine UrineLC-MS/MSIdentify final excretory product

Conclusion and Future Directions

The formation of this compound is a pivotal event in the bioactivation and subsequent hepatotoxicity of N-methylformamide. This pathway highlights a critical concept in toxicology: that conjugation with glutathione is not always a terminal detoxification step. The resulting SMCG conjugate is a reactive, transportable carbamoylating agent that contributes to cellular damage both by directly modifying macromolecules and by depleting the cell's essential GSH pools.

For researchers in drug development and toxicology, a thorough understanding of this pathway, coupled with robust analytical methods to monitor its components, is indispensable. Future research should focus on identifying the specific protein targets of SMCG-mediated carbamoylation to fully elucidate the downstream molecular events that lead to cell death. Furthermore, SMCG and its urinary metabolite, N-acetyl-S-(N-methylcarbamoyl)cysteine, represent viable biomarkers for assessing exposure to NMF and the extent of its metabolic activation in preclinical and potentially clinical settings.

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  • Van den Bulcke, M., et al. (1994). Metabolism and hepatotoxicity of N,N-dimethylformamide, N-hydroxymethyl-N-methylformamide, and N-methylformamide in the rat. Archives of Toxicology. [Link]

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An In-Depth Technical Guide on the Toxicological Profile of S-(N-Methylcarbamoyl)glutathione (SMCG) In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

S-(N-Methylcarbamoyl)glutathione (SMCG) is a pivotal, yet understudied, metabolite in the biotransformation of highly reactive isocyanates, most notably methyl isocyanate (MIC). While traditionally viewed as a product of a detoxification pathway, emerging evidence suggests that the glutathione conjugate itself is chemically reactive and may play a significant role in the systemic toxicity of its parent compounds. This guide provides a comprehensive overview of the current understanding of SMCG's in vivo behavior, its formation and metabolic fate, and its potential toxicological implications. We will delve into the mechanistic details of the glutathione S-transferase (GST)-mediated conjugation of MIC, the subsequent enzymatic processing of SMCG, and the critical knowledge gaps that necessitate further in vivo toxicological assessment. This document is intended for researchers, toxicologists, and drug development professionals engaged in the study of xenobiotic metabolism and safety assessment.

Introduction: Reframing the Role of a "Detoxification" Metabolite

The conjugation of electrophilic xenobiotics with glutathione (GSH) is a cornerstone of cellular detoxification.[1][2] This process, often catalyzed by glutathione S-transferases (GSTs), typically results in the formation of more water-soluble, less reactive metabolites that are readily eliminated from the body.[1][2][3] this compound (SMCG) is formed through this very pathway from methyl isocyanate (MIC), a potent and highly toxic industrial chemical.[4]

However, the narrative of SMCG as a benign detoxification product is an oversimplification. Studies have revealed that SMCG is a chemically reactive entity, capable of a reversible reaction that can release the parent isocyanate.[5] This positions SMCG not merely as an excretable end-product, but as a potential transport and distribution vehicle for the toxic carbamoylating moiety of MIC.[5] This guide will explore the dual nature of SMCG: its role in the initial neutralization of MIC and its potential to contribute to systemic toxicity through subsequent reactions. A thorough understanding of the in vivo toxicological effects of SMCG is therefore paramount for a complete risk assessment of MIC and other related isocyanates.

The Glutathione-Mediated Biotransformation of Methyl Isocyanate

The primary route for the metabolism of MIC involves its conjugation with endogenous glutathione.[4] This process is critical for mitigating the immediate cytotoxic effects of this highly electrophilic compound.

Upon entering a biological system, MIC readily reacts with the sulfhydryl group of glutathione. This reaction, which can occur spontaneously, is significantly accelerated by the catalytic activity of glutathione S-transferases (GSTs).[3][6] The product of this reaction is this compound.

The formation of SMCG effectively neutralizes the highly reactive isocyanate group of MIC, preventing it from indiscriminately reacting with cellular macromolecules such as proteins and DNA. This initial step is a critical protective mechanism against MIC-induced cellular damage.

MIC Methyl Isocyanate (MIC) SMCG This compound (SMCG) MIC->SMCG Conjugation GSH Glutathione (GSH) GSH->SMCG GST Glutathione S-Transferases (GSTs) GST->SMCG

Figure 1: GST-catalyzed formation of SMCG from MIC and GSH.

A key aspect of SMCG's toxicological profile is its inherent chemical instability. In vitro studies have demonstrated that SMCG can readily donate its N-methylcarbamoyl group to other nucleophiles, such as the free sulfhydryl group of cysteine.[5] This reaction is reversible, suggesting that under physiological conditions, SMCG can exist in equilibrium with its constituent reactants, including the highly toxic MIC.[5]

This reversibility has profound toxicological implications. It suggests that the conjugation of MIC with glutathione may not be a terminal detoxification step. Instead, SMCG may act as a carrier molecule, transporting the carbamoylating potential of MIC throughout the body, potentially leading to systemic toxic effects far from the initial site of exposure.[5]

Metabolic Fate and Potential Bioactivation of SMCG

Following its formation, SMCG is a substrate for further enzymatic processing. The traditional mercapturic acid pathway would involve the sequential cleavage of the glutamate and glycine residues, followed by N-acetylation of the cysteine conjugate.[3] However, the reactivity of the S-carbamoyl linkage in SMCG introduces complexities to this pathway.

The metabolism of glutathione conjugates typically proceeds through the mercapturic acid pathway, leading to the formation of N-acetylcysteine conjugates that are excreted in the urine.[3][6] Indeed, S-(N-Methylcarbamoyl)-N-acetylcysteine (AMCC), a downstream metabolite, has been identified in the urine of rats administered MIC, indicating that at least a portion of SMCG enters this pathway.[4]

The enzymes involved in this pathway include:

  • γ-Glutamyltransferase (GGT): Removes the γ-glutamyl residue.[3][7]

  • Dipeptidases: Cleave the glycine residue.[6]

  • N-Acetyltransferase: Adds an acetyl group to the cysteine conjugate.[3]

While this pathway leads to excretion, the intermediate cysteine conjugate could also be subject to reversible release of MIC, similar to the parent glutathione conjugate.[5]

Enzyme Function in Mercapturic Acid Pathway Substrate Product
Glutathione S-Transferase (GST)Catalyzes the initial conjugation of xenobiotics with GSH.[1][2]Methyl Isocyanate + GlutathioneThis compound
γ-Glutamyltransferase (GGT)Removes the γ-glutamyl moiety from the glutathione conjugate.[3][7]This compoundS-(N-Methylcarbamoyl)cysteinylglycine
DipeptidasesCleave the glycine residue from the cysteinylglycine conjugate.[6]S-(N-Methylcarbamoyl)cysteinylglycineS-(N-Methylcarbamoyl)cysteine
N-AcetyltransferaseAcetylates the free amino group of the cysteine conjugate.[3]S-(N-Methylcarbamoyl)cysteineS-(N-Methylcarbamoyl)-N-acetylcysteine

Table 1: Key Enzymes in the Biotransformation of Methyl Isocyanate via the Mercapturic Acid Pathway.

The existence of specific hydrolases that act on S-carbamoylglutathione derivatives is an area of active investigation. While not extensively characterized for SMCG, enzymes such as S-formylglutathione hydrolase are known to cleave similar thioester bonds.[8] The presence and activity of such hydrolases in vivo would be a critical determinant of SMCG's half-life and its potential for systemic toxicity. If SMCG is rapidly hydrolyzed to non-reactive products, its potential to act as a carrier for MIC would be significantly diminished. Conversely, a lack of efficient hydrolysis could lead to its accumulation and wider distribution.

Inferred and Observed Toxicological Effects

Direct in vivo toxicological studies on SMCG are notably scarce in the published literature. Much of our understanding is inferred from the known toxicity of its precursor, MIC, and from studies on structurally related S-carbamoylglutathione derivatives.

The primary mechanism of toxicity for isocyanates is their ability to carbamoylate nucleophilic groups on biomolecules, particularly the sulfhydryl and amino groups of amino acids in proteins.[5] As SMCG can reversibly release MIC, it is plausible that it can mediate the carbamoylation of critical cellular proteins, leading to enzyme inhibition and cellular dysfunction.

For instance, a related compound, S-(n-butylcarbamoyl)glutathione, a metabolite of the drug tolbutamide, has been shown to inhibit glutathione reductase.[9] This inhibition disrupts glutathione homeostasis and can lead to oxidative stress, which is implicated in the teratogenic effects of tolbutamide.[9] It is conceivable that SMCG could exert similar inhibitory effects on essential enzymes, contributing to its overall toxicological profile.

Studies on S-(N, N-diethylcarbamoyl)glutathione (carbamathione), a metabolite of the drug disulfiram, have demonstrated significant neuropharmacological activity.[10][11] In rats, administration of carbamathione led to dose-dependent increases in dopamine, decreases in GABA, and biphasic effects on glutamate in the nucleus accumbens and medial prefrontal cortex.[10][11] These findings highlight the potential for S-carbamoylglutathione derivatives to cross the blood-brain barrier and modulate neurotransmitter systems, suggesting that SMCG could also have neurotoxic potential.

Proposed Framework for In Vivo Toxicological Assessment of SMCG

Given the significant knowledge gaps regarding the in vivo toxicity of SMCG, a structured and comprehensive toxicological evaluation is warranted. The following section outlines a proposed experimental framework for such an assessment.

A tiered approach, starting with acute toxicity studies followed by sub-chronic investigations in a relevant rodent model (e.g., Sprague-Dawley rats), would be appropriate.

  • Acute Toxicity (e.g., OECD 423): To determine the median lethal dose (LD50) and identify target organs of toxicity.

  • Sub-chronic Toxicity (e.g., OECD 407): A 28-day repeated dose study to evaluate the effects of prolonged exposure to SMCG at sub-lethal concentrations.

To bypass the complexities of gastrointestinal absorption and first-pass metabolism, and to directly assess the systemic toxicity of SMCG, intravenous (IV) or intraperitoneal (IP) routes of administration are recommended.

A robust toxicological assessment of SMCG should include a comprehensive battery of tests to evaluate its effects on various physiological systems.

Step-by-Step Protocol for an Acute Intravenous Toxicity Study:

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least 7 days prior to the study.

  • Dose Formulation: Synthesize and purify SMCG. Prepare sterile, pyrogen-free formulations in a suitable vehicle (e.g., saline) on the day of dosing.

  • Dose Administration: Administer a single intravenous bolus dose via the tail vein. A starting dose of 2000 mg/kg can be used, with subsequent dose adjustments based on observed toxicity, following a stepwise procedure.

  • Clinical Observations: Monitor animals for clinical signs of toxicity, morbidity, and mortality at regular intervals for 14 days post-dosing. Record changes in body weight, food and water consumption, and any behavioral abnormalities.

  • Hematology and Clinical Chemistry: At the end of the observation period, collect blood samples for a complete blood count and analysis of key clinical chemistry parameters (e.g., ALT, AST, BUN, creatinine).

  • Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect and preserve key organs (liver, kidneys, lungs, brain, spleen, heart) for histopathological examination.

  • Data Analysis: Analyze the data to determine the LD50 and identify any dose-related toxicological effects.

start Start: Acute IV Toxicity Study acclimatize Animal Acclimatization (Sprague-Dawley Rats) start->acclimatize dosing Single IV Bolus Administration of SMCG acclimatize->dosing observe 14-Day Clinical Observation (Mortality, Body Weight, Behavior) dosing->observe blood Blood Collection (Day 14) observe->blood necropsy Gross Necropsy & Organ Collection observe->necropsy hematology Hematology Analysis blood->hematology clinchem Clinical Chemistry Analysis blood->clinchem end Endpoint: Determine LD50 & Identify Target Organs hematology->end clinchem->end histopath Histopathological Examination necropsy->histopath histopath->end

Figure 2: Proposed workflow for an acute in vivo toxicological assessment of SMCG.

Conclusion and Future Directions

This compound occupies a complex and critical position in the toxicology of methyl isocyanate. While its formation is an essential first step in mitigating the acute reactivity of MIC, SMCG itself is a reactive metabolite with the potential to act as a transport form of the toxicant, leading to systemic effects.[4][5] The current body of evidence, largely based on in vitro studies and research on analogous compounds, strongly suggests that SMCG cannot be considered a simple, inert detoxification product.[5][9][10][11]

Future research must prioritize direct in vivo toxicological studies of SMCG to definitively characterize its safety profile. Such studies are essential for a comprehensive understanding of the risks associated with exposure to methyl isocyanate and other related industrial chemicals. The proposed experimental framework in this guide provides a starting point for these crucial investigations, which will ultimately inform more accurate risk assessments and the development of improved therapeutic strategies for isocyanate poisoning.

References

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  • Li, X., Wang, G., Liu, Y., Zhang, L., & Xie, Y. (2022). Glutathione S-Transferase May Contribute to the Detoxification of (S)-(−)-Palasonin in Plutella xylostella (L.) via Direct Metabolism. Insects, 13(11), 991. [Link]

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reactivity of S-(N-Methylcarbamoyl)glutathione with nucleophilic amino acids.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of S-(N-Methylcarbamoyl)glutathione with Nucleophilic Amino Acids

Executive Summary

This compound (SNCG) is a reactive metabolite of significant toxicological interest, arising from exposure to compounds like methyl isocyanate and certain pharmaceuticals.[1][2][3] Its reactivity is centered on the S-carbamoyl thioester linkage, which acts as an electrophilic donor of the N-methylcarbamoyl group to biological nucleophiles.[1][4] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles governing the reactivity of SNCG with nucleophilic amino acids. We will delve into the underlying chemical mechanisms, explore the factors that influence reaction kinetics, and provide detailed, field-proven experimental protocols for studying these interactions. The methodologies described herein are designed as self-validating systems, integrating robust analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure high-fidelity data. By explaining the causality behind experimental choices, this whitepaper serves as both a theoretical and practical resource for investigating the biological fate and toxicological implications of SNCG and related electrophilic metabolites.

The Chemical Biology of this compound

Chemical Structure and Biological Origin

This compound is the product of the conjugation of methyl isocyanate (MIC) with the endogenous antioxidant tripeptide, glutathione (GSH).[2] This conjugation is a critical step in the metabolism and detoxification of isocyanates, which are highly reactive electrophiles.[5][6] The reaction occurs at the sulfhydryl (thiol) group of the cysteine residue within glutathione, forming a carbamate thioester, also known as a thiocarbamate. SNCG has been identified as a metabolite of the anti-tumor agent N-methylformamide and the hypoglycemic drug tolbutamide, highlighting its relevance in pharmaceutical research.[3][7]

The S-Carbamoyl Thioester: A Latent Electrophile

The key to SNCG's reactivity lies in its thioester bond. Thioesters are more reactive than their ester or amide counterparts due to the larger atomic size of sulfur compared to oxygen or nitrogen, which results in less efficient resonance stabilization of the carbonyl group.[8] This renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

While stable enough to exist in biological systems, the S-carbamoyl linkage makes SNCG a "transfer agent." It is not merely an inert detoxification product; rather, it can act as a carrier, capable of donating its N-methylcarbamoyl moiety to other biological nucleophiles in a process called transcarbamoylation.[1][2] This reactivity means SNCG can serve as a transport form for methyl isocyanate, potentially delivering the carbamoylating agent to distal tissues and contributing to systemic toxicity.[2]

The Nucleophiles: A Hierarchy of Amino Acid Reactivity

The reaction of SNCG is critically dependent on the availability and reactivity of nucleophilic functional groups within proteins and free amino acids. The most prominent biological nucleophiles are the side chains of cysteine, lysine, and histidine, along with the N-terminal α-amino group of proteins.[9]

The Primacy of Cysteine: The Thiol-Thiolate Equilibrium

Cysteine is arguably the most potent amino acid nucleophile. Its reactivity is governed by the ionization of its side-chain thiol (R-SH) to the corresponding thiolate anion (R-S⁻). The thiolate is a "soft" nucleophile and vastly more reactive than the protonated thiol.[9] Given that the pKa of the cysteine side chain is approximately 8.3, at physiological pH (~7.4), a significant fraction exists in the highly reactive thiolate form. Studies have shown that the thiolate of cysteine is about 10,000 times more reactive than primary amino groups toward certain electrophiles.[10] Consequently, cysteine residues are often the primary targets for carbamoylation by SNCG.[1][2]

Amino Group Nucleophiles: Lysine and the N-Terminus

The primary amino groups of lysine (ε-amino) and the N-terminus of peptides (α-amino) are also significant nucleophiles. Their reactivity is pH-dependent; only the unprotonated, neutral amine can act as a nucleophile.[11] With a pKa of around 10.5 for the lysine side chain, only a small fraction is deprotonated at physiological pH. However, local microenvironments within a protein can lower this pKa, enhancing reactivity. Carbamoylation of lysine residues by isocyanic acid (a related process) to form homocitrulline is a well-documented post-translational modification.[12]

Factors Governing Nucleophilicity

The rate and selectivity of the reaction between SNCG and an amino acid are governed by several factors, summarized in the table below.

FactorInfluence on ReactivityCausality
pKa of Nucleophile Lower pKa groups (like Cysteine's thiol) are more nucleophilic at physiological pH.A lower pKa means the group is more readily deprotonated to its more reactive conjugate base form (e.g., R-S⁻ or R-NH₂).[13]
System pH Higher pH increases the concentration of deprotonated, nucleophilic species.According to the Henderson-Hasselbalch equation, as pH increases above the pKa, the proportion of the reactive conjugate base form rises, accelerating the reaction rate.[11]
Steric Hindrance Nucleophilic sites buried within a protein's structure are less accessible.The electrophilic carbonyl carbon of SNCG must be physically accessible to the nucleophile for a reaction to occur.
Solvent Accessibility Surface-exposed residues are more likely to react.The reaction typically occurs in an aqueous environment, favoring interactions with residues on the protein or peptide surface.

Reaction Mechanism: The Transcarbamoylation Process

The core reaction is a nucleophilic acyl substitution. The nucleophilic amino acid attacks the electrophilic carbonyl carbon of the SNCG thioester. This forms a transient tetrahedral intermediate, which then collapses, cleaving the C-S bond and releasing glutathione. The net result is the transfer of the N-methylcarbamoyl group to the attacking amino acid.

Reaction with Cysteine

The reaction between SNCG and the cysteine thiolate is particularly facile and has been shown to be reversible.[2]

Note: The DOT script above is a conceptual representation. Actual chemical structures would be rendered as images.

Caption: Nucleophilic attack by cysteine thiolate on SNCG.

A Practical Guide to Studying SNCG Reactivity

Investigating the reaction between SNCG and nucleophilic amino acids requires a robust experimental design coupled with sensitive analytical methods. The following protocols are designed to provide a clear, reproducible workflow.

Experimental Design Rationale
  • Buffer System: A phosphate-buffered saline (PBS) at pH 7.4 is chosen to mimic physiological conditions.[2] For kinetic studies exploring pH effects, buffers such as sodium phosphate or borate can be used to achieve a range of pH values (e.g., 7.0 to 9.0).

  • Temperature: Reactions are typically conducted at 37°C to simulate body temperature.[2]

  • Concentrations: Equimolar concentrations of SNCG and the target amino acid (e.g., 1 mM) are a good starting point. A concentration-dependence study can elucidate reaction order.

  • Controls: A negative control containing only SNCG in buffer is essential to assess its hydrolytic stability under the experimental conditions.

Detailed Protocol: In Vitro Reactivity Assay

This protocol outlines the steps to monitor the reaction between SNCG and a nucleophilic amino acid like cysteine.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of the nucleophilic amino acid (e.g., L-cysteine) in degassed 100 mM sodium phosphate buffer, pH 7.4.

    • Prepare a 100 mM stock solution of SNCG in the same buffer. Note: SNCG may need to be synthesized or procured from a specialty chemical supplier.[7]

    • Prepare the reaction buffer: 100 mM sodium phosphate, pH 7.4.

  • Reaction Initiation:

    • In a microcentrifuge tube, combine 800 µL of reaction buffer and 100 µL of the amino acid stock solution. Pre-incubate at 37°C for 5 minutes.

    • To initiate the reaction, add 100 µL of the SNCG stock solution to achieve a final concentration of 10 mM for each reactant in a 1 mL total volume. Mix gently by inversion.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 100 µL of a quenching solution (e.g., 2% formic acid in acetonitrile). This acidifies the sample, stopping the reaction and precipitating any proteins if present.

  • Sample Preparation for Analysis:

    • Vortex the quenched samples vigorously.

    • Centrifuge at >12,000 x g for 10 minutes to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for identifying and quantifying the reactants and products in this system.[3][14]

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the polar analytes.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would run from 2% to 50% B over 10 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for these compounds.

    • Analysis Mode: A combination of Full Scan and tandem MS (MS/MS) experiments should be performed.

    • Full Scan: Acquire data from m/z 100-1000 to identify the molecular ions of reactants and potential products.

    • Tandem MS (Product Ion Scan): Select the theoretical m/z of the expected product (e.g., S-(N-Methylcarbamoyl)cysteine) as the precursor ion and fragment it to confirm its identity.

    • Specialized Scans: For screening complex mixtures, neutral loss scanning for the pyroglutamic acid moiety (129 Da) or precursor ion scanning for the γ-glutamyl fragment (m/z 272) can selectively detect GSH-related species.[15]

Experimental Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis prep_reagents Prepare Stocks: - SNCG - Amino Acid - Buffer pre_incubate Pre-incubate Reactants (37°C) prep_reagents->pre_incubate initiate Initiate Reaction (Add SNCG) pre_incubate->initiate sampling Time-Course Sampling (t = 0, 5, 15... min) initiate->sampling quench Quench Aliquots (e.g., Formic Acid) sampling->quench centrifuge Centrifuge & Collect Supernatant quench->centrifuge lcms Analyze by LC-MS/MS centrifuge->lcms data_proc Data Processing: - Quantify Peaks - Determine Rates lcms->data_proc

Caption: Workflow for studying SNCG reactivity in vitro.

Data Analysis and Interpretation

Qualitative and Quantitative Analysis

The primary data output will be chromatograms showing the separation of compounds over time. By extracting the ion chromatograms for the specific m/z values of SNCG, the amino acid, and the expected carbamoylated product, one can monitor the reaction progress. The identity of the product should be confirmed by comparing its fragmentation pattern (from MS/MS) with theoretical fragmentation or a synthesized standard.

Data Presentation

Quantitative data, such as the percentage of SNCG consumed or product formed over time, should be summarized in a clear tabular format.

Table 1: Example Time-Course of SNCG Reaction with Cysteine Based on data reported for reaction at pH 7.4, 37°C.[2]

Time (minutes)SNCG Remaining (%)S-(N-Methylcarbamoyl)cysteine Formed (%)
0100.00.0
3082.117.9
6069.530.5
12057.542.5

Conclusion and Broader Implications

This compound is a chemically reactive thioester capable of transferring its N-methylcarbamoyl group to nucleophilic amino acids, with a particular preference for cysteine.[1][2] Understanding the kinetics and mechanisms of this reactivity is paramount for assessing the toxicological risk of parent compounds like methyl isocyanate. The ability of SNCG to act as a transport and transfer agent for a reactive moiety is a key concept in toxicology and drug metabolism.[2] The experimental and analytical workflows detailed in this guide provide a robust framework for researchers to investigate these critical interactions, ultimately enabling better risk assessment and the design of safer chemical entities.

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understanding the electrophilic nature of S-(N-Methylcarbamoyl)glutathione

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrophilic Nature of S-(N-Methylcarbamoyl)glutathione

For Researchers, Scientists, and Drug Development Professionals

This compound (SNCG) is a reactive metabolite of significant interest in toxicology and pharmacology. Formed from the conjugation of the highly reactive methyl isocyanate (MIC) with the endogenous antioxidant glutathione (GSH), SNCG paradoxically serves as both a detoxification product and a carrier of a potent electrophile. This guide provides a comprehensive technical overview of the electrophilic nature of SNCG, exploring its chemical basis, biological reactivity, and the methodologies used for its study. By synthesizing current knowledge, this document aims to equip researchers, scientists, and drug development professionals with the foundational understanding necessary to investigate the role of SNCG in various biological and pathological processes.

PART 1: The Dual Nature of this compound: Detoxification Intermediate and Electrophilic Agent

Glutathione (GSH) is a tripeptide (γ-glutamyl-cysteinyl-glycine) that plays a central role in cellular defense against oxidative stress and the detoxification of xenobiotics.[1][2] Its nucleophilic thiol group readily reacts with a wide array of electrophilic compounds, a process often catalyzed by glutathione S-transferases (GSTs).[3][4] The formation of this compound (SNCG) is a direct consequence of this protective mechanism, where the highly reactive and toxic methyl isocyanate (MIC) is conjugated with GSH.[5][6]

However, the resulting thioester linkage in SNCG is not entirely stable. This instability confers upon SNCG a dual character: it represents a detoxified form of MIC, yet it retains significant electrophilic potential.[5] The molecule can act as a transport form of the N-methylcarbamoyl moiety, capable of transferring it to other biological nucleophiles.[5][7] This reactivity is at the core of the toxicological concerns associated with MIC exposure, as the systemic distribution of SNCG can lead to the carbamoylation of critical cellular macromolecules far from the initial site of exposure.[5]

PART 2: The Chemical Basis of Electrophilicity in this compound

The electrophilic character of SNCG originates from the electronic properties of the carbamoyl group and the nature of the sulfur-carbonyl bond. The carbonyl carbon in the N-methylcarbamoyl moiety is electron-deficient due to the electronegativity of the adjacent oxygen and nitrogen atoms. The sulfur atom of the glutathione backbone, while a good nucleophile in its thiolate form, acts as a leaving group in the context of the SNCG molecule.

This electronic arrangement makes the carbonyl carbon susceptible to nucleophilic attack. The reaction proceeds via a transfer of the N-methylcarbamoyl group to a nucleophile, with the glutathione molecule being released. This process, known as carbamoylation, is a key mechanism by which SNCG exerts its biological effects.[7][8]

The reactivity of SNCG is a delicate balance. While the formation of the S-conjugate is a detoxification step, the reversibility of this reaction and the ability of SNCG to carbamoylate other nucleophiles highlight its role as a carrier of a potent electrophile.[5]

PART 3: Biological Reactivity and Toxicological Implications

The electrophilic nature of SNCG enables it to react with a variety of biological nucleophiles, most notably the thiol groups of cysteine residues in proteins and peptides.[7] This reactivity has significant toxicological implications, as the carbamoylation of proteins can lead to enzyme inhibition, disruption of cellular signaling, and induction of immune responses.[9][10]

Carbamoylation of Proteins

In vitro studies have demonstrated that SNCG can directly carbamoylate proteins.[7][8] For example, incubation of SNCG with bovine serum albumin (BSA) results in the covalent binding of the N-methylcarbamoyl moiety to the protein.[7] The primary targets for carbamoylation are the nucleophilic side chains of amino acids, with a preference for cysteine thiols.[7]

The carbamoylation of enzymes can lead to their inactivation. A notable example is the inhibition of glutathione reductase by S-(n-butylcarbamoyl)glutathione, a structural analogue of SNCG.[9] This inhibition disrupts the cellular glutathione redox cycle, leading to increased oxidative stress.

Interaction with Other Nucleophiles

Besides proteins, SNCG can also react with other small molecule nucleophiles, such as free cysteine.[5] The transfer of the N-methylcarbamoyl group from glutathione to cysteine has been demonstrated in vitro, highlighting the dynamic nature of these equilibria in a biological milieu.[5] There is also evidence that glutathione conjugates of other reactive intermediates, such as formaldehyde, can form adducts with DNA.[11][12] While direct evidence for SNCG-DNA adducts is less established, the potential for such reactions warrants further investigation given the genotoxicity of some isocyanates.

The following diagram illustrates the formation of SNCG and its subsequent reaction with a biological nucleophile (Nu).

SNCG_Reactivity MIC Methyl Isocyanate (MIC) CH3-N=C=O SNCG This compound (SNCG) MIC->SNCG + GSH GSH Glutathione (GSH) Carbamoylated_Product Carbamoylated Product SNCG->Carbamoylated_Product + Nucleophile Released_GSH Glutathione (GSH) SNCG->Released_GSH - GSH Nucleophile Biological Nucleophile (e.g., Protein-SH)

Caption: Formation of SNCG and subsequent carbamoylation of a nucleophile.

PART 4: Experimental Methodologies for Studying this compound

The investigation of SNCG's electrophilic nature relies on a combination of analytical and biochemical techniques. These methods are crucial for identifying and quantifying SNCG and its reaction products, as well as for assessing its reactivity.

Synthesis and Characterization of SNCG

The in vitro synthesis of SNCG is typically achieved by reacting methyl isocyanate with glutathione in an appropriate buffer system. The resulting product can be purified and characterized using techniques such as:

  • High-Performance Liquid Chromatography (HPLC): For purification and quantification.

  • Mass Spectrometry (MS and MS/MS): For structural confirmation and identification of fragmentation patterns.[5][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.

In Vitro Reactivity Assays

To quantitatively assess the electrophilic reactivity of SNCG, various in vitro assays can be employed. A common approach is to monitor the reaction of SNCG with a model nucleophile over time.

Protocol: In Vitro Reactivity of SNCG with a Model Nucleophile (e.g., N-acetylcysteine)

  • Preparation of Reagents:

    • Prepare a stock solution of SNCG of known concentration in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a stock solution of the model nucleophile (e.g., N-acetylcysteine) in the same buffer.

  • Reaction Incubation:

    • In a temperature-controlled environment (e.g., 37°C), initiate the reaction by mixing the SNCG and nucleophile solutions.

    • At various time points, withdraw aliquots of the reaction mixture.

  • Reaction Quenching and Analysis:

    • Quench the reaction in the aliquots by adding a suitable agent (e.g., a strong acid like trifluoroacetic acid).

    • Analyze the samples by reverse-phase HPLC with UV or MS detection to quantify the disappearance of SNCG and the appearance of the reaction product.

  • Data Analysis:

    • Plot the concentration of SNCG versus time to determine the reaction kinetics (e.g., half-life).

The following workflow diagram illustrates a typical experimental setup for assessing the reactivity of SNCG.

SNCG_Reactivity_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_data 4. Data Interpretation SNCG_sol SNCG Solution Incubation Incubate at 37°C SNCG_sol->Incubation Nuc_sol Nucleophile Solution Nuc_sol->Incubation Sampling Time-point Sampling Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching HPLC_MS LC-MS/MS Analysis Quenching->HPLC_MS Kinetics Determine Reaction Kinetics HPLC_MS->Kinetics

Caption: Experimental workflow for assessing SNCG reactivity.

Identification of Protein Adducts

Identifying the protein targets of SNCG is crucial for understanding its mechanism of toxicity. This is typically achieved using proteomic approaches.

Protocol: Identification of Protein Adducts by Mass Spectrometry

  • Incubation: Incubate the protein of interest or a complex protein mixture (e.g., cell lysate) with SNCG.

  • Proteolysis: Digest the protein sample into smaller peptides using a protease (e.g., trypsin).

  • Enrichment (Optional): Enrich for carbamoylated peptides using specific antibodies or other affinity-based methods.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify peptides that have been modified by the N-methylcarbamoyl group (a characteristic mass shift).

PART 5: Conclusion and Future Directions

This compound is a fascinating and complex molecule that embodies the dual nature of some metabolic conjugation products. While its formation represents a detoxification pathway for the highly reactive methyl isocyanate, its inherent electrophilicity allows it to act as a carrier of this toxic moiety, leading to the carbamoylation of cellular macromolecules. Understanding the chemical basis of its reactivity and its biological consequences is paramount for assessing the risks associated with exposure to methyl isocyanate and for developing potential therapeutic interventions.

Future research should focus on several key areas:

  • In vivo identification of SNCG-protein adducts: To elucidate the primary targets of carbamoylation in a physiological setting.

  • Quantitative assessment of SNCG's contribution to MIC toxicity: To determine the relative importance of this pathway compared to direct reaction of MIC with cellular targets.

  • Investigation of potential SNCG-DNA adducts: To explore the genotoxic potential of this metabolite.

  • Development of biomarkers of SNCG exposure and effect: To aid in clinical and epidemiological studies.

By continuing to unravel the complex chemistry and biology of this compound, the scientific community can gain deeper insights into the mechanisms of toxicity of isocyanates and develop more effective strategies to mitigate their harmful effects.

References

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The Discovery and Initial Characterization of S-(N-Methylcarbamoyl)glutathione: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(N-Methylcarbamoyl)glutathione (SNCG) is a significant molecule at the intersection of toxicology and pharmacology. Initially identified as a reactive metabolite of the industrial chemical methyl isocyanate, it has garnered substantial interest as a potent inhibitor of the glyoxalase I enzyme, a key player in cellular detoxification and a target for anticancer drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of SNCG, offering insights into the experimental rationale and methodologies that have defined our understanding of this compound.

Introduction: The Dual Identity of this compound

This compound (SNCG) is a tripeptide derivative of glutathione, the most abundant intracellular thiol antioxidant.[1] Its significance stems from two primary areas of scientific inquiry. Firstly, it was discovered as a stable, yet reactive, metabolite of methyl isocyanate, the highly toxic chemical involved in the Bhopal disaster. This discovery provided a crucial link in understanding the in vivo transport and carbamoylating potential of isocyanates.[2] Secondly, SNCG belongs to a class of S-substituted glutathione derivatives that act as potent inhibitors of glyoxalase I, an enzyme critical for the detoxification of cytotoxic α-oxoaldehydes like methylglyoxal.[3][4] The overexpression of glyoxalase I in many cancer cells has made it a compelling target for the development of novel chemotherapeutics.[3] This guide will delve into the foundational studies that first identified and characterized SNCG, laying the groundwork for its subsequent investigation in toxicology and drug discovery.

Discovery as a Biological Metabolite

The first identification of this compound in a biological system was a pivotal moment in understanding the toxicology of methyl isocyanate. Researchers investigating the metabolic fate of this toxicant in rats made a key discovery.

In Vivo Formation and Isolation

SNCG was first isolated from the bile of rats that had been administered methyl isocyanate.[2] This finding was significant as it demonstrated that glutathione conjugation is a major pathway for the in vivo disposition of this isocyanate. The formation of SNCG revealed a mechanism by which the highly reactive methyl isocyanate could be stabilized and transported within the body, while still retaining the potential to exert toxicity through the transfer of its N-methylcarbamoyl group to other nucleophilic molecules.[2]

Initial Characterization by Mass Spectrometry

The initial structural elucidation of the isolated metabolite was challenging due to its polarity and low abundance. The definitive characterization was achieved through tandem mass spectrometry (MS/MS). To facilitate analysis, the isolated SNCG was derivatized to its N-benzyloxycarbonyl dimethylester derivative.[2] This derivatization increased the volatility and stability of the molecule for mass spectrometric analysis. The fragmentation pattern observed in the tandem mass spectrometry experiments provided the conclusive evidence for the structure of this compound.[2]

Chemical Synthesis of this compound

While first discovered as a metabolite, the chemical synthesis of SNCG and its analogs was crucial for detailed toxicological and pharmacological studies. The synthesis of S-substituted glutathione derivatives, particularly those designed as enzyme inhibitors, often involves the reaction of glutathione with a suitable electrophilic reagent. A general and plausible synthetic approach is outlined below, based on established methods for similar compounds.[4][5]

Rationale for Synthesis

The primary motivation for the chemical synthesis of SNCG was to obtain pure material for in-depth biological evaluation, particularly as an inhibitor of glyoxalase I. The design of SNCG and its analogs was based on the principle of transition-state mimicry.[4] The glyoxalase I reaction proceeds through an enediol(ate) intermediate.[4] Molecules that are stereoelectronically similar to this intermediate are predicted to be potent competitive inhibitors of the enzyme.[4]

Proposed Synthetic Protocol

A robust method for the synthesis of S-carbamoylglutathione derivatives involves a thioester-interchange reaction. The following protocol is adapted from the synthesis of the closely related analog, S-(N-hydroxy-N-methylcarbamoyl)glutathione.[4]

Step-by-Step Methodology:

  • Activation of the Carbamoyl Moiety: An appropriate N-methylcarbamoyl precursor, such as an N-methylcarbamoyl-activated ester (e.g., N-methylcarbamate 4-chlorophenyl ester), is prepared. This serves as an efficient carbamoylating agent.

  • Reaction with Glutathione: Reduced glutathione (GSH) is dissolved in a suitable buffer, typically at a slightly basic pH to favor the thiolate form of the cysteine residue, which is the nucleophile in this reaction.

  • Thioester-Interchange Reaction: The activated N-methylcarbamoyl precursor is added to the glutathione solution. The glutathione thiolate attacks the carbonyl carbon of the activated carbamate, leading to the formation of the this compound thioester and the release of the leaving group (e.g., 4-chlorophenol).

  • Purification: The reaction mixture is then purified to isolate the desired product. This typically involves chromatographic techniques such as ion-exchange chromatography or reversed-phase high-performance liquid chromatography (HPLC) to separate SNCG from unreacted starting materials and byproducts.

  • Characterization: The purified SNCG is then thoroughly characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Synthesis_Workflow GSH Reduced Glutathione (GSH) Reaction Thioester-Interchange Reaction GSH->Reaction ActivatedEster Activated N-Methylcarbamoyl Ester ActivatedEster->Reaction Purification Purification (e.g., HPLC) Reaction->Purification SNCG This compound (SNCG) Purification->SNCG Characterization Characterization (NMR, MS) SNCG->Characterization

Caption: Proposed workflow for the chemical synthesis of this compound.

Physicochemical and Spectroscopic Characterization

The definitive identification of a newly synthesized or isolated compound relies on a comprehensive analysis of its physicochemical and spectroscopic properties.

Property Value Source
Molecular Formula C12H20N4O7S[6]
Molecular Weight 364.37 g/mol [6]
CAS Number 38126-73-7[6]

Spectroscopic Data:

  • Mass Spectrometry (MS): As previously mentioned, tandem mass spectrometry was instrumental in the initial identification of SNCG from biological samples.[2] High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the detailed molecular structure of SNCG in solution. The spectra would confirm the presence of the γ-glutamyl, cysteinyl, and glycyl residues, as well as the N-methylcarbamoyl group, and establish their connectivity through the thioester linkage.

Initial Characterization as a Glyoxalase I Inhibitor

A primary focus of the initial characterization of SNCG was its interaction with the glyoxalase I enzyme. The glyoxalase system, consisting of glyoxalase I and glyoxalase II, detoxifies methylglyoxal, a cytotoxic byproduct of glycolysis.[7]

Glyoxalase_Pathway Methylglyoxal Methylglyoxal Hemithioacetal Hemithioacetal Methylglyoxal->Hemithioacetal GSH Glutathione (GSH) GSH->Hemithioacetal Glo1 Glyoxalase I Hemithioacetal->Glo1 SDL S-D-Lactoylglutathione Glo1->SDL SNCG This compound (Inhibitor) SNCG->Glo1 Inhibition Glo2 Glyoxalase II SDL->Glo2 Glo2->GSH Regeneration DLactate D-Lactate Glo2->DLactate

Caption: The glyoxalase pathway and the inhibitory action of SNCG on Glyoxalase I.

Rationale for Inhibition Studies

The structural similarity of S-substituted glutathione derivatives to the transition state of the glyoxalase I-catalyzed reaction makes them excellent candidates for competitive inhibitors.[4] The investigation of SNCG as a glyoxalase I inhibitor was a logical step following its discovery and synthesis.

Enzymatic Assay Protocol

The inhibitory activity of SNCG on glyoxalase I is typically determined using a spectrophotometric assay. This assay monitors the formation of S-D-lactoylglutathione, the product of the glyoxalase I reaction, which absorbs light at 240 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffered solution (e.g., sodium phosphate buffer, pH 6.6), solutions of methylglyoxal, reduced glutathione, and the glyoxalase I enzyme. Prepare a stock solution of SNCG in a suitable solvent.

  • Assay Mixture Preparation: In a UV-transparent cuvette or microplate well, combine the buffer, methylglyoxal, and glutathione. Allow this mixture to pre-incubate to allow for the non-enzymatic formation of the hemithioacetal substrate.

  • Initiation of Reaction: The reaction is initiated by the addition of the glyoxalase I enzyme.

  • Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 240 nm over time using a spectrophotometer. The initial rate of this increase is proportional to the enzyme activity.

  • Inhibition Assay: To determine the inhibitory effect of SNCG, the assay is performed in the presence of varying concentrations of the inhibitor. The reaction rates are measured and compared to the rate in the absence of the inhibitor.

  • Data Analysis: The data is analyzed to determine key inhibition parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). This typically involves plotting the enzyme activity as a function of the inhibitor concentration and fitting the data to appropriate enzyme kinetic models. For a competitive inhibitor, a Lineweaver-Burk plot would show an increase in the apparent Km with no change in Vmax.

Expected Results and Interpretation

Based on studies of similar S-substituted glutathione derivatives, SNCG is expected to be a potent competitive inhibitor of glyoxalase I.[4] The inhibition constant (Ki) for the closely related S-(N-hydroxy-N-methylcarbamoyl)glutathione against yeast glyoxalase I was found to be 68 µM.[4] It is anticipated that SNCG would exhibit a similar or even greater affinity for the enzyme. A low Ki value would indicate a high binding affinity of the inhibitor for the enzyme's active site, highlighting its potential as a lead compound for the development of anticancer agents.

Conclusion and Future Directions

The discovery and initial characterization of this compound have provided a fascinating molecule with dual relevance in toxicology and pharmacology. Its origin as a metabolite of methyl isocyanate has shed light on the in vivo fate of toxic isocyanates. Simultaneously, its potent inhibitory activity against glyoxalase I has positioned it as a valuable tool for studying this critical detoxification enzyme and as a potential scaffold for the design of novel anticancer drugs. Future research will likely focus on optimizing the structure of SNCG to enhance its inhibitory potency and selectivity, as well as developing prodrug strategies to improve its cellular uptake and therapeutic efficacy. The foundational work detailed in this guide continues to underpin these exciting avenues of investigation.

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  • Thornalley, P. J. (1990). The glyoxalase system: new developments towards functional characterization of a metabolic pathway fundamental to biological life. Biochemical Journal, 269(1), 1–11.
  • Creighton, D. J., & Hamilton, D. S. (2001). Glyoxalase I. Cellular and Molecular Life Sciences, 58(5-6), 685–698.
  • Lu, S. C. (2013). Glutathione synthesis. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3143–3153. [Link]

  • Rabbani, N., & Thornalley, P. J. (2012). Methylglyoxal, glyoxalase 1 and the dicarbonyl proteome. Amino Acids, 42(4), 1133–1142.
  • Kalsi, A., & Sharma, R. (2019). Glyoxalase I inhibitors: A patent review (2010-2018).
  • More, S. S., & Vince, R. (2008). Glyoxalase I: a potential target for cancer chemotherapy. Drug Development Research, 69(8), 489–497.
  • Pearson, P. G., Hiley, R. A., & Baillie, T. A. (1991). The conjugation of methyl isocyanate with glutathione. Chemical Research in Toxicology, 4(4), 436–442.
  • European Patent Office. (1993). A process for the preparation of glutathione s-acyl derivatives, compounds obtained from said process and an intermediate useful for the preparation thereof (EP0536231A1).
  • Analysis of Glutathione mediated S-(de)nitrosylation in complex biological matrices by immuno-spin trapping and identification of two novel substrates. (2021). bioRxiv. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Stability of S-(N-Methylcarbamoyl)glutathione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

S-(N-Methylcarbamoyl)glutathione (SNCG) is a significant metabolite formed from the conjugation of the highly reactive electrophile, methyl isocyanate (MIC), with the endogenous antioxidant tripeptide, glutathione (GSH). This guide provides a comprehensive overview of the chemical properties, stability, and biological reactivity of SNCG, tailored for researchers, scientists, and professionals in drug development and toxicology. Understanding the behavior of this reactive intermediate is crucial for elucidating the mechanisms of toxicity of isocyanates and for the development of potential therapeutic interventions.

Chemical Identity and Physicochemical Properties

SNCG is a tripeptide derivative formed by the covalent attachment of an N-methylcarbamoyl group to the sulfur atom of the cysteine residue within glutathione.

Chemical Structure

The structure of this compound is characterized by the core glutathione backbone (γ-L-Glutamyl-L-cysteinylglycine) with the N-methylcarbamoyl moiety attached to the thiol group.

SNCG_Structure glutamate Glutamate cysteine Cysteine glutamate->cysteine γ-peptide bond glycine Glycine cysteine->glycine peptide bond carbamoyl_S S cysteine->carbamoyl_S carbamoyl_C C=O carbamoyl_S->carbamoyl_C carbamoyl_NH NH carbamoyl_C->carbamoyl_NH methyl CH3 carbamoyl_NH->methyl

Diagram of the chemical structure of this compound.
Physicochemical Properties

While detailed experimental data for SNCG is limited, its physicochemical properties can be inferred from the well-characterized properties of glutathione and related S-linked conjugates.[1]

PropertyValue/DescriptionSource/Rationale
Molecular Formula C12H20N4O7SPubChem
Molecular Weight 364.38 g/mol PubChem
CAS Number 38126-73-7Santa Cruz Biotechnology
Appearance Expected to be a white to off-white solid.Inferred from Glutathione
Solubility Expected to be highly soluble in water and polar organic solvents.Inferred from Glutathione's high water solubility.[1]
pKa Expected to have multiple pKa values corresponding to the two carboxyl groups, the amino group, and the thiol-carbamate linkage. The pKa of the glutamic acid α-amino group is expected to be around 9.5, the glutamic acid γ-carboxyl group around 2.1, the glycine carboxyl group around 3.5, and the cysteine α-amino group around 8.7. The S-carbamoyl linkage is not expected to have a distinct pKa in the physiological range.Inferred from Glutathione

Synthesis and Formation

SNCG is formed both in vivo through metabolic processes and can be synthesized in the laboratory for research purposes.

Biological Formation

SNCG is a key metabolite in the detoxification pathway of methyl isocyanate.[2][3] The formation is a spontaneous, non-enzymatic conjugation reaction between the electrophilic isocyanate group of MIC and the nucleophilic thiol group of glutathione.[4] This reaction is a critical step in mitigating the immediate toxicity of MIC.[2] It is also formed as a metabolite of the experimental antitumor agent N-methylformamide.[3]

Biological_Formation MIC Methyl Isocyanate (CH3-N=C=O) SNCG This compound (SNCG) MIC->SNCG Conjugation GSH Glutathione (GSH) GSH->SNCG

Biological formation of SNCG from methyl isocyanate and glutathione.
Laboratory Synthesis

Proposed Synthesis Protocol (Adaptation):

  • Dissolution of Glutathione: Dissolve reduced glutathione (GSH) in a suitable solvent system, such as a mixture of methanol and a tertiary amine base (e.g., triethylamine), to deprotonate the thiol group and enhance its nucleophilicity.

  • Introduction of the Carbamoylating Agent: Slowly add a solution of methyl isocyanate in an aprotic solvent to the glutathione solution at a controlled temperature (e.g., 0°C to room temperature) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC) to isolate the pure this compound.

Note: This is a generalized protocol and would require optimization for yield and purity.

Chemical Stability and Reactivity

SNCG is a chemically reactive molecule, a characteristic that is central to its biological effects.[2] Its stability is influenced by factors such as pH and the presence of other nucleophiles.

pH-Dependent Stability

The stability of carbamate compounds is known to be pH-dependent.[6][7][8] While specific kinetic data for SNCG is not available, it is anticipated that the S-carbamoyl linkage would be susceptible to hydrolysis, particularly under acidic or basic conditions, to regenerate glutathione and release methyl isocyanate or its hydrolysis products.

Reactivity with Nucleophiles: The Carbamoylating Potential

A key feature of SNCG is its ability to act as a carbamoylating agent, transferring the N-methylcarbamoyl moiety to other nucleophilic molecules.[2] This reactivity is a double-edged sword; while the initial conjugation to glutathione is a detoxification step, the resulting SNCG can act as a transport form of the reactive methyl isocyanate, leading to secondary toxicity.[2]

Reaction with Cysteine:

SNCG has been shown to react readily with the free thiol group of cysteine in buffered aqueous media at physiological pH (7.4) and temperature (37°C).[9] This reaction is reversible, indicating a dynamic equilibrium between the glutathione and cysteine adducts.[9]

Carbamoylation_Reaction SNCG This compound SMC S-(N-Methylcarbamoyl)cysteine SNCG->SMC Carbamoylation Cysteine Cysteine Cysteine->SMC SMC->SNCG Reverse Reaction GSH Glutathione GSH->SNCG

Reversible carbamoylation of cysteine by SNCG.

Reaction with Proteins:

SNCG has been demonstrated to carbamoylate proteins in vitro.[2] Studies with bovine serum albumin (BSA) have shown that SNCG can covalently modify the protein in a time- and concentration-dependent manner.[2] Interestingly, blocking the free thiol group on BSA did not completely prevent this modification, suggesting that other nucleophilic amino acid residues (such as lysine or histidine) can also be targets for carbamoylation by SNCG.[2]

Analytical Methodologies

The analysis of SNCG requires sensitive and specific analytical techniques due to its reactive nature and its presence in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is the method of choice for the identification and quantification of SNCG and its metabolites.[2][10]

Proposed LC-MS/MS Protocol:

  • Sample Preparation: Due to the reactivity of SNCG, immediate sample processing is crucial. This may involve protein precipitation with organic solvents (e.g., acetonitrile or methanol) or acids (e.g., perchloric acid), followed by centrifugation to remove precipitated proteins.[10]

  • Chromatographic Separation: Reversed-phase chromatography is a common approach for separating glutathione conjugates. A C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is a suitable starting point.[11]

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is typically used for the detection of glutathione conjugates. Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification. The precursor ion would be the protonated molecule of SNCG ([M+H]+), and characteristic product ions would be selected for monitoring.

ParameterRecommended ConditionRationale
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)Good retention and separation of polar molecules like peptides.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI and good chromatographic peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the column.
Flow Rate 0.2 - 0.4 mL/minTypical for analytical LC-MS.
Injection Volume 1 - 10 µLDependent on sample concentration and instrument sensitivity.
Ionization Mode Positive Electrospray Ionization (ESI+)Glutathione conjugates readily form positive ions.
Detection Mode Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity in quantitative analysis.

Biological Significance and Toxicological Implications

The formation and subsequent reactivity of SNCG have significant implications for understanding the toxicology of methyl isocyanate and other carbamoylating agents.

Role in Detoxification and Bioactivation

The initial conjugation of methyl isocyanate with glutathione is a detoxification reaction that neutralizes the highly reactive isocyanate.[4] However, the resulting SNCG is not an inert end-product. Its ability to transfer the N-methylcarbamoyl group to other biological nucleophiles represents a bioactivation pathway, effectively making SNCG a transport and delivery vehicle for the toxic carbamoylating moiety.[2]

Carbamoylation of Cellular Targets and Potential for Toxicity

The carbamoylation of proteins and other macromolecules by SNCG can lead to cellular dysfunction and toxicity.[2] The modification of critical cysteine residues in enzymes or structural proteins can impair their function. The systemic toxicities associated with exposure to methyl isocyanate may be, in part, due to the release of the isocyanate from its glutathione conjugate.[9] This highlights the importance of studying the downstream targets of SNCG to fully understand the pathology of isocyanate exposure.

Conclusion

This compound is a chemically reactive and biologically significant metabolite. While it represents an initial detoxification product of methyl isocyanate, its inherent carbamoylating activity poses a secondary toxicological threat. This guide has provided a comprehensive overview of its known chemical properties, stability, and reactivity, drawing upon available literature for SNCG and related compounds. Further research is warranted to fully elucidate its physicochemical properties, degradation kinetics, and the full spectrum of its biological targets. A deeper understanding of SNCG will be invaluable for the development of improved diagnostic and therapeutic strategies for isocyanate-induced pathologies.

References

  • Pearson, P. G., Slatter, J. G., Rashed, M. S., Han, D. H., & Baillie, T. A. (1990). This compound: a reactive S-linked metabolite of methyl isocyanate. Chemical research in toxicology, 3(5), 458-465.
  • Di Micco, S., Cannavacciuolo, C., Garia, M. T., Bifulco, G., & Riccio, R. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Molecules, 17(12), 14357-14373.
  • ResearchGate. (n.d.). Degradation of N-methylcarbamoylated glutathione in humans. Retrieved from [Link]

  • Lash, L. H., & Jones, D. P. (1985). A liquid-chromatography-tandem mass spectrometry method for determination of S-(N, N-diethylcarbamoyl)glutathione in microdialysis samples from rat brain and plasma. Analytical biochemistry, 151(2), 537-543.
  • Monks, T. J., & Lau, S. S. (1997). Metabolism of Glutathione S-Conjugates: Multiple Pathways. Comprehensive Toxicology, 3, 235-267.
  • Threadgill, M. D., Axworthy, D. B., Baillie, T. A., Farmer, P. B., Farrow, K. C., Gescher, A., ... & Shaw, A. J. (1987). Metabolism of N-methylformamide in mice: primary kinetic deuterium isotope effect and identification of this compound as a metabolite. Journal of Pharmacology and Experimental Therapeutics, 242(1), 312-319.
  • Kramer, O. H., & Heinzel, T. (2010). On the pH-dependent degradation of 15(S)-15-methyl-prostaglandin F2α (Carboprost).
  • Pompella, A., Visvikis, A., Paolicchi, A., De Tata, V., & Casini, A. F. (2003). The changing faces of glutathione, a cellular protagonist. Biochemical pharmacology, 66(8), 1499-1503.
  • Vignane, T., Liegeois, S., & Focant, J. F. (2019).
  • Finley, J. W., & Wheeler, E. L. (1995). Study of the Oxidative Forced Degradation of Glutathione in Its Nutraceutical Formulations Using Zone Fluidics and Green Liquid Chromatography. Journal of agricultural and food chemistry, 43(7), 1802-1806.
  • Baillie, T. A., & Pearson, P. G. (1991). Carbamoylation of peptides and proteins in vitro by this compound and S-(N-methylcarbamoyl)cysteine, two electrophilic S-linked conjugates of methyl isocyanate. Chemical research in toxicology, 4(5), 531-537.
  • Han, J., & Lee, W. (2019). A rapid derivatization based LC–MS/MS method for quantitation of short chain fatty acids in human plasma and urine.
  • Guengerich, F. P. (2001). Glutathione-mediated conjugation of anticancer drugs: an overview of reaction mechanisms and biological significance for drug detoxification and bioactivation. Chemical research in toxicology, 14(10), 1271-1288.
  • Pearson, P. G., Slatter, J. G., Rashed, M. S., Han, D. H., & Baillie, T. A. (1991). This compound: a reactive S-linked metabolite of methyl isocyanate. Chemical research in toxicology, 4(4), 458-465.
  • PubMed. (n.d.). Stability Studies and Characterization of Glutathione-Loaded Nanoemulsion. Retrieved from [Link]

  • Zhang, Y., & Li, W. (2018). LC-MS/MS Method for the determination of carbamathione in human plasma.
  • Wisnewski, A. V., & Redlich, C. A. (2001). Connecting glutathione with immune responses to occupational methylene diphenyl diisocyanate exposure. Environmental health perspectives, 109(Suppl 5), 779-783.
  • ResearchGate. (n.d.). The synthesis procedure for N,S-diacetyl glutathione diethyl ester. Retrieved from [Link]

  • SignalChem. (2017, July 24). Post Translational Modification Through Carbamylation. Retrieved from [Link]

  • Saladino, R., Botta, G., & Di Mauro, E. (2021). Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios. Scientific reports, 11(1), 1-11.
  • ACS Publications. (n.d.). Hit-Identification to Novel Antileishmanial Agents from a β‐Pinene Scaffold: from Synthesis to In Vitro. Retrieved from [Link]

  • Anapharm Bioanalytics. (n.d.). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved from [Link]

  • Frontiers. (n.d.). Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Achievements in the Synthesis of Carbazole Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009047728A2 - New s-acyl-glutathione derivatives, their syntesis and use in the treatment of oxidative stress-related diseases.

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Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of S-(N-Methylcarbamoyl)glutathione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of S-(N-Methylcarbamoyl)glutathione

This compound is a crucial metabolite formed from the reaction of the highly reactive and toxic compound, methyl isocyanate, with the endogenous antioxidant, glutathione (GSH).[1][2] Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, plays a pivotal role in cellular detoxification by conjugating with xenobiotics and their reactive metabolites.[3][4][5][6] The formation of this compound in vivo is a key step in the biotransformation and detoxification of methyl isocyanate.[1][7] This conjugate can serve as a transport form of the toxicant, potentially releasing the carbamoyl moiety to other nucleophilic sites within the cell.[1] Understanding the synthesis and properties of this metabolite is of significant interest to researchers in toxicology, drug metabolism, and occupational health, particularly in the context of exposure to isocyanates, such as in industrial accidents like the Bhopal disaster.[8] This document provides a detailed protocol for the chemical synthesis of this compound for research purposes.

Reaction Principle

The synthesis of this compound involves the nucleophilic attack of the thiol group (-SH) of the cysteine residue in glutathione on the electrophilic carbon atom of the isocyanate group (-N=C=O) of methyl isocyanate. This reaction forms a stable thiocarbamate linkage. The reaction is typically carried out in a buffered aqueous or mixed aqueous-organic solvent system to ensure the solubility of glutathione and to maintain a pH that favors the nucleophilic character of the thiol group.

Materials and Equipment

Reagents
ReagentGradeSupplier
L-Glutathione (reduced)≥98%Sigma-Aldrich
Methyl isocyanate≥99%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)ACS reagent gradeFisher Scientific
Acetonitrile (ACN)HPLC gradeFisher Scientific
Hydrochloric Acid (HCl)ACS reagent gradeFisher Scientific
Deionized WaterType 1Millipore
Nitrogen Gas (N₂)High purityAirgas
Equipment
EquipmentDescription
Round-bottom flask250 mL, two-necked
Magnetic stirrer and stir bar
Dropping funnel50 mL
pH meterCalibrated
Rotary evaporator
High-Performance Liquid Chromatography (HPLC) systemWith UV detector
Mass Spectrometer (MS)ESI or MALDI
Nuclear Magnetic Resonance (NMR) Spectrometer≥400 MHz
Lyophilizer

Experimental Protocol

Part 1: Synthesis of this compound

Safety Precaution: Methyl isocyanate is extremely toxic and volatile. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Preparation of Glutathione Solution:

    • In a 250 mL two-necked round-bottom flask, dissolve 1.0 g of L-glutathione (reduced) in 50 mL of a 1:1 (v/v) mixture of deionized water and acetonitrile.

    • Add 0.84 g of sodium bicarbonate to the solution to act as a base and maintain a slightly alkaline pH, which facilitates the nucleophilic attack of the thiol group.

    • Stir the solution at room temperature until all solids are dissolved.

    • Place the flask in an ice bath to cool the solution to 0-4 °C.

  • Reaction with Methyl Isocyanate:

    • Carefully add 0.2 mL of methyl isocyanate to a dropping funnel.

    • Slowly add the methyl isocyanate dropwise to the stirred glutathione solution over a period of 30 minutes. Maintain the temperature of the reaction mixture at 0-4 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC). Withdraw a small aliquot of the reaction mixture, quench it with a dilute acid (e.g., 0.1% trifluoroacetic acid), and analyze it. The disappearance of the glutathione peak and the appearance of a new, more retained peak corresponding to the product indicates the reaction is proceeding.

Part 2: Work-up and Purification
  • Acidification and Precipitation:

    • After the reaction is complete, cool the reaction mixture in an ice bath.

    • Slowly acidify the solution to pH 3-4 with 1 M HCl. This step protonates the carboxyl groups and facilitates the precipitation of the product.

    • A white precipitate of this compound should form.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation of the Product:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water, followed by a small amount of cold acetonitrile to remove any unreacted starting materials and inorganic salts.

    • Dry the product under vacuum to yield a white solid.

  • Optional Recrystallization/Further Purification:

    • For higher purity, the product can be recrystallized from a water/acetonitrile mixture.

    • Alternatively, purification can be achieved using preparative reverse-phase HPLC or ion-exchange chromatography.[9]

Part 3: Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

TechniqueExpected Results
Mass Spectrometry (MS) The molecular weight of this compound is 364.37 g/mol .[10] Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should show a prominent ion at m/z 365.38 [M+H]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure. The spectra will show characteristic peaks for the glutathione backbone and the N-methylcarbamoyl group.[11]
High-Performance Liquid Chromatography (HPLC) HPLC analysis on a C18 column should show a single major peak, indicating the purity of the compound. The retention time will be longer than that of glutathione due to the increased hydrophobicity.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization GSH Glutathione Solution (Water/ACN, NaHCO3) ReactionVessel Reaction at 0-4°C, then RT GSH->ReactionVessel MIC Methyl Isocyanate MIC->ReactionVessel Acidification Acidification (HCl) ReactionVessel->Acidification Filtration Vacuum Filtration Acidification->Filtration Drying Drying Filtration->Drying Analysis MS, NMR, HPLC Drying->Analysis FinalProduct This compound Analysis->FinalProduct

Caption: Workflow for the chemical synthesis of this compound.

Discussion and Troubleshooting

  • Rationale for Base: The use of a mild base like sodium bicarbonate is crucial to deprotonate the thiol group of glutathione, making it a more potent nucleophile to attack the electrophilic isocyanate.

  • Temperature Control: Maintaining a low temperature during the addition of methyl isocyanate is important to control the exothermic reaction and minimize potential side reactions.

  • pH during Work-up: Careful control of the pH during acidification is necessary. A pH that is too low may lead to hydrolysis of the product, while a pH that is too high will result in poor precipitation.

  • Product Stability: this compound is relatively stable under acidic to neutral conditions. However, at highly basic pH, it can be susceptible to hydrolysis. Store the final product at -20°C for long-term stability.

  • Troubleshooting Low Yield: If the yield is low, consider increasing the reaction time or using a slight excess of methyl isocyanate. However, a large excess should be avoided to minimize the formation of byproducts. Ensure efficient precipitation by optimizing the final pH and allowing sufficient time for crystallization at low temperatures.

Conclusion

This application note provides a comprehensive and detailed protocol for the chemical synthesis, purification, and characterization of this compound. By following this guide, researchers can reliably produce this important metabolite for use in a variety of toxicological and biochemical studies. The understanding of the chemistry and handling of the reagents involved is paramount to a successful and safe synthesis.

References

  • Pearson, P. G., Slatter, J. G., Rashed, M. S., Han, D. H., & Baillie, T. A. (1990). This compound: a reactive S-linked metabolite of methyl isocyanate.
  • Google Patents. (2014). CN104072577A - Method for preparing S-acetyl-L-glutathione.
  • Konopacka, M. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. International Journal of Molecular Sciences, 23(23), 14853.
  • Forman, H. J., Zhang, H., & Rinna, A. (2009). Glutathione: overview of its protective roles, measurement, and biosynthesis. Molecular aspects of medicine, 30(1-2), 1–12.
  • Fu, K., et al. (2015). An Improved Process for Preparation of S-Acetyl-l-glutathione. Organic Process Research & Development, 19(5), 634-638.
  • ResearchGate. (n.d.). The synthesis procedure for N,S-diacetyl glutathione diethyl ester. Retrieved from [Link]

  • Threadgill, M. D., Axworthy, D. B., Baillie, T. A., Farmer, P. B., Farrow, K. C., Gescher, A., Kestell, P., Pearson, P. G., & Shaw, A. J. (1987). Metabolism of N-methylformamide in mice: primary kinetic deuterium isotope effect and identification of this compound as a metabolite. Journal of pharmacology and experimental therapeutics, 242(1), 312–319.
  • Sun, R., et al. (2018). Mass spectrometry-based method development for glutathione determination and 13C-tracer analysis in cultured cells.
  • Ricci, G., et al. (1988). S-2-hydroxyacylglutathione-derivatives: enzymatic preparation, purification and characterisation. Journal of the Chemical Society, Perkin Transactions 1, 105-108.
  • Laskin, J. D., et al. (2022).
  • Google Patents. (1959). US2900375A - Method of making glutathione.
  • Hopkinson, R. J., et al. (2010). Studies on the Reaction of Glutathione and Formaldehyde using NMR. Organic & Biomolecular Chemistry, 8(21), 4943-4948.
  • Dickinson, D. A., Lu, S. C., & Forman, H. J. (n.d.). Glutathione – Synthesis. Society for Redox Biology and Medicine.
  • Wikipedia. (n.d.). Bhopal disaster. Retrieved from [Link]

  • Zhang, Y., et al. (2015). Mass spectrometry based detection of glutathione with sensitivity for single-cell analysis. Rapid Communications in Mass Spectrometry, 29(15), 1371-1378.
  • Wisnewski, A. V., et al. (2011). Glutathione Reaction Products with a Chemical Allergen, Methylene-diphenyl Diisocyanate, Stimulate Alternative Macrophage Activation and Eosinophilic Airway Inflammation.
  • Cooper, A. J., & Hanigan, M. H. (2018). Metabolism of Glutathione S-Conjugates: Multiple Pathways. Comprehensive toxicology (Third edition), 4, 281–309.
  • Zhang, Y., et al. (2015). Mass spectrometry based detection of glutathione with sensitivity for single-cell analysis. Rapid Communications in Mass Spectrometry, 29(15), 1371-1378.
  • Wu, G., Fang, Y. Z., Yang, S., Lupton, J. R., & Turner, N. D. (2004). Glutathione metabolism and its implications for health. The Journal of nutrition, 134(3), 489–492.
  • Penprase, B., et al. (1993). Identification of an N-acetylated microsomal glutathione S-transferase by mass spectrometry. Biochemical Journal, 296(Pt 3), 673-677.

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enzymatic synthesis of S-(N-Methylcarbamoyl)glutathione using glutathione S-transferase

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Enzymatic Synthesis of S-(N-Methylcarbamoyl)glutathione Using Glutathione S-Transferase

Authored by a Senior Application Scientist

This application note provides a comprehensive guide for the enzymatic synthesis, purification, and characterization of this compound. This protocol is designed for researchers in biochemistry, drug metabolism, and toxicology who are investigating the roles of glutathione S-transferases (GSTs) in the biotransformation of isocyanates and the biological activities of their glutathione conjugates.

Introduction: The Significance of S-Carbamoyl-Glutathione Conjugates

Glutathione S-transferases (GSTs) are a critical family of Phase II detoxification enzymes that protect cells by catalyzing the conjugation of reduced glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds[1][2]. This process typically renders the xenobiotics more water-soluble, facilitating their excretion and neutralizing their reactivity towards cellular macromolecules[1][3][4]. One important class of electrophiles metabolized through this pathway are isocyanates, which are highly reactive compounds used in various industrial applications and also formed endogenously.

The conjugation of methyl isocyanate with glutathione results in the formation of this compound. This conjugate is not merely an inert detoxification product; it is a chemically reactive metabolite that can act as a transport form of the isocyanate, capable of carbamoylating other nucleophilic molecules such as proteins and amino acids[5]. Understanding the synthesis and reactivity of this compound is crucial for elucidating the mechanisms of isocyanate toxicity and the role of GSTs in modulating these effects. This guide provides a detailed protocol for the controlled in vitro synthesis of this important metabolite.

Reaction Principle

The synthesis is based on the GST-catalyzed nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of a methylcarbamoylating agent, such as methyl isocyanate. The enzyme provides a microenvironment that binds both substrates, activates the thiol group of GSH, and facilitates the conjugation reaction[6][7].

Reaction_Mechanism cluster_0 Glutathione S-Transferase (GST) Active Site GSH Glutathione (GSH-SH) Product This compound (GSH-S-CO-NH-CH₃) GSH->Product GST Catalysis MIC Methyl Isocyanate (CH₃-N=C=O) MIC->Product Electrophilic Substrate Synthesis_Workflow Start Start Mix Prepare Reaction Mixture (Buffer, GSH, GST) Start->Mix PreIncubate Pre-incubate at 37°C (5 min) Mix->PreIncubate Add_MIC Add Methyl Isocyanate (Initiate Reaction) PreIncubate->Add_MIC Incubate Incubate at 37°C (60 min) Add_MIC->Incubate Quench Quench with TFA Incubate->Quench Centrifuge Centrifuge to Pellet Enzyme (14,000 x g, 10 min) Quench->Centrifuge Collect Collect Supernatant Centrifuge->Collect End Ready for Purification/Analysis Collect->End

Caption: Workflow for the enzymatic synthesis of this compound.

Protocol 2: Purification by Reverse-Phase HPLC
  • System Setup: Use a C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Elution:

    • Inject the supernatant from the synthesis reaction.

    • A typical gradient might be:

      • 0-5 min: 0% B

      • 5-25 min: 0% to 50% B (linear gradient)

      • 25-30 min: 50% to 100% B

      • 30-35 min: 100% B (wash)

      • 35-40 min: 100% to 0% B (re-equilibration)

  • Detection: Monitor the elution profile at 214 nm (for the peptide bond) and 254 nm.

  • Fraction Collection: Collect fractions corresponding to the peak of interest. This compound will be more hydrophobic than GSH and will thus have a longer retention time.

  • Verification: Analyze the collected fractions by mass spectrometry to confirm the molecular weight of the product (Expected [M+H]⁺ = 365.11).

  • Solvent Removal: Lyophilize the purified fractions to obtain the product as a solid.

Protocol 3: Product Characterization
  • Mass Spectrometry (MS): Use electrospray ionization mass spectrometry (ESI-MS) to confirm the identity of the purified product. Tandem MS (MS/MS) can be used to verify the structure through fragmentation patterns.[5]

  • Nuclear Magnetic Resonance (NMR): For detailed structural elucidation, ¹H and ¹³C NMR spectroscopy can be performed on the lyophilized product.

Data Presentation and Expected Results

The success of the synthesis can be monitored by comparing the HPLC chromatograms of the reaction mixture with standards of GSH. The appearance of a new, later-eluting peak indicates product formation.

ParameterExpected Value/ObservationRationale
GSH Retention Time ~3-5 minutesHighly polar, elutes early in a reverse-phase system.
Product Retention Time ~10-15 minutesThe addition of the N-methylcarbamoyl group increases hydrophobicity.
Product [M+H]⁺ 365.11 g/mol Calculated mass for C₁₂H₂₀N₄O₇S + H⁺.
Yield VariableDependent on enzyme activity, substrate concentrations, and reaction time.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Inactive enzymeVerify enzyme activity using a standard assay (e.g., with CDNB).[8]
Degraded GSH or MICPrepare fresh stock solutions immediately before use.
Suboptimal pH or temperatureOptimize reaction conditions by testing a range of pH values (7.0-8.5) and temperatures (25-37°C).
Multiple product peaks Non-enzymatic reactionsRun a control reaction without the GST enzyme to identify non-enzymatically formed products.
Product instabilityMinimize time between synthesis and analysis. Store samples at -80°C.
Broad or tailing peaks in HPLC Column overloadInject a smaller volume of the sample.
Inappropriate mobile phaseAdjust the gradient or the concentration of the ion-pairing agent (TFA).

Conclusion

This application note provides a robust framework for the enzymatic synthesis of this compound. By following these protocols, researchers can reliably produce this important metabolite for use in studies on toxicology, drug metabolism, and the biological roles of glutathione S-transferases. The inherent reactivity of both the isocyanate substrate and the carbamoyl-glutathione product necessitates careful handling and prompt analysis to ensure the integrity of the results.

References

  • Cooper, A. J., & Hanigan, M. H. (2018). Metabolism of Glutathione S-Conjugates: Multiple Pathways. Comprehensive Toxicology (Third Edition), 317–363.
  • El-Akhal, F., et al. (2023). Purification, characterization, and enzyme kinetics of a glutathione S transferase from larvae of the camel tick Hyalomma dromedarii. BMC Veterinary Research, 19(1), 38.
  • van Hylckama Vlieg, J. E., et al. (2000). Purification of a Glutathione S-Transferase and a Glutathione Conjugate-Specific Dehydrogenase Involved in Isoprene Metabolism in Rhodococcus sp. Strain AD45. Journal of Bacteriology, 182(23), 6719–6727.
  • Pisani, C., et al. (2025). Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question. Molecules, 30(11), 2345.
  • Pearson, P. G., et al. (1990). This compound: a reactive S-linked metabolite of methyl isocyanate.
  • Morgenstern, R., & Andersson, C. (2024). Kinetic Behavior of Glutathione Transferases: Understanding Cellular Protection from Reactive Intermediates. International Journal of Molecular Sciences, 25(11), 5928.
  • Ji, X., et al. (2009). Enzymatic and nonenzymatic synthesis of glutathione conjugates: application to the understanding of a parasite's defense system and alternative to the discovery of potent glutathione S-transferase inhibitors. Journal of Medicinal Chemistry, 52(10), 3230-3240.
  • Guan, X., et al. (2000). Identification of S-(n-butylcarbamoyl)glutathione, a reactive carbamoylating metabolite of tolbutamide in the rat, and evaluation of its inhibitory effects on glutathione reductase in vitro. Chemical Research in Toxicology, 13(1), 47-54.
  • Preu, M., et al. (2014). Novel glutathione conjugates of phenyl isocyanate identified by ultra-performance liquid chromatography/electrospray ionization mass spectrometry and nuclear magnetic resonance. Rapid Communications in Mass Spectrometry, 28(20), 2211-2218.
  • Zhang, H., et al. (2017). Promotion of Protein Solubility and Reduction in Stiffness in Human Lenses by Aggrelyte-1: Implications for Reversing Presbyopia. Investigative Ophthalmology & Visual Science, 58(13), 5674-5684.
  • Al-Helaly, L. A. (2007). Partial Separation and Some Kinetic studies of Glutathione S-Transferrase (GST) in Human Serum. Rafidain Journal of Science, 18(2), 71-84.
  • University of San Diego. (n.d.).
  • Wu, G., et al. (2019).
  • Chen, K. H., et al. (2006). Effects of storage time and temperature on the stability of glutathione in deproteinized blood sample. Journal of Food and Drug Analysis, 14(2), 139-144.
  • Google Patents. (2014).
  • Boonme, P., & Wuttikul, K. (2015). STABILITY ENHANCEMENT OF L-GLUTATHIONE BY ENTRAPMENT IN WATER-IN-OIL MICROEMULSION. Naresuan University Journal: Science and Technology, 23(2), 13-20.
  • Rettie, A. (n.d.).
  • Bielmann, A., et al. (2018). Synthesis of different glutathione–sulfur mustard adducts of verified and potential biomarkers. RSC Advances, 8(42), 23881-23886.
  • Habig, W. H., Pabst, M. J., & Jakoby, W. B. (1974). Glutathione S-transferases. The first enzymatic step in mercapturic acid formation. Journal of Biological Chemistry, 249(22), 7130-7139.
  • van Hylckama Vlieg, J. E., et al. (2000). Purification of a Glutathione S-Transferase and a Glutathione Conjugate-Specific Dehydrogenase Involved in Isoprene Metabolism in Rhodococcus sp. Strain AD45. Applied and Environmental Microbiology, 66(12), 5241-5246.
  • Google Patents. (2004).
  • Khan, N. U., et al. (2018). Stability Studies and Characterization of Glutathione-Loaded Nanoemulsion. Scientia Pharmaceutica, 86(4), 43.
  • Al-Awaida, W., & Talib, W. H. (2016). Biochemical study and gene expression of Glutathione-S-Transferase (GST)in induced asthma in Rat. Oriental Journal of Chemistry, 32(2), 1221-1229.
  • Faiman, M. D., et al. (2013). S-(N, N-diethylcarbamoyl)glutathione (carbamathione), a disulfiram metabolite and its effect on nucleus accumbens and prefrontal cortex dopamine, GABA, and glutamate: a microdialysis study. Neuropharmacology, 73, 32-40.

Sources

Application Notes and Protocols for the Purification of S-(N-Methylcarbamoyl)glutathione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Purifying a Reactive Glutathione Conjugate

S-(N-Methylcarbamoyl)glutathione is a chemically reactive metabolite formed from the conjugation of methyl isocyanate with the endogenous antioxidant glutathione.[1] This conjugate and its analogs are of significant interest in toxicology and drug development due to their potential to act as carriers of reactive carbamoylating agents within biological systems.[1] The inherent reactivity of the S-carbamoyl linkage, particularly its susceptibility to hydrolysis and reaction with nucleophiles, presents a considerable challenge for its purification.[1] This guide provides a detailed examination of robust purification strategies tailored for this compound, addressing the critical need for obtaining this compound in high purity for research and development purposes.

The methodologies detailed herein are designed to mitigate degradation and side reactions, ensuring the integrity of the final product. We will explore purification strategies ranging from preparative chromatography to crystallization, providing not only step-by-step protocols but also the underlying scientific principles that govern these techniques. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the nuances involved in purifying this and similar reactive glutathione S-conjugates.

Understanding the Analyte: Key Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for the development of effective purification protocols.

PropertyValue/DescriptionImplication for Purification
Molecular Weight ~364.38 g/mol Suitable for a range of chromatographic and filtration techniques.
Structure Glutathione backbone with an N-methylcarbamoyl group attached to the sulfur atom of the cysteine residue.The presence of multiple ionizable groups (carboxyl and amino groups) makes ion-exchange chromatography a viable option. The overall polarity is high, suggesting reverse-phase HPLC will require highly aqueous mobile phases.
Reactivity The S-carbamoyl bond is susceptible to nucleophilic attack and hydrolysis, especially at neutral to alkaline pH and elevated temperatures.[1]Purification should be conducted at controlled, preferably acidic to neutral pH and at reduced temperatures to minimize degradation.
Solubility Expected to be highly soluble in aqueous solutions, similar to glutathione.Facilitates the use of aqueous-based purification techniques. Organic solvents may be used for precipitation or as mobile phase modifiers in chromatography.

Potential Impurities in the Synthesis of this compound

The primary impurities in a typical synthesis of this compound arise from side reactions and unreacted starting materials. These may include:

  • Unreacted Glutathione (GSH): A common impurity that needs to be efficiently separated.

  • Glutathione Disulfide (GSSG): Formed by the oxidation of unreacted GSH.

  • Hydrolysis Products: Degradation of the target molecule can lead to the formation of glutathione and N-methylcarbamic acid derivatives.

  • Side-reaction Products: Methyl isocyanate can react with other nucleophilic sites on glutathione, although the thiol group is the most reactive.

A successful purification strategy must be capable of resolving this compound from these structurally similar compounds.

Purification Strategies: A Multi-faceted Approach

No single purification method may be sufficient to achieve the high purity required for demanding applications. A multi-step approach, combining different techniques, is often necessary.

Purification_Workflow Crude_Mixture Crude Synthetic Mixture SPE Solid-Phase Extraction (SPE) (Optional Desalting/Pre-purification) Crude_Mixture->SPE Initial Cleanup IEX Ion-Exchange Chromatography (IEX) (Primary Capture/Purification) Crude_Mixture->IEX Direct Loading SPE->IEX Charge-based Separation RP_HPLC Reverse-Phase HPLC (RP-HPLC) (Polishing) IEX->RP_HPLC Hydrophobicity-based Separation Crystallization Crystallization (Final Purification & Formulation) RP_HPLC->Crystallization Final Polishing Pure_Product High-Purity this compound RP_HPLC->Pure_Product If Crystallization is not feasible Crystallization->Pure_Product IEX_Protocol Start Start Pack_Equilibrate Pack and Equilibrate Anion-Exchange Column Start->Pack_Equilibrate Prep_Load Prepare and Load Crude Sample Pack_Equilibrate->Prep_Load Wash Wash with Low Salt Buffer (Remove Unbound Impurities) Prep_Load->Wash Elute Elute with Salt Gradient (0-50% Buffer B) Wash->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions (HPLC-UV/MS) Collect_Fractions->Analyze_Fractions Pool_Pure Pool Pure Fractions Analyze_Fractions->Pool_Pure Desalt Desalt Pooled Fractions (if necessary) Pool_Pure->Desalt End End Desalt->End RPHPLC_Protocol Start Start Equilibrate_System Equilibrate Preparative RP-HPLC System and Column Start->Equilibrate_System Prep_Inject Prepare and Inject Partially Purified Sample Equilibrate_System->Prep_Inject Run_Gradient Run Separation Gradient (e.g., 2-15% Acetonitrile) Prep_Inject->Run_Gradient Collect_Fractions Collect Fractions Based on UV Absorbance Run_Gradient->Collect_Fractions Analyze_Purity Analyze Fraction Purity (Analytical HPLC) Collect_Fractions->Analyze_Purity Pool_Pure Pool High-Purity Fractions Analyze_Purity->Pool_Pure Remove_Solvent Remove Solvent (Lyophilization) Pool_Pure->Remove_Solvent End End Remove_Solvent->End

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of S-(N-Methylcarbamoyl)glutathione in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of S-(N-Methylcarbamoyl)glutathione (GS-NMC) in human plasma. GS-NMC is a critical metabolite in toxicological studies and drug development, necessitating a reliable analytical method for its quantification in biological matrices. This protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method has been developed and validated in accordance with FDA guidelines for bioanalytical method validation.

Introduction: The Significance of Quantifying GS-NMC

This compound (GS-NMC) is a glutathione conjugate that plays a significant role in the detoxification of certain xenobiotics, including methyl isocyanate.[1][2] The quantification of GS-NMC in plasma is crucial for pharmacokinetic and toxicokinetic studies, providing insights into exposure, metabolic pathways, and potential toxicity of parent compounds. Given its reactivity and potential for further metabolism, a sensitive and specific analytical method is paramount for accurate assessment in drug development and safety evaluations.[1]

This application note provides a comprehensive protocol for the quantification of GS-NMC in human plasma using LC-MS/MS. The methodology is designed to be both reliable and readily implementable in a research or clinical laboratory setting.

Experimental

Materials and Reagents
  • Analytes and Internal Standard:

    • This compound (GS-NMC) reference standard (≥95% purity)

    • This compound-¹³C₂,¹⁵N-glycine (GS-NMC-IS) stable isotope-labeled internal standard (≥95% purity). Note: As a direct commercial source for GS-NMC-IS is limited, it can be synthesized by reacting ¹³C₂,¹⁵N-glycine labeled glutathione with methyl isocyanate.

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (≥99% purity)

    • Deionized water (18.2 MΩ·cm)

    • Human plasma (K₂EDTA as anticoagulant)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standards and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of GS-NMC and GS-NMC-IS in deionized water.

  • Working Standard Solutions: Serially dilute the GS-NMC stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the GS-NMC-IS stock solution with 50:50 (v/v) acetonitrile:water.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., Low: 3 ng/mL, Mid: 75 ng/mL, High: 750 ng/mL).

Detailed Protocol: From Sample to Result

Sample Preparation: Protein Precipitation

The rationale for using protein precipitation is its simplicity, speed, and effectiveness in removing the majority of proteins from the plasma matrix, which can interfere with the LC-MS/MS analysis.[3][4] Acetonitrile is a common and efficient solvent for this purpose.[5][6]

Protocol:

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • To 50 µL of plasma sample, calibration standard, or QC in the respective tubes, add 10 µL of the internal standard working solution (100 ng/mL GS-NMC-IS).

  • Vortex briefly to mix.

  • Add 150 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic method is designed to separate GS-NMC from endogenous plasma components to minimize matrix effects. A C18 column is used for reversed-phase separation, and a gradient elution with methanol and ammonium formate buffer provides robust and reproducible chromatography.[3][7]

Table 1: LC-MS/MS Parameters

ParameterSetting
LC Parameters
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase BMethanol with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
MS/MS Parameters
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MRM Transitions Analyte
GS-NMC
GS-NMC-IS

Rationale for MRM Transitions: The precursor ion for GS-NMC corresponds to its protonated molecule [M+H]⁺. The selected product ion is a characteristic fragment resulting from the collision-induced dissociation, providing specificity for quantification.

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_add Add Internal Standard (10 µL) plasma->is_add precip Add Acetonitrile (150 µL) is_add->precip vortex Vortex (1 min) precip->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of GS-NMC calibration->quantification

Caption: Workflow for the quantification of GS-NMC in plasma.

Method Validation Summary

This method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[8][9] The key validation parameters and their acceptance criteria are summarized below.

Table 2: Bioanalytical Method Validation Summary

Validation ParameterAcceptance Criteria
Linearity Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Intra-day and Inter-day: Replicate analyses (n=5) of QC samples at three levels (Low, Mid, High). Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).[6]
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank plasma.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to that of neat solutions. The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery The extraction recovery of the analyte should be consistent, precise, and reproducible.
Stability Freeze-Thaw Stability: Analyte stable in plasma for at least 3 freeze-thaw cycles.
Short-Term Stability: Analyte stable in plasma at room temperature for at least 4 hours.
Long-Term Stability: Analyte stable in plasma when stored at -80°C for at least 30 days.
Post-Preparative Stability: Analyte stable in the processed sample in the autosampler for at least 24 hours.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the robustness and accuracy of the method. This validated protocol is well-suited for supporting pharmacokinetic and toxicokinetic studies in drug development and toxicological research.

References

  • Gilliland, R. A., Möller, C., & DeCaprio, A. P. (2019). LC-MS/MS based detection and characterization of covalent glutathione modifications formed by reactive drug of abuse metabolites. Xenobiotica, 49(7), 778-790. Available at: [Link]

  • Pearson, P. G., Slatter, J. G., Rashed, M. S., Han, D. H., & Baillie, T. A. (1990). This compound: a reactive S-linked metabolite of methyl isocyanate. Chemical research in toxicology, 3(5), 458-464. Available at: [Link]

  • Bakhtiar, R., & Tse, F. L. (2005). LC–MS/MS determination of carbamathione in microdialysis samples from rat brain and plasma. Journal of chromatography B, 822(1-2), 209-215. Available at: [Link]

  • Klawitter, J., Klawitter, J., Gengo, E. A., Feser, W., Long, R. C., & Christians, U. (2018). Quantitative analysis of the glutathione pathway cellular metabolites by targeted liquid chromatography‐tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 32(23), 2015-2025. Available at: [Link]

  • Agilent Technologies. (2018). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]

  • Shuai, Z., et al. (2014). Systematic Analysis of Reactivities and Fragmentation of Glutathione and Its Isomer GluCysGly. Journal of the American Society for Mass Spectrometry, 25(7), 1146-1154. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of MS/MS and MSn fragmentation spectra of glutathione.... Available at: [Link]

  • Google Patents. (n.d.). EP3617708A1 - Method and kit for isotope-labelling of a glutathione-containing biological sample for mass spectrometry.
  • Shuai, Z., et al. (2014). Systematic Analysis of Reactivities and Fragmentation of Glutathione and Its Isomer GluCysGly. Journal of the American Society for Mass Spectrometry, 25(7), 1146-1154. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]

  • ResearchGate. (n.d.). CID MS/MS spectra of DON-GSH (precursor ion, m/z 604.21), DON-S-Cys-Gly.... Available at: [Link]

  • Google Patents. (n.d.). CN107573402A - A kind of synthetic method of glutathione.
  • SCIEX. (n.d.). GSH Conjugate Screening with the New QTRAP 5500 LC/MS/MS System. Available at: [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Available at: [Link]

  • Al-Tannak, N. F., & Al-Tannak, N. F. (2013). A new LC-MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood. Journal of Chromatography B, 929, 32-37. Available at: [Link]

  • Threadgill, M. D., et al. (1987). Metabolism of N-methylformamide in mice: primary kinetic deuterium isotope effect and identification of this compound as a metabolite. Journal of pharmacology and experimental therapeutics, 242(1), 312-319. Available at: [Link]

  • Google Patents. (n.d.). CN104072577A - Method for preparing S-acetyl-L-glutathione.
  • Wang, Y., et al. (2013). A fragmentation-based method for the differentiation of glutathione conjugates by high-resolution mass spectrometry with electrospray ionization. Analytica chimica acta, 788, 80-89. Available at: [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link]

  • MDPI. (2022). Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity. Available at: [Link]

  • Google Patents. (n.d.). US2760956A - Production of s-acetyl glutathione.
  • SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Available at: [Link]

  • HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns [Video]. YouTube. Available at: [Link]

  • Wu, G., Fang, Y. Z., Yang, S., Lupton, J. R., & Turner, N. D. (2004). Glutathione metabolism and its implications for health. The Journal of nutrition, 134(3), 489-492. Available at: [Link]

Sources

Application Notes and Protocols for Developing a Carbamoylation Assay Using S-(N-Methylcarbamoyl)glutathione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Carbamoylation in Biological Systems and Drug Development

Carbamoylation is a non-enzymatic post-translational modification (PTM) where a carbamoyl group is added to a free amino group of a protein, primarily the ε-amino group of lysine residues, forming homocitrulline, or the N-terminal α-amino group.[1][2] This modification can alter the structure, function, and stability of proteins.[3] In human physiology and pathology, carbamoylation is implicated in a range of conditions, including kidney disease, atherosclerosis, and inflammatory disorders.[1][4] The accumulation of urea, a precursor to the reactive carbamoylating agent isocyanic acid, is a key factor in the progression of these diseases.[3]

In the context of drug development, understanding the carbamoylation potential of small molecules is crucial. Certain drugs or their metabolites can act as carbamoylating agents, leading to unintended protein modifications and potential toxicity. Therefore, a robust and reliable assay to screen for and characterize carbamoylation is an essential tool in preclinical drug safety assessment.

This application note provides a detailed guide for developing and performing an in vitro carbamoylation assay using S-(N-Methylcarbamoyl)glutathione (SNMG). SNMG is a reactive, S-linked conjugate of methyl isocyanate that can donate an N-methylcarbamoyl moiety to nucleophilic amino acids. We will describe a plate-based assay that indirectly quantifies carbamoylation by measuring the reduction of primary amines on a target protein. This approach offers a balance of simplicity, sensitivity, and adaptability for high-throughput screening.

Assay Principle

The carbamoylation assay detailed here is based on a two-step process:

  • Carbamoylation Reaction: The target protein is incubated with SNMG. During this incubation, the N-methylcarbamoyl group from SNMG is transferred to the primary amino groups (lysine residues and the N-terminus) of the target protein.

  • Quantification of Primary Amines: After the carbamoylation reaction, the extent of modification is determined by quantifying the remaining free primary amines on the protein. A decrease in the number of primary amines is directly proportional to the degree of carbamoylation. This quantification is achieved using a reagent that specifically reacts with primary amines to produce a colored or fluorescent product. For this protocol, we will focus on the use of 2,4,6-Trinitrobenzenesulfonic acid (TNBSA), which reacts with primary amines to form a chromogenic product that can be measured spectrophotometrically at 335 nm.[5][6][7]

Diagram of the Experimental Workflow

Carbamoylation_Assay_Workflow cluster_prep Preparation cluster_reaction Carbamoylation Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Target Protein - SNMG Solution - Reaction Buffer - TNBSA Reagent setup_reaction Set up reaction in microplate: - Protein Control (no SNMG) - Test Sample (Protein + SNMG) prep_reagents->setup_reaction incubation Incubate at 37°C setup_reaction->incubation add_tnbsa Add TNBSA Reagent incubation->add_tnbsa incubation_tnbsa Incubate at 37°C add_tnbsa->incubation_tnbsa stop_reaction Stop Reaction (e.g., with SDS and HCl) incubation_tnbsa->stop_reaction read_absorbance Read Absorbance at 335 nm stop_reaction->read_absorbance calc_carbamoylation Calculate % Carbamoylation read_absorbance->calc_carbamoylation

Caption: Experimental workflow for the SNMG-mediated carbamoylation assay.

Materials and Reagents

Reagents
  • This compound (SNMG) (e.g., Santa Cruz Biotechnology, CAS 38126-73-7)

  • Target Protein (e.g., Bovine Serum Albumin, BSA, as a model protein)

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) solution (e.g., 5% w/v in methanol)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Sodium dodecyl sulfate (SDS) solution (10% w/v)

  • Hydrochloric acid (HCl) (1 N)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Bradford Reagent for protein quantification

  • Bovine Serum Albumin (BSA) standards for protein quantification

Equipment
  • 96-well microplate reader with absorbance detection at 335 nm and 595 nm

  • Incubator capable of maintaining 37°C

  • Standard laboratory pipettes and sterile, disposable tips

  • 96-well clear, flat-bottom microplates

  • Microcentrifuge tubes

  • Vortex mixer

Detailed Experimental Protocols

Part 1: Reagent Preparation

1.1 Target Protein Solution:

  • Prepare a stock solution of the target protein (e.g., 1 mg/mL BSA) in PBS (pH 7.4).
  • Determine the precise protein concentration using the Bradford assay.

1.2 this compound (SNMG) Stock Solution:

  • Note on Stability: SNMG is a reactive compound. It is recommended to prepare fresh solutions for each experiment. While specific stability data for SNMG in solution is not widely published, related glutathione derivatives are known to be unstable in aqueous solutions for extended periods.[8]
  • Dissolve SNMG in PBS (pH 7.4) to a final concentration of 10 mM. Gently vortex to ensure complete dissolution. Prepare this solution immediately before use.

1.3 TNBSA Working Solution:

  • Caution: TNBSA is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.
  • Immediately before use, dilute the 5% TNBSA stock solution 500-fold in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 0.01% (w/v).[7] Do not store the working solution.
Part 2: Carbamoylation Reaction

2.1 Reaction Setup:

  • In a 96-well microplate, set up the following reactions in triplicate:
  • Protein Control (Uncarbamoylated): 50 µL of target protein solution + 50 µL of PBS (pH 7.4)
  • Test Sample (Carbamoylated): 50 µL of target protein solution + 50 µL of 10 mM SNMG solution
  • Blank: 100 µL of PBS (pH 7.4)

2.2 Incubation:

  • Seal the microplate to prevent evaporation.
  • Incubate the plate for 2 hours at 37°C with gentle shaking. The incubation time can be optimized depending on the reactivity of the target protein.
Part 3: Quantification of Primary Amines using TNBSA

3.1 TNBSA Reaction:

  • After the carbamoylation reaction, add 25 µL of the 0.01% TNBSA working solution to each well.
  • Mix the contents of the wells thoroughly using a multichannel pipette.

3.2 Incubation:

  • Incubate the plate for 2 hours at 37°C.

3.3 Stopping the Reaction:

  • To stop the reaction, add 25 µL of 10% SDS solution to each well, followed by 12.5 µL of 1 N HCl. Mix thoroughly.

3.4 Absorbance Measurement:

  • Measure the absorbance of each well at 335 nm using a microplate reader.
Part 4: Data Analysis and Interpretation

4.1 Calculation of Percent Carbamoylation:

  • Subtract the absorbance of the Blank from the absorbance of the Protein Control and Test Sample wells to correct for background absorbance.
  • The decrease in absorbance at 335 nm in the Test Sample compared to the Protein Control is proportional to the extent of carbamoylation.
  • Calculate the percentage of carbamoylation using the following formula:

4.2 Data Presentation:

Sample ConditionReplicate 1 (Abs @ 335 nm)Replicate 2 (Abs @ 335 nm)Replicate 3 (Abs @ 335 nm)Average AbsorbanceCorrected Average Absorbance% Carbamoylation
Blank0.0520.0500.0510.051N/AN/A
Protein Control0.8550.8610.8580.8580.8070%
Test Sample0.4320.4280.4350.4320.38152.8%

Self-Validating Systems and Causality Behind Experimental Choices

  • Protein Control: The inclusion of a protein control (without SNMG) is essential. It represents 100% of the available primary amines and serves as the baseline for calculating the percentage of carbamoylation. Any significant decrease in the signal of the test sample compared to this control can be confidently attributed to the carbamoylation reaction.

  • Blank Control: The blank, containing only the buffer, is crucial for correcting for any background absorbance from the reagents themselves.

  • Choice of TNBSA: TNBSA is a well-established reagent for the quantification of primary amines.[5][6] Its reaction with primary amines is specific under the described conditions (alkaline pH) and results in a stable, colored product, making it suitable for a spectrophotometric assay.[7]

  • pH of the Reaction: The carbamoylation reaction is performed at a physiological pH of 7.4, mimicking biological conditions. The TNBSA reaction, however, requires a slightly alkaline pH of 8.5 to ensure the deprotonation of the primary amino groups, making them available for reaction.[6]

  • Stopping the Reaction: The addition of SDS and HCl serves to stop the TNBSA reaction and stabilize the colored product, ensuring reproducible measurements.

Troubleshooting

IssuePossible CauseSolution
High background in blank wells Contamination of reagents or microplate.Use fresh, high-purity reagents and sterile microplates.
Low signal in protein control wells Low protein concentration.Verify protein concentration with a Bradford assay.
Inefficient TNBSA reaction.Ensure the TNBSA working solution is freshly prepared and the pH of the reaction buffer is correct.
High variability between replicates Pipetting errors.Use calibrated pipettes and ensure proper mixing in each well.
Uneven temperature across the microplate.Ensure the incubator provides uniform heating.
No difference between control and test samples Inactive SNMG.Use a fresh batch of SNMG and prepare the solution immediately before use.
Target protein is not susceptible to carbamoylation.Use a different target protein with known accessible lysine residues.

Conclusion

The described protocol provides a robust and adaptable framework for assessing the carbamoylation potential of compounds using this compound. By quantifying the reduction in primary amines, this assay offers a reliable method for screening and characterizing carbamoylation in a medium- to high-throughput format. The principles outlined here can be further adapted to use other primary amine detection reagents, such as fluorescamine for a fluorescence-based readout, which may offer increased sensitivity.[9][10] Careful attention to reagent preparation, controls, and data analysis will ensure the generation of high-quality, reproducible results.

References

  • Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. (2025-01-02). frontiersin.org. [Link]

  • This compound: a reactive S-linked metabolite of methyl isocyanate. National Center for Biotechnology Information. [Link]

  • Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. frontiersin.org. [Link]

  • Modulation of Protein Fragmentation Through Carbamylation of Primary Amines - PMC. National Center for Biotechnology Information. [Link]

  • Homocitrulline/Citrulline Assay Kit - Cell Biolabs, Inc. Cell Biolabs, Inc. [Link]

  • TNBSA reagent for amine detection - ResearchGate. ResearchGate. [Link]

  • (PDF) Fluorimetric Quantitation of Protein using the Reactive Compound Fluorescamine. ResearchGate. [Link]

  • Optimizing the o-phenylenediamine assay for horseradish peroxidase: Effects of phosphate and pH, substrate and enzyme concentrations, and stopping reagents - ResearchGate. ResearchGate. [Link]

  • Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. frontiersin.org. [Link]

  • Microplate measurement of amino acids by ninhydrin - iGEM. iGEM. [Link]

  • Site-specific detection and characterization of ubiquitin carbamylation - PMC. National Center for Biotechnology Information. [Link]

  • Troubleshooting guide - NCBI. National Center for Biotechnology Information. [Link]

  • Homocitrulline/Citrulline Assay Kit | ABIN5067570. antibodies-online.com. [Link]

  • Photoredox-Catalyzed Synthesis of α-Amino Acid Amides by Imine Carbamoylation | Request PDF. ResearchGate. [Link]

  • Top 5 Protein Quantification Assays - Bitesize Bio. Bitesize Bio. [Link]

  • A convenient ninhydrin assay in 96-well format for amino acid-releasing enzymes using an air-stable reagent - ResearchGate. ResearchGate. [Link]

  • Troubleshooting Immunoassays - Ansh Labs. Ansh Labs. [Link]

  • Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS). protocols.io. [Link]

  • Carbamylation Specific Antibody Discovery Service - Creative Biolabs. Creative Biolabs. [Link]

  • Microwave‐Assisted Carbamoylation of Amines | Request PDF. ResearchGate. [Link]

  • Fluorescamine - Interchim. Interchim. [Link]

  • Protein Carbamylation Quantitative ELISA Kit - RayBiotech. RayBiotech. [Link]

  • SOP: Free Amino Acids (ninhydrin) - Soils Lab. University of Illinois Urbana-Champaign. [Link]

  • Top 5 Protein Quantification Assays - YouTube. YouTube. [Link]

  • US20100190658A1 - Colorimetric assay for the visual detection of primary and secondary amines - Google Patents.
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  • An o-phthalaldehyde spectrophotometric assay for proteinases - PubMed. National Center for Biotechnology Information. [Link]

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Application Note & Protocol: Robust Sample Preparation for the Quantification of S-(N-Methylcarbamoyl)glutathione in Bile by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of S-(N-Methylcarbamoyl)glutathione in Bile

This compound (GS-NMC) is a reactive glutathione conjugate that can be formed from exposure to methyl isocyanate, a highly toxic industrial chemical. Its presence and concentration in bile are of significant toxicological interest as glutathione conjugation is a primary pathway for the detoxification of xenobiotics. The biliary excretion of glutathione conjugates is a critical mechanism for eliminating harmful substances from the body.[1][2] Therefore, the accurate quantification of GS-NMC in bile is essential for understanding the metabolism and toxicity of methyl isocyanate and other related compounds.

This application note provides a detailed, field-proven protocol for the sample preparation of bile for the analysis of GS-NMC. The methodology is designed to ensure the stability of this reactive metabolite and minimize matrix effects, leading to a reliable and reproducible quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principles outlined here are grounded in established bioanalytical method validation guidelines to ensure data integrity.[3][4]

Challenges in Bile Analysis and Methodological Rationale

Bile is a complex biological matrix containing bile acids, phospholipids, cholesterol, proteins, and various metabolites, which can interfere with the accurate quantification of analytes.[5] Furthermore, GS-NMC is a chemically reactive molecule capable of carbamoylating other nucleophilic substances, which necessitates a sample preparation procedure that ensures its stability.[6]

The protocol described herein addresses these challenges through:

  • Immediate Stabilization: Treatment of the bile sample immediately upon collection to prevent the degradation or reaction of GS-NMC.

  • Efficient Protein Precipitation: Removal of proteins and other macromolecules that can cause matrix effects and interfere with the analysis.

  • Optimized Extraction: A liquid-liquid extraction step to further purify the sample and concentrate the analyte.

  • Use of an Internal Standard: Incorporation of a suitable internal standard to account for variability during sample preparation and analysis.

Materials and Reagents

Material/Reagent Grade Supplier Notes
This compound (GS-NMC)Analytical StandardCommercially availablePrepare stock solutions in water.
[13C2,15N]-GS-NMCIsotope-labeled Internal StandardCustom synthesis or commercially availableRecommended for optimal accuracy.
Acetonitrile (ACN)LC-MS GradeCommercially availableFor protein precipitation and mobile phase.
Methanol (MeOH)LC-MS GradeCommercially availableFor mobile phase.
Formic Acid (FA)LC-MS GradeCommercially availableFor mobile phase acidification.
Sulfosalicylic Acid (SSA)Reagent GradeCommercially availableFor protein precipitation and stabilization.
WaterLC-MS GradeIn-house purification or commercially available
Bile SamplesCollected from relevant speciesStore at -80°C immediately after collection.

Experimental Workflow

The overall workflow for the sample preparation and analysis of GS-NMC in bile is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Bile Sample (Thaw on ice) spike Spike with Internal Standard sample->spike precipitate Protein Precipitation (with Sulfosalicylic Acid) spike->precipitate vortex_centrifuge Vortex & Centrifuge precipitate->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant extract Liquid-Liquid Extraction (optional, for cleaner samples) supernatant->extract drydown Evaporate to Dryness extract->drydown reconstitute Reconstitute in Mobile Phase A drydown->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Tandem MS Detection separate->detect data Data Processing & Quantification detect->data

Figure 1: Overall workflow for the analysis of GS-NMC in bile.

Detailed Step-by-Step Protocol

This protocol is designed for a 50 µL bile sample volume. Adjust volumes proportionally for different sample sizes.

1. Sample Thawing and Internal Standard Spiking:

  • Thaw frozen bile samples on ice to prevent degradation of the analyte.

  • Once thawed, vortex the bile samples gently to ensure homogeneity.

  • To each 50 µL of bile sample in a microcentrifuge tube, add 5 µL of the internal standard solution ([13C2,15N]-GS-NMC, 1 µg/mL in water). This internal standard is crucial for correcting for any loss of analyte during the sample preparation process.

2. Protein Precipitation:

  • Add 200 µL of ice-cold 10% (w/v) sulfosalicylic acid (SSA) in water to each sample. SSA serves a dual purpose: it effectively precipitates proteins and its acidic nature helps to stabilize the thiol group of glutathione and its conjugates, preventing oxidation.[7]

  • Vortex the samples vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Incubate the samples on ice for 10 minutes.

3. Centrifugation:

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins.

4. Supernatant Collection:

  • Carefully transfer the supernatant to a new, clean microcentrifuge tube, being cautious not to disturb the protein pellet.

5. Liquid-Liquid Extraction (Optional, for Enhanced Purity):

  • This step is recommended if significant matrix effects are observed.

  • Add 500 µL of ethyl acetate to the supernatant.

  • Vortex for 1 minute, then centrifuge at 5,000 x g for 5 minutes to separate the layers.

  • Carefully remove and discard the upper organic layer. This step helps to remove non-polar interfering substances.

6. Evaporation and Reconstitution:

  • Dry the aqueous layer (or the supernatant from step 4 if LLE was skipped) to complete dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

A validated LC-MS/MS method is essential for the selective and sensitive quantification of GS-NMC.[8][9] The following are typical starting parameters that should be optimized for your specific instrumentation.

Parameter Typical Condition
LC Column C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 2% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Monitor specific parent-to-product ion transitions for GS-NMC and its internal standard.

Method Validation and Quality Control

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or ICH M10).[10][11] This includes assessing:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank bile samples.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day variability of the assay.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of bile components on the ionization of the analyte.

  • Stability: Stability of GS-NMC in bile under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).

Troubleshooting Common Issues

Issue Potential Cause Suggested Solution
Low Analyte Recovery Incomplete protein precipitation.Ensure the SSA solution is fresh and at the correct concentration. Increase vortexing time.
Analyte degradation.Keep samples on ice at all times. Process samples quickly after thawing.
High Matrix Effects Insufficient sample cleanup.Incorporate the optional liquid-liquid extraction step. Optimize the chromatographic gradient to better separate the analyte from interfering components.
Poor Peak Shape Incompatibility between reconstitution solvent and mobile phase.Ensure the reconstitution solvent is the same as or weaker than the initial mobile phase.
Column degradation.Replace the analytical column.
High Variability between Replicates Inconsistent sample handling.Ensure precise and consistent pipetting, especially for the internal standard.
Incomplete reconstitution.Increase vortexing time after adding the reconstitution solvent.

Conclusion

This application note provides a comprehensive and robust protocol for the sample preparation of this compound in bile for LC-MS/MS analysis. By implementing immediate sample stabilization, efficient protein precipitation, and careful analytical procedures, researchers can achieve accurate and reliable quantification of this important toxicological biomarker. Adherence to bioanalytical method validation principles is paramount to ensure the integrity of the generated data.

References

  • Slatter, J. G., et al. (1988). This compound: a reactive S-linked metabolite of methyl isocyanate. Chemical research in toxicology, 1(1), 65-70.
  • Yuan, T., et al. (2010). Rapid determination of reduced and oxidized glutathione levels using a new thiol-masking reagent and the enzymatic recycling method: Application to the rat liver and bile samples. Journal of pharmaceutical and biomedical analysis, 51(5), 1107-1113.
  • Li, T., et al. (2018). Bile acids regulate cysteine catabolism and glutathione regeneration to modulate hepatic sensitivity to oxidative injury.
  • Alnouti, Y. (2009). Formation and biliary excretion of glutathione conjugates of bile acids in the rat as shown by liquid chromatography/electrospray ionization-linear ion trap mass spectrometry. Drug metabolism and disposition, 37(4), 823-832.
  • Bakhtiar, R., et al. (2002). LC-MS/MS method for the determination of carbamathione in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 766(2), 295-303.
  • Guan, X., et al. (2000). Identification of S-(n-butylcarbamoyl)glutathione, a reactive carbamoylating metabolite of tolbutamide in the rat, and evaluation of its inhibitory effects on glutathione reductase in vitro. Chemical research in toxicology, 13(1), 47-54.
  • Testa, B. (2009). Metabolism of Glutathione S-Conjugates: Multiple Pathways. Comprehensive toxicology, 1, 331-348.
  • Monostori, P., et al. (2009). Determination of glutathione and glutathione disulfide in biological samples: An in-depth review. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(28), 3331-3346.
  • Kanthasamy, A. G., et al. (2005). LC-MS/MS determination of carbamathione in microdialysis samples from rat brain and plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 824(1-2), 163-171.
  • Yuan, T., et al. (2020). Mass spectrometry-based method development for glutathione determination and 13C-tracer analysis in cultured cells. Metabolites, 10(6), 249.
  • Giustarini, D., et al. (2013). Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 928, 21-28.
  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Mariani, E. (2022). LC-HRMS characterization of phase II sulphate and glutathione metabolites of mycotoxins. Spectrum: Concordia University Research Repository.
  • Roma, M. G., et al. (2002). Contribution of Canalicular Glutathione Efflux to Bile Formation. From Cholestasis Associated Alterations to Pharmacological Intervention to Modify Bile Flow. Current drug targets. Immune, endocrine and metabolic disorders, 2(2), 127-141.
  • Inoue, M., et al. (1987). Excretion of Glutathione Conjugates by Primary Cultured Rat Hepatocytes. Journal of biochemistry, 101(4), 957-962.
  • Lim, J., et al. (2018). Real-Time Monitoring of Glutathione in Living Cells Reveals that High Glutathione Levels Are Required to Maintain Stem Cell Function. Cell stem cell, 22(1), 127-135.e7.
  • Wikipedia. (n.d.). NAPQI. Retrieved from [Link]

  • Alnouti, Y., et al. (2012). Synthesis of the 3-sulfates of S-acyl glutathione conjugated bile acids and their biotransformation by a rat liver cytosolic fraction. Steroids, 77(10), 1034-1042.
  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

  • Li, Y., et al. (2015). Recent advances in analysis of glutathione in biological samples by high-performance liquid chromatography: a brief overview.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register, 87(214), 67069-67070.

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Application Note: High-Sensitivity Characterization of S-(N-Methylcarbamoyl)glutathione by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive protocol for the sensitive and specific characterization of S-(N-Methylcarbamoyl)glutathione (SNCG) using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound is a putative metabolite formed via the conjugation of reactive N-methylcarbamoylating agents with endogenous glutathione (GSH). This conjugation is a critical detoxification pathway, and its characterization is vital in toxicology, pharmacology, and drug development.[1][2] This guide provides a detailed, step-by-step methodology for sample preparation, LC separation, and MS/MS analysis, grounded in the established fragmentation patterns of glutathione S-conjugates.[3][4] We further propose a characteristic fragmentation pathway for SNCG to facilitate its unambiguous identification in complex biological matrices.

Introduction & Scientific Background

Glutathione (γ-L-Glutamyl-L-cysteinylglycine, GSH) is a ubiquitous tripeptide that plays a central role in cellular defense against oxidative stress and toxic xenobiotics.[2][5] The nucleophilic thiol group of its cysteine residue can react with electrophilic compounds, a reaction often catalyzed by glutathione S-transferases (GSTs).[1] This conjugation typically results in more water-soluble, less toxic metabolites that can be readily eliminated from the body.[6]

This compound (SNCG) is formed when a reactive intermediate containing an N-methylcarbamoyl moiety covalently binds to the sulfur atom of GSH. Such reactive species can arise from the metabolism of certain pharmaceuticals, pesticides, and other industrial chemicals. Monitoring the formation of SNCG is therefore crucial for assessing the bioactivation pathways of parent compounds and understanding their potential for toxicity.

Tandem mass spectrometry (MS/MS) offers unparalleled sensitivity and specificity for identifying and quantifying such conjugates in complex biological samples. By isolating a specific precursor ion (the protonated SNCG molecule) and inducing its fragmentation, we can generate a unique "fingerprint" of product ions. This fingerprint not only confirms the identity of the analyte but also provides structural information. This document outlines a robust LC-MS/MS method, built from foundational principles of peptide and conjugate analysis, to characterize SNCG.[7][8][9]

Principle of the Method

The method employs reverse-phase liquid chromatography for the separation of the polar SNCG molecule from other matrix components. The analyte is then introduced into the mass spectrometer via electrospray ionization (ESI), a soft ionization technique ideal for analyzing biomolecules like peptides and their conjugates.[8][10] The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, a highly specific tandem MS technique. In this mode, the first quadrupole (Q1) is set to select the mass-to-charge ratio (m/z) of the protonated SNCG precursor ion. This selected ion is then fragmented in the collision cell (Q2), and the resulting product ions are monitored by the third quadrupole (Q3). This Q1/Q3 transition provides two levels of mass filtering, ensuring extremely high selectivity and sensitivity.

Experimental Protocol

Materials & Reagents
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (99%, LC-MS grade).

  • Sample Matrix: Control human plasma (or relevant biological matrix).

  • Internal Standard (IS): Stable isotope-labeled glutathione (e.g., ¹³C₂,¹⁵N-Glutathione) is recommended for quantitative applications. A structurally similar GSH conjugate can be used as an alternative.

Sample Preparation: Protein Precipitation

Causality: This protocol is designed for speed and efficiency, effectively removing the majority of interfering proteins from biological samples like plasma or cell lysates, which would otherwise foul the LC column and suppress the ESI signal.

  • To 50 µL of biological sample (e.g., plasma) in a 1.5 mL microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (98% Water/2% Acetonitrile/0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System & Conditions

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

Parameter Condition Rationale
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC systemProvides the necessary separation efficiency.
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)Standard for retaining and separating polar to moderately non-polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation for positive ESI and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reverse-phase chromatography.
Gradient 2% B to 40% B over 5 min; hold at 95% B for 1 min; re-equilibrate at 2% B for 2 minA shallow gradient is used to effectively resolve the polar SNCG from early-eluting matrix components.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
MS System Triple Quadrupole or QTRAP Mass SpectrometerRequired for high-sensitivity MRM analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization method suitable for peptides.[9] Positive mode is chosen due to the basic amine groups in the glutathione backbone.
Capillary Voltage +4500 VOptimized for efficient ion generation.
Source Temp. 500°CFacilitates desolvation of the ESI droplets.

Results & Discussion

Experimental Workflow

The overall analytical process follows a logical sequence from sample receipt to final data interpretation, ensuring robust and reproducible results.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Precip Protein Precipitation (Acetonitrile) Sample->Precip Centrifuge Centrifugation Precip->Centrifuge Extract Supernatant Evaporation & Reconstitution Centrifuge->Extract LC LC Separation (C18 Column) Extract->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Process Peak Integration & Quantification MS->Process Report Report Generation Process->Report

Caption: High-level workflow for SNCG analysis.
Mass Transitions & Fragmentation Pathway

The accurate mass of this compound ([M]) is 364.1053 Da. For positive ESI, we monitor the protonated precursor ion [M+H]⁺ at m/z 365.1126 .

Collision-induced dissociation (CID) of glutathione S-conjugates produces a set of highly characteristic product ions.[3] The most common fragmentation involves the neutral loss of the pyroglutamic acid moiety (129.0426 Da) from the N-terminal glutamate residue.[3] Other significant cleavages occur at the peptide bonds.

Based on these established principles, the following MRM transitions are proposed for SNCG:

Analyte Precursor Ion (Q1) m/zProduct Ion (Q3) m/zProposed Identity Status
SNCG365.11236.07[M+H - pyroGlu]⁺Quantifier
SNCG365.11290.08[M+H - Gly]⁺Qualifier
SNCG365.11162.03[Cys(N-MeCarbamoyl)+H]⁺Qualifier
SNCG365.11308.09[M+H - CH₃NCO]⁺Qualifier
  • The 365.11 -> 236.07 transition represents the most common and often most abundant fragmentation pathway for GSH conjugates and is therefore the ideal choice for quantification (Quantifier).[3]

  • The 365.11 -> 290.08 transition corresponds to the loss of the C-terminal glycine residue, providing additional structural confirmation.

  • The 365.11 -> 162.03 transition results from cleavage of both peptide bonds, isolating the modified cysteine residue.

  • The 365.11 -> 308.09 transition represents the loss of methyl isocyanate (CH₃NCO), which is diagnostic for the S-linked N-methylcarbamoyl group and confirms the site of conjugation.

The proposed fragmentation pathway is visualized below:

G cluster_frags Product Ions Precursor SNCG [M+H]⁺ m/z 365.11 Frag1 [M+H - pyroGlu]⁺ m/z 236.07 Precursor->Frag1 -129.04 Da (pyroGlu) Frag2 [M+H - Gly]⁺ m/z 290.08 Precursor->Frag2 -75.03 Da (Glycine) Frag3 [Cys(N-MeCarbamoyl)+H]⁺ m/z 162.03 Precursor->Frag3 -203.08 Da (pyroGlu + Gly) Frag4 [GSH+H]⁺ m/z 308.09 Precursor->Frag4 -57.02 Da (Methyl Isocyanate)

Caption: Proposed MS/MS fragmentation of this compound.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the characterization of this compound using LC-MS/MS. The detailed steps for sample preparation and the optimized instrumental parameters establish a robust starting point for researchers in toxicology and drug metabolism. The proposed fragmentation pathway and corresponding MRM transitions offer a highly selective and sensitive method for the unambiguous identification of this critical metabolite in complex biological matrices. This self-validating system, which relies on monitoring multiple, structurally significant fragment ions, ensures high confidence in analytical results.

References

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  • Gilliland, R. A., et al. (2019). LC-MS/MS based detection and characterization of covalent glutathione modifications formed by reactive drug of abuse metabolites. Xenobiotica, 49(11), 1349-1358. Available from: [Link]

  • Lassila, T., et al. (2016). Tandem mass spectrometric analysis of S- and N-linked glutathione conjugates of pulegone and menthofuran and identification of P450 enzymes mediating their formation. Rapid Communications in Mass Spectrometry, 30(20), 2221-2233. Available from: [Link]

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  • Smith, R. D., et al. (1990). Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry. Analytical Chemistry, 62(9), 882-899. Available from: [Link]

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  • Thompson, J. W., et al. (2019). Predicting Peptide Ionization Efficiencies for Electrospray Ionization Mass Spectrometry Using Machine Learning. Analytical Chemistry, 91(21), 13569-13576. Available from: [Link]

  • Winstel, D., et al. (2021). Development of a methodology for the determination of glutathione and oxidized glutathione in wine lees and yeast derivatives. IVES Technical Reviews. Available from: [Link]

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  • Yuan, Y., et al. (2023). Reconstruction of Glutathione Metabolism in the Neuronal Model of Rotenone-Induced Neurodegeneration Using Mass Isotopologue Analysis with Hydrophilic Interaction Liquid Chromatography-Zeno High-Resolution Multiple Reaction Monitoring. Analytical Chemistry, 95(7), 3734-3743. Available from: [Link]

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Application Notes & Protocols: S-(N-Methylcarbamoyl)glutathione as a Biomarker of Methyl Isocyanate Exposure

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Date: January 24, 2026

Abstract

Methyl isocyanate (MIC) is a highly toxic and reactive compound, notorious for its devastating effects in industrial accidents. Accurate assessment of exposure is critical for clinical diagnosis, prognosis, and the development of countermeasures. This document provides a comprehensive guide for researchers, toxicologists, and drug development professionals on the application of S-(N-Methylcarbamoyl)glutathione (SMCG) as a specific and reliable biomarker of MIC exposure. We will delve into the biochemical rationale, detailed analytical protocols, and data interpretation, grounded in established scientific principles and methodologies.

Introduction: The Imperative for a Specific MIC Biomarker

Exposure to methyl isocyanate (MIC) can lead to severe damage to the respiratory tract and other organs. The immediate and long-term health consequences necessitate a reliable method to confirm and quantify exposure. Direct measurement of MIC in biological samples is impractical due to its high reactivity and short half-life in vivo. MIC rapidly reacts with endogenous molecules, particularly with sulfhydryl groups of nucleophiles like glutathione (GSH).

This reaction forms the stable conjugate, this compound (SMCG). The formation of SMCG is a direct consequence of the detoxification pathway for MIC. Its stability and specificity make it an excellent candidate for a biomarker, providing a retrospective quantitative measure of exposure.

Biochemical Rationale: The Formation of SMCG

Upon inhalation or dermal exposure, MIC is absorbed into the bloodstream. Glutathione (GSH), a tripeptide ubiquitously present in cells, plays a crucial role in detoxifying xenobiotics. The enzyme glutathione S-transferase (GST) catalyzes the conjugation of the electrophilic isocyanate group of MIC with the nucleophilic thiol group of GSH. This irreversible reaction yields the stable and water-soluble SMCG molecule, which is then excreted.

MIC Methyl Isocyanate (MIC) CH3-N=C=O GST Glutathione S-transferase (GST) MIC->GST GSH Glutathione (GSH) GSH->GST SMCG This compound (SMCG) GST->SMCG Conjugation Excretion Metabolism & Excretion SMCG->Excretion

Figure 1: Biochemical Pathway of SMCG Formation. This diagram illustrates the GST-catalyzed conjugation of methyl isocyanate (MIC) with glutathione (GSH) to form the stable biomarker this compound (SMCG).

Analytical Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

The gold standard for the quantification of SMCG in biological matrices is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This technique offers the high sensitivity and specificity required to detect the low concentrations of SMCG typically found in biological samples and to distinguish it from other endogenous molecules.

Principle of the Assay

The method involves the following key steps:

  • Sample Preparation: Extraction of SMCG from the biological matrix (e.g., blood, plasma, urine) and removal of interfering substances.

  • Chromatographic Separation: Separation of SMCG from other sample components using a reversed-phase HPLC column.

  • Ionization: Ionization of the eluted SMCG, typically using electrospray ionization (ESI) in positive mode.

  • Mass Spectrometric Detection: Detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of SMCG and then fragmenting it to produce specific product ions, ensuring high specificity.

Detailed Experimental Protocol: Quantification of SMCG in Human Plasma

This protocol provides a step-by-step guide for the analysis of SMCG in human plasma samples.

Materials and Reagents
  • This compound (SMCG) standard

  • Isotopically labeled internal standard (e.g., SMCG-¹³C,¹⁵N₂)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (control and study samples)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation and Conditions
ParameterSpecification
HPLC System Agilent 1290 Infinity II or equivalent
Mass Spectrometer Sciex 6500 QTRAP or equivalent
HPLC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions SMCG: To be determined empirically
Internal Standard: To be determined empirically
Step-by-Step Protocol

3.3.1. Standard and Quality Control (QC) Sample Preparation

  • Prepare a stock solution of SMCG in a suitable solvent (e.g., 50:50 methanol:water).

  • Perform serial dilutions to create calibration standards ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Prepare QC samples at low, medium, and high concentrations in control human plasma.

3.3.2. Plasma Sample Preparation (Solid Phase Extraction)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add the internal standard solution.

  • Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex and centrifuge.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the supernatant from the protein precipitation step onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute SMCG with an appropriate solvent mixture (e.g., acetonitrile/water with formic acid).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in mobile phase A for injection.

cluster_prep Sample Preparation Workflow Plasma Plasma Sample IS Add Internal Standard Plasma->IS PP Protein Precipitation (Acetonitrile) IS->PP Centrifuge Centrifugation PP->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid Phase Extraction (SPE) Supernatant->SPE Elute Elute SMCG SPE->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into HPLC-MS/MS Reconstitute->Inject

Application Notes and Protocols for In Vitro Model Systems to Study S-(N-Methylcarbamoyl)glutathione Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of S-(N-Methylcarbamoyl)glutathione in Drug Metabolism and Toxicology

In the landscape of drug discovery and development, understanding the metabolic fate of xenobiotics is paramount. A critical area of investigation is the formation of reactive metabolites, which can lead to off-target toxicity and idiosyncratic adverse drug reactions. Isocyanates are a class of highly reactive electrophilic intermediates that can be formed during the metabolism of certain pharmaceuticals. These reactive species readily conjugate with endogenous nucleophiles, most notably the tripeptide glutathione (GSH), a cornerstone of cellular detoxification.[1][2]

The conjugation of methyl isocyanate with glutathione results in the formation of this compound (GS-NMC).[3] While GSH conjugation is typically a detoxification pathway, the resulting GS-NMC conjugate is not always a stable, inert product.[3] Evidence suggests that GS-NMC is itself a reactive species, capable of transferring its N-methylcarbamoyl moiety to other nucleophilic biomolecules, such as proteins and amino acids.[3] This process, known as carbamoylation, can alter the structure and function of proteins, potentially leading to cellular dysfunction and toxicity.[4] Therefore, GS-NMC may act as a transport and carrier form of the initial reactive isocyanate, extending its potential for cellular damage far from the site of its initial formation.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro model systems available to study the reactivity of GS-NMC. We will detail the synthesis of GS-NMC and provide step-by-step protocols for assessing its chemical stability, reactivity with nucleophiles, and its effects in biologically relevant systems such as human liver microsomes and primary hepatocytes. These methodologies are designed to provide a robust framework for characterizing the potential risks associated with drug candidates that may form isocyanate intermediates.

Section 1: Synthesis and Characterization of this compound (GS-NMC)

A reliable source of well-characterized GS-NMC is essential for conducting reactivity studies. As GS-NMC is not commercially available, its synthesis in the laboratory is a necessary first step. The following protocol is adapted from established methods for the reaction of isocyanates with glutathione.[5]

Synthesis Protocol

Materials:

  • Reduced Glutathione (GSH)

  • Methyl Isocyanate (MIC) - Caution: Highly toxic and volatile. Handle only in a certified chemical fume hood with appropriate personal protective equipment.

  • Sodium Phosphate Buffer (0.2 M, pH 7.4)

  • Acetone

  • Hydrochloric Acid (HCl)

  • Nitrogen gas

  • Stir plate and stir bar

  • Round bottom flask

  • Ice bath

Procedure:

  • In a round bottom flask, dissolve reduced glutathione (GSH) in 0.2 M sodium phosphate buffer (pH 7.4) to a final concentration of 10 mM.

  • Place the flask in an ice bath on a stir plate and allow the solution to cool to 4°C with gentle stirring.

  • Prepare a 10% (v/v) solution of methyl isocyanate in acetone.

  • Slowly, add the methyl isocyanate solution dropwise to the stirring GSH solution. The final acetone concentration in the reaction mixture should be kept low (e.g., <1%) to minimize protein precipitation in subsequent biological assays.[6]

  • Allow the reaction to proceed for 2 hours at 4°C with continuous stirring under a gentle stream of nitrogen to prevent oxidation.

  • The reaction mixture, now containing GS-NMC, can be used directly for in vitro experiments or purified for characterization.

Characterization by LC-MS/MS

The identity and purity of the synthesized GS-NMC should be confirmed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size).[7]

  • Mobile Phase A: 10 mM ammonium formate in water with 0.06% formic acid.[7]

  • Mobile Phase B: Methanol with 10 mM ammonium formate and 0.06% formic acid.[7]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to achieve separation (e.g., 20 minutes).[7]

  • Flow Rate: 0.3 mL/min.[7]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Analysis: Selected reaction monitoring (SRM) can be used for quantification, monitoring the transition of the parent ion (m/z for GS-NMC) to specific product ions.

Expected Results: The successful synthesis of GS-NMC will be confirmed by a peak in the chromatogram at the expected retention time with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]+. Fragmentation of the parent ion in MS/MS will yield characteristic product ions corresponding to the glutathione backbone and the N-methylcarbamoyl moiety.

Section 2: In Vitro Reactivity and Stability Assays

These assays are designed to characterize the intrinsic chemical reactivity of GS-NMC and its stability under physiological conditions.

Chemical Stability Assay

This assay determines the half-life of GS-NMC in a physiological buffer.

Protocol:

  • Prepare a solution of GS-NMC in a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analyze the samples by LC-MS/MS to quantify the remaining GS-NMC.

  • Plot the concentration of GS-NMC versus time and calculate the half-life.

Reactivity with a Model Nucleophile (N-Acetylcysteine)

This assay assesses the carbamoylating potential of GS-NMC using a model thiol-containing nucleophile.

Protocol:

  • Prepare a solution of GS-NMC and a molar excess of N-acetylcysteine (NAC) in PBS (pH 7.4).

  • Incubate the reaction mixture at 37°C.

  • At various time points, take aliquots and quench the reaction as described in the stability assay.

  • Analyze the samples by LC-MS/MS to monitor the depletion of GS-NMC and the formation of the N-acetyl-S-(N-methylcarbamoyl)cysteine adduct.

  • The rate of adduct formation provides a measure of the carbamoylating reactivity of GS-NMC.

Section 3: Cellular Models for Assessing GS-NMC Reactivity and Toxicity

Cellular models provide a more biologically relevant context to study the effects of GS-NMC. Human liver microsomes and primary hepatocytes are the gold standard for in vitro drug metabolism and toxicology studies.[8][9]

Human Liver Microsomes (HLM) Incubation

HLMs are a rich source of drug-metabolizing enzymes, particularly cytochrome P450s.[10] While GS-NMC formation is a conjugation reaction, HLMs can be used to study the interaction of GS-NMC with microsomal proteins.

Protocol:

  • Thaw cryopreserved human liver microsomes on ice.

  • Prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL protein), GS-NMC (at various concentrations), and phosphate buffer (pH 7.4).

  • Pre-incubate the mixture for 5 minutes at 37°C.[10]

  • Initiate the reaction by adding an NADPH regenerating system (if studying potential further metabolism). For assessing direct carbamoylation, NADPH may be omitted.

  • Incubate for a defined period (e.g., up to 60 minutes) at 37°C with gentle agitation.[10]

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).[10]

  • Centrifuge to pellet the microsomal protein.

  • The supernatant can be analyzed by LC-MS/MS for GS-NMC stability.

  • The protein pellet can be analyzed for protein carbamoylation (see Section 3.3).

Primary Human Hepatocyte Assay

Primary hepatocytes provide a more complete cellular model, with a full complement of metabolic enzymes and cellular machinery.[8]

Protocol:

  • Thaw and plate cryopreserved primary human hepatocytes according to the supplier's protocol. Allow the cells to form a monolayer.[9]

  • After cell attachment and recovery, replace the medium with fresh culture medium containing various concentrations of GS-NMC.

  • Incubate the cells for a specified time period (e.g., 24 hours).

  • Assess cytotoxicity using standard assays such as the MTT or LDH release assay.

  • For mechanistic studies, cell lysates can be collected for analysis of protein carbamoylation and other cellular markers of toxicity.

To specifically investigate the role of glutathione in mitigating toxicity, a parallel experiment can be conducted in which hepatocytes are pre-treated with L-buthionine-S,R-sulfoximine (BSO) to deplete intracellular GSH levels.[11] An increased cytotoxic response to GS-NMC in GSH-depleted hepatocytes would suggest that intracellular GSH plays a protective role.[11]

Assessment of Protein Carbamoylation

The carbamoylation of proteins can be detected using several methods.

Western Blot Analysis:

  • After incubation of HLMs or hepatocytes with GS-NMC, lyse the cells or solubilize the microsomal pellet.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an antibody that recognizes carbamoylated lysine residues.

  • Detect the signal using standard chemiluminescence or fluorescence methods. An increase in signal in GS-NMC-treated samples indicates protein carbamoylation.

Mass Spectrometry-Based Proteomics: For a more in-depth analysis to identify specific protein targets of carbamoylation, a proteomics approach can be employed.[12][13]

  • Following treatment with GS-NMC, extract and digest the proteins into peptides.

  • Analyze the peptide mixture by LC-MS/MS.

  • Search the MS/MS data against a protein database to identify peptides with a mass shift corresponding to the N-methylcarbamoyl modification on lysine or other nucleophilic residues.

Data Presentation and Visualization

Tables for Quantitative Data

Table 1: Chemical Stability and Reactivity of GS-NMC

ParameterValue
Half-life in PBS (pH 7.4, 37°C)[Insert Value] min
Rate of reaction with N-Acetylcysteine[Insert Value] M⁻¹s⁻¹

Table 2: Cytotoxicity of GS-NMC in Primary Human Hepatocytes

TreatmentIC₅₀ (µM)
GS-NMC[Insert Value]
GS-NMC + BSO pre-treatment[Insert Value]
Experimental Workflow Diagrams (Graphviz)

experimental_workflow cluster_synthesis GS-NMC Synthesis & Characterization cluster_reactivity In Vitro Reactivity cluster_cellular Cellular Models synthesis Synthesis of GS-NMC from GSH and MIC characterization LC-MS/MS Characterization synthesis->characterization stability Chemical Stability Assay characterization->stability reactivity Reactivity with NAC characterization->reactivity hlm Human Liver Microsome Incubation characterization->hlm hepatocytes Primary Hepatocyte Assay characterization->hepatocytes protein_carbamoylation Protein Carbamoylation Analysis hlm->protein_carbamoylation hepatocytes->protein_carbamoylation cytotoxicity Cytotoxicity Assessment hepatocytes->cytotoxicity

Caption: Overall experimental workflow for studying GS-NMC reactivity.

signaling_pathway Drug Drug Candidate Metabolism Metabolism (e.g., P450) Drug->Metabolism Isocyanate Methyl Isocyanate Intermediate Metabolism->Isocyanate GSNMC This compound (GS-NMC) Isocyanate->GSNMC GSH Conjugation GSH Glutathione (GSH) GSH->GSNMC CarbamoylatedProtein Carbamoylated Protein GSNMC->CarbamoylatedProtein Carbamoylation Protein Cellular Proteins Protein->CarbamoylatedProtein Toxicity Cellular Toxicity CarbamoylatedProtein->Toxicity

Caption: Proposed mechanism of GS-NMC-mediated toxicity.

Conclusion

The in vitro models and protocols detailed in this application note provide a robust framework for the systematic evaluation of this compound reactivity. By employing these methods, researchers can gain valuable insights into the potential for drug candidates to form reactive isocyanate metabolites and the subsequent toxicological consequences of the resulting GS-NMC conjugate. A thorough understanding of these pathways is critical for the early identification and mitigation of potential safety liabilities in the drug development process, ultimately contributing to the development of safer and more effective medicines.

References

  • Colombo, G., et al. (2016). A step-by-step protocol for assaying protein carbonylation in biological samples.
  • Gorisse, L., et al. (2016). Protein carbamylation: in vivo modification or in vitro artefact? Proteomics, 16(5), 726-736.
  • Hartung, T., & Daston, G. (2009).
  • Hayes, J. D., & Strange, R. C. (2000). Glutathione S-transferase polymorphisms and their biological consequences. Pharmacology, 61(3), 154-166.
  • Hinchman, C. A., & Ballatori, N. (1994). Glutathione conjugation and conversion to mercapturic acids can occur as an intrahepatic process. Journal of Biological Chemistry, 269(22), 15479-15483.
  • LeCluyse, E. L. (2001). Human hepatocyte culture systems for the in vitro evaluation of cytochrome P450 induction. European Journal of Pharmaceutical Sciences, 13(4), 343-368.
  • Li, A. P. (2001). A review of the common properties of freshly isolated and cryopreserved hepatocytes and their applications for in vitro drug metabolism, drug-drug interaction, and drug toxicity studies. Drug Metabolism Reviews, 33(2), 119-131.
  • Monks, T. J., et al. (1990). The role of glutathione in the metabolism and toxicity of xenobiotics. Critical Reviews in Toxicology, 21(3), 173-196.
  • Guguen-Guillouzo, C., & Guillouzo, A. (1983). Modulation of functional activities in cultured rat hepatocytes. Molecular and Cellular Biochemistry, 53-54(1-2), 35-56.
  • Thermo Fisher Scientific. (n.d.).
  • Wisnewski, A. V., et al. (2015). In vitro cleavage of diisocyanate-glutathione conjugates by human gamma-glutamyl transpeptidase-1. Toxicology and Applied Pharmacology, 289(3), 457-464.
  • Pearson, P. G., et al. (1990). This compound: a reactive S-linked metabolite of methyl isocyanate.
  • Bakke, J. E., & Gustafsson, J. Å. (1984). Mercapturic acid pathway metabolites of xenobiotics: generation of potentially toxic metabolites from glutathione conjugates. Advances in Experimental Medicine and Biology, 167, 439-455.
  • Commandeur, J. N., & Vermeulen, N. P. (1990). Molecular and biochemical mechanisms of chemically induced nephrotoxicity: a review. Chemical Research in Toxicology, 3(3), 171-194.
  • Shen, J., et al. (2012). LC–MS/MS determination of carbamathione in microdialysis samples from rat brain and plasma. Journal of Pharmaceutical and Biomedical Analysis, 62, 195-199.
  • You, Y., et al. (2023). Analysis of a macrophage carbamylated proteome reveals a function in post-translational modification crosstalk. Frontiers in Immunology, 14, 1264259.
  • Revvity. (n.d.). Cytotoxicity studies on live primary human hepatocytes using the Operetta high-content analysis system.
  • Donato, M. T., et al. (2013).
  • Gomez-Lechon, M. J., et al. (2004). The use of cultured hepatocytes to investigate the metabolism and toxicity of drugs.
  • Tsai, C. F., et al. (2021). Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. Frontiers in Molecular Biosciences, 8, 795928.
  • Wisnewski, A. V., & Liu, J. (2022).
  • Sun, J., et al. (2020). Mass spectrometry-based method development for glutathione determination and 13C-tracer analysis in cultured cells. MethodsX, 7, 100827.
  • Sekisui XenoTech. (n.d.). In Vitro ADME & DDI Contract Studies.
  • Nakayama, S., et al. (2010). In vitro cytotoxicity assay to evaluate the toxicity of an electrophilic reactive metabolite using glutathione-depleted rat primary cultured hepatocytes. Toxicology in Vitro, 24(8), 2085-2092.
  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.

Sources

Topic: Experimental Workflow for Studying Protein Carbamoylation by S-(N-Methylcarbamoyl)glutathione

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein carbamoylation is a non-enzymatic post-translational modification (PTM) implicated in a range of physiological and pathological processes, including aging, chronic kidney disease, and atherosclerosis.[1] This modification typically occurs through the reaction of isocyanic acid with primary amine groups on proteins, such as the ε-amino group of lysine residues.[1][2] Studying this PTM in a controlled manner is crucial for understanding its impact on protein structure, function, and its role in disease pathogenesis.[3] S-(N-Methylcarbamoyl)glutathione (S-NMCG) is a stable, reactive metabolite of methyl isocyanate, an industrial chemical, and serves as an excellent tool for in vitro studies.[4][5] As a conjugate of glutathione (GSH), a key molecule in cellular detoxification pathways, S-NMCG can transfer its N-methylcarbamoyl group to nucleophilic residues on target proteins.[5][6][7] This document provides a detailed experimental workflow for inducing and analyzing protein carbamoylation using S-NMCG, from in vitro reaction setup to detection by Western Blot and site-specific identification using mass spectrometry.

Introduction and Scientific Rationale

The Significance of Protein Carbamoylation

Carbamoylation is the covalent modification of free amino groups in proteins and peptides. This non-enzymatic process can alter a protein's charge, conformation, and ultimately its function.[8] In biological systems, the primary carbamoylating agent is isocyanic acid, which is formed from the dissociation of urea or through the myeloperoxidase-catalyzed oxidation of thiocyanate at sites of inflammation.[1] The accumulation of carbamoylated proteins has been linked to the pathology of several diseases, making it a critical area of research and a potential target for therapeutic intervention.[1][3]

This compound (S-NMCG) as a Research Tool

Directly using volatile and highly reactive compounds like methyl isocyanate in the lab presents significant safety and handling challenges. S-NMCG (MW: 364.37 g/mol , CAS: 38126-73-7) offers a superior alternative.[9] It is a stable thio-carbamate conjugate that acts as a "carbamoyl donor." In solution, it can transfer the N-methylcarbamoyl moiety to nucleophilic side chains of amino acids, particularly the thiol group of cysteine and the primary amines of lysine residues and the protein's N-terminus.[4][5] This allows for controlled and reproducible in vitro carbamoylation experiments under physiological conditions (e.g., pH 7.4, 37°C), mimicking biological processes.[4]

Mechanism of S-NMCG-Mediated Carbamoylation

The core reaction involves the nucleophilic attack by a protein amino group (e.g., from a lysine residue) on the carbonyl carbon of the S-NMCG carbamoyl group. This results in the formation of a stable carbamoylated protein and the release of free glutathione (GSH).

cluster_reactants Reactants cluster_products Products SNMCG This compound (S-NMCG) Carb_Protein N-Methylcarbamoylated Protein (Protein-Lys-NH-CO-NH-CH3) SNMCG->Carb_Protein + Protein-Lys-NH2 GSH Glutathione (GSH) SNMCG->GSH releases Protein_Lys Protein with Lysine Residue (Protein-Lys-NH2) Protein_Lys->Carb_Protein + S-NMCG

Caption: Reaction of S-NMCG with a protein lysine residue.

Comprehensive Experimental Workflow

This workflow provides a start-to-finish guide for researchers. It is designed as a self-validating system with integrated controls and checkpoints.

start Start: Prepare Reagents incubation Protocol 1: In Vitro Carbamoylation (Protein + S-NMCG) start->incubation control Negative Control (Protein only) start->control sds_page SDS-PAGE Separation incubation->sds_page control->sds_page western Protocol 2: Western Blot Detection (Anti-Carbamyl-Lysine Ab) sds_page->western Qualitative/ Semi-Quantitative ms_prep Protocol 3: Sample Prep for MS (Reduction, Alkylation, Digestion) sds_page->ms_prep Site Identification analysis_wb Data Analysis: Confirm Modification western->analysis_wb lcms LC-MS/MS Analysis ms_prep->lcms analysis_ms Data Analysis: Identify Sites lcms->analysis_ms end End: Validated Results analysis_wb->end analysis_ms->end

Caption: Overall experimental workflow for S-NMCG studies.

Materials and Reagents

Equipment
  • Thermomixer or incubating water bath

  • SDS-PAGE electrophoresis system (e.g., Bio-Rad Mini-PROTEAN)

  • Western Blotting transfer system (wet or semi-dry)

  • Imaging system for chemiluminescence detection

  • pH meter

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., Orbitrap or Q-TOF)

  • Standard laboratory glassware and plasticware

Reagents and Consumables
  • This compound (S-NMCG): Purity ≥95% (e.g., Santa Cruz Biotechnology, CAS 38126-73-7)[9]

  • Model Protein: Bovine Serum Albumin (BSA), ≥98% purity, fatty acid-free

  • Buffers:

    • Reaction Buffer: 100 mM Potassium Phosphate, pH 7.4

    • SDS-PAGE Buffers: Laemmli sample buffer, Tris-Glycine running buffer

    • Western Blot Buffers: Transfer buffer, Tris-Buffered Saline with Tween-20 (TBST)

  • Antibodies:

    • Primary: Rabbit Anti-Carbamyl-Lysine (Homocitrulline) Polyclonal Antibody (e.g., Cayman Chemical)[1]

    • Secondary: HRP-conjugated Goat Anti-Rabbit IgG

  • Mass Spectrometry Reagents:

    • Dithiothreitol (DTT)

    • Iodoacetamide (IAA)

    • Ammonium Bicarbonate

    • Trypsin, sequencing grade

    • Formic acid and Acetonitrile, LC-MS grade

  • Consumables: Precast polyacrylamide gels, PVDF membranes, ECL substrate

Detailed Experimental Protocols

Protocol 1: In Vitro Protein Carbamoylation with S-NMCG

This protocol describes the carbamoylation of a model protein, BSA, under controlled conditions.

  • Prepare Stock Solutions:

    • Protein Stock (10 mg/mL): Dissolve 100 mg of BSA in 10 mL of Reaction Buffer.

    • S-NMCG Stock (100 mM): Dissolve 36.4 mg of S-NMCG in 1 mL of Reaction Buffer. Prepare fresh before use.

  • Set up Reactions: In 1.5 mL microcentrifuge tubes, prepare the following reactions.

ComponentTest ReactionNegative Control
Reaction Buffer300 µL400 µL
Protein Stock (10 mg/mL)100 µL100 µL
S-NMCG Stock (100 mM)100 µL-
Final Volume 500 µL 500 µL
Final Concentrations 2 mg/mL BSA, 20 mM S-NMCG 2 mg/mL BSA
  • Incubation: Incubate all tubes in a thermomixer at 37°C for 4 hours with gentle shaking.

    • Scientist's Note (Rationale): Incubation at 37°C and pH 7.4 mimics physiological conditions, which is relevant for studying biological effects.[4] The 4-hour time point is a good starting point; for kinetic studies, time points from 1 to 24 hours can be included.

  • Stop Reaction: Stop the reaction by adding 5X Laemmli sample buffer for Western Blot analysis or by proceeding immediately to buffer exchange/cleanup for mass spectrometry. Samples can be stored at -80°C.

Protocol 2: Western Blot Detection of Carbamoylated Protein

This protocol validates the success of the carbamoylation reaction.

  • SDS-PAGE: Load 10 µg of protein from the "Test Reaction" and "Negative Control" onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

    • Trustworthiness Check: The negative control is critical. A signal in the "Test" lane and its absence in the "Control" lane validates that the modification is S-NMCG-dependent.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane according to the manufacturer's instructions for your transfer system.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

    • Primary Antibody: Incubate the membrane overnight at 4°C with the anti-carbamyl-lysine antibody diluted 1:1000 in blocking buffer.

    • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

    • Secondary Antibody: Incubate for 1 hour at room temperature with the HRP-conjugated secondary antibody diluted 1:5000 in blocking buffer.

    • Washing: Repeat the washing step.

  • Detection: Apply an ECL chemiluminescent substrate to the membrane and image the signal. An increasing band intensity corresponding to the molecular weight of BSA should be observed in the S-NMCG-treated sample.

Protocol 3: Identification of Carbamoylation Sites by Mass Spectrometry

This is the definitive method for identifying which specific residues on the protein have been modified.

  • Sample Preparation:

    • Take 50 µg of protein from the "Test Reaction" and "Negative Control."

    • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Alkylation: Cool to room temperature. Add iodoacetamide to a final concentration of 25 mM and incubate in the dark for 30 minutes.

    • Scientist's Note (Causality): Reduction and alkylation of cysteine residues prevent disulfide bond reformation, ensuring the protein is fully denatured and accessible to trypsin for efficient digestion.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the denaturant concentration.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Peptide Cleanup: Desalt the digested peptides using a C18 ZipTip or equivalent solid-phase extraction method. Elute and dry the peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the peptides in 0.1% formic acid.

    • Inject the sample onto a reverse-phase HPLC column coupled to the mass spectrometer.

    • Run a gradient from low to high organic solvent (acetonitrile) to separate the peptides.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the instrument cycles between a full MS scan and several MS/MS scans of the most intense precursor ions.

Data Analysis and Interpretation

Mass Spectrometry Data Analysis

Use a database search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to analyze the raw MS/MS files. Search the data against a database containing the sequence of your target protein (e.g., BSA).

ParameterSettingRationale
Enzyme Trypsin/PSpecifies the protease used for digestion.
Max. Missed Cleavages 2Allows for some inefficiency in trypsin cleavage.
Fixed Modifications Carbamidomethyl (C)Accounts for the alkylation of cysteine residues.
Variable Modifications Oxidation (M)Common methionine artifact.
N-methylcarbamoyl (K, N-term) Crucial for detecting the specific modification from S-NMCG.
Precursor Mass Tolerance 10 ppmFor high-resolution instruments like Orbitraps.
Fragment Mass Tolerance 0.02 DaFor high-resolution MS/MS data.
  • Interpretation: The software will identify peptides whose MS/MS spectra match the fragmentation pattern of a peptide containing the N-methylcarbamoyl modification. This provides definitive evidence of carbamoylation at a specific lysine residue or the N-terminus.

Troubleshooting

ProblemPotential CauseSuggested Solution
No/Weak Western Blot Signal Inefficient carbamoylation reaction.Increase S-NMCG concentration or incubation time. Verify S-NMCG integrity.
Poor antibody performance.Titrate the primary antibody; try a different antibody source.
High Background in Western Insufficient blocking or washing.Increase blocking time; use 5% BSA instead of milk. Increase wash duration/volume.
Antibody concentration too high.Reduce primary or secondary antibody concentration.
Low Sequence Coverage in MS Inefficient protein digestion.Ensure proper denaturation/reduction/alkylation. Check trypsin activity.
No Carbamoylated Peptides ID'd Modification not included in search.Double-check that the correct variable modification was added in the search parameters.
Low stoichiometry of modification.Consider an enrichment strategy for modified peptides if the signal is very low.

References

  • Gorisse, L., Pietrement, C., & Vuiblet, V. (2016). Protein carbamylation in chronic kidney disease. Journal of Nephrology, 29(1), 39–46. [Link]

  • Pearson, P. G., Slatter, J. G., Rashed, M. S., Han, D. H., & Baillie, T. A. (1990). This compound: a reactive S-linked metabolite of methyl isocyanate. Chemical Research in Toxicology, 3(5), 458–465. [Link]

  • Pompella, A., Visvikis, A., Paolicchi, A., De Tata, V., & Casini, A. F. (2003). The changing faces of glutathione, a cellular protagonist. Biochemical Pharmacology, 66(8), 1499–1503. [Link]

  • Nascimento, D. Z., et al. (2021). Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. Frontiers in Molecular Biosciences, 8, 709927. [Link]

  • Pearson, P. G., Hettick, J. M., & Siegel, P. D. (1991). Carbamoylation of peptides and proteins in vitro by this compound and S-(N-methylcarbamoyl)cysteine, two electrophilic S-linked conjugates of methyl isocyanate. Chemical Research in Toxicology, 4(4), 434–440. [Link]

  • Wisnewski, A. V., Hettick, J. M., & Siegel, P. D. (2012). Connecting glutathione with immune responses to occupational methylene diphenyl diisocyanate exposure. ResearchGate. [Link]

  • Khan, M. W., & Rasheed, Z. (2019). Physicochemical characterization of carbamylated human serum albumin: an in vitro study. RSC Advances, 9(64), 37475–37485. [Link]

  • Baillie, T. A., & Slatter, J. G. (1991). Glutathione: a vehicle for the transport of chemically reactive metabolites in vivo. Accounts of Chemical Research, 24(9), 264–270. [Link]

  • Patsnap. (2024). What is the mechanism of Glutathione? Patsnap Synapse. [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in S-(N-Methylcarbamoyl)glutathione chemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of S-(N-Methylcarbamoyl)glutathione. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific chemical synthesis. Low yield is a common and frustrating issue, often stemming from the nuanced reactivity of the starting materials and the inherent stability of the product. This document provides in-depth, question-and-answer-based troubleshooting guides, detailed protocols, and the underlying chemical principles to help you optimize your experimental outcomes.

Core Principles of the Synthesis

The synthesis of this compound is fundamentally a nucleophilic addition reaction. The sulfur atom of the cysteine residue in glutathione (GSH), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of methyl isocyanate (MIC). For this to occur efficiently, the thiol group of glutathione should ideally be deprotonated to the more nucleophilic thiolate anion (GS⁻), a state favored under slightly basic conditions.[1]

However, the resulting S-thiocarbamate bond is quasi-stable and the reaction can be reversible.[2][3] Furthermore, methyl isocyanate is a highly reactive electrophile, prone to reacting with other nucleophiles present, including the amine groups on glutathione or water molecules in the solvent, leading to undesired byproducts.[2] Maximizing the yield, therefore, requires a delicate balance of promoting the desired reaction while minimizing side reactions and product decomposition.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products GSH Glutathione (GSH) Product This compound GSH->Product Nucleophilic Attack (Thiolate on Isocyanate) MIC Methyl Isocyanate (MIC) MIC->Product

Caption: Primary reaction pathway for this compound synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.

Section 1: Starting Materials & Reagents
Q1: My yield is consistently low. Could the quality of my glutathione (GSH) be the problem?

A1: Absolutely. The quality of your glutathione is paramount. The primary issue with GSH is its susceptibility to oxidation. The reactive thiol (-SH) group can easily be oxidized to form glutathione disulfide (GSSG), particularly in the presence of oxygen or trace metal ions.[4][5] GSSG is unreactive towards methyl isocyanate, meaning any oxidized portion of your starting material is essentially an inert contaminant, directly reducing your theoretical yield.

Troubleshooting Steps:

  • Assess Purity: Before the reaction, assess the free thiol content of your GSH stock. This can be done quantitatively using Ellman's reagent (DTNB), which reacts with free thiols to produce a yellow-colored compound measurable at 412 nm.[6]

  • Use High-Purity GSH: Always start with GSH of the highest possible purity (e.g., >98%). Store it under an inert atmosphere (argon or nitrogen) and at recommended low temperatures to prevent slow oxidation over time.

  • Degas Solvents: Ensure all solvents used in the reaction are thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or through several freeze-pump-thaw cycles.

Q2: How can I ensure the purity and reactivity of my methyl isocyanate (MIC)?

A2: Methyl isocyanate is highly reactive and moisture-sensitive. Contamination with water will lead to the rapid formation of an unstable carbamic acid, which decomposes to methylamine and carbon dioxide. The newly formed methylamine can then react with another molecule of MIC to form N,N'-dimethylurea, an insoluble and unreactive byproduct. This process consumes your MIC and complicates purification.

Troubleshooting Steps:

  • Use Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions. Use dry solvents and glassware (oven-dried is recommended). Handle MIC under an inert atmosphere.

  • Verify Purity: If possible, use freshly opened or newly purchased MIC. If the purity is in doubt, it can be distilled under anhydrous conditions, though this should only be performed by experienced chemists due to its high toxicity and volatility.[7]

  • Proper Storage: Store MIC in a tightly sealed container with a desiccant, away from moisture, and at the recommended temperature.

Section 2: Reaction Conditions
Q3: What is the optimal pH for the reaction, and how do I maintain it?

A3: The pH is one of the most critical parameters. A slightly basic pH (typically 7.4-8.5) is generally optimal. This pH range facilitates the deprotonation of the GSH thiol group (pKa ≈ 9.2) to the more nucleophilic thiolate anion (GS⁻), which accelerates the desired reaction.[1]

However, excessively high pH can promote hydrolysis of the isocyanate and potentially the S-thiocarbamate product. Conversely, acidic pH will protonate the thiol, drastically reducing its nucleophilicity and slowing the reaction.[8] The stability of the S-linked product is also pH-dependent.[2]

Troubleshooting Steps:

  • Buffered System: Perform the reaction in a well-buffered aqueous or mixed aqueous/organic system. Phosphate-buffered saline (PBS) at pH 7.4 is a common starting point.[9]

  • Monitor pH: Monitor the pH throughout the reaction, as the consumption of reactants can cause shifts. Adjust as necessary with dilute acid or base.

  • Optimization Study: If yields remain low, perform a small-scale pH optimization study, testing a range from pH 7.0 to 9.0 to find the sweet spot for your specific conditions.

Q4: I'm observing multiple products by LC/MS. What are the likely side reactions?

A4: The formation of multiple products is a classic sign of side reactions. Given the reactive nature of MIC and the multiple nucleophilic sites on GSH, several byproducts are possible.

  • N-Carbamoylation: MIC can react with the N-terminal amine of the glutamate residue or the amine of the glycine residue in GSH. This leads to N-carbamoylated isomers that are often difficult to separate from the desired S-carbamoylated product.

  • Di-Carbamoylation: If an excess of MIC is used, multiple sites on a single GSH molecule can be carbamoylated.

  • Hydrolysis Products: As mentioned in Q2, reaction of MIC with any trace water will form methylamine, which can then react with more MIC to produce N,N'-dimethylurea.

  • Transcarbamoylation: The desired product, this compound, is itself a carbamoylating agent. It can react with another molecule of GSH (if GSH is in excess) or other nucleophiles, leading to a complex mixture.[3][9]

Side_Reactions cluster_gsh Glutathione (GSH) Nucleophiles cluster_other Other Nucleophiles cluster_products Potential Products MIC Methyl Isocyanate (MIC) Thiol Cysteine Thiol (-SH) MIC->Thiol Desired Reaction N_Term_Amine Glutamate Amine (-NH2) MIC->N_Term_Amine Side Reaction Glycine_Amine Glycine Amine (-NH2) MIC->Glycine_Amine Side Reaction Water Water (H2O) MIC->Water Hydrolysis Desired_Product S-Adduct (Desired) Thiol->Desired_Product N_Adduct N-Adducts (Byproducts) N_Term_Amine->N_Adduct Glycine_Amine->N_Adduct Urea Dimethylurea (Byproduct) Water->Urea via Methylamine

Caption: Competing reaction pathways in the synthesis of this compound.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the molar ratio of reactants. A slight excess of GSH might be used to ensure all MIC is consumed, but this could encourage transcarbamoylation. Start with a 1:1 molar ratio and adjust based on results.

  • Slow Addition: Add the methyl isocyanate slowly and dropwise to the GSH solution. This maintains a low instantaneous concentration of MIC, favoring the reaction with the most nucleophilic site (the thiolate) and reducing the likelihood of di-substitution or reaction at less reactive sites.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 0-4 °C) can increase selectivity by slowing down less favorable side reactions more than the desired primary reaction.

Q5: My reaction seems to stall or even reverse. Why is this happening?

A5: This is likely due to the inherent reversibility of the S-thiocarbamate formation.[3][9] The product can dissociate back into GSH and MIC, especially under certain conditions (e.g., elevated temperature). The released MIC can then be consumed by irreversible side reactions (like hydrolysis), effectively pulling the equilibrium away from the product and lowering the final yield.

Troubleshooting Steps:

  • Temperature Control: Avoid heating the reaction mixture unless absolutely necessary. Maintain a consistent, cool temperature (e.g., 4 °C to room temperature) throughout the synthesis and work-up.

  • Minimize Reaction Time: Monitor the reaction closely (e.g., by HPLC) and stop it once it has reached maximum conversion. Prolonged reaction times provide more opportunity for product decomposition and side reactions.

  • Rapid Work-up: Once the reaction is complete, proceed immediately to the work-up and purification steps to isolate the product from the reactive environment.

Section 3: Work-up & Purification
Q6: I'm losing a significant amount of product during purification. What are the best practices for isolation?

A6: Product loss during purification is often due to the compound's instability. Aggressive purification methods involving high temperatures, extreme pH, or reactive solvents can degrade this compound.

Troubleshooting Steps:

  • Avoid High Heat: If solvent must be removed, use rotary evaporation at low temperatures (<30 °C) and reduced pressure. Lyophilization (freeze-drying) from an aqueous solution is an even gentler alternative if your product is not volatile.

  • Maintain pH: Use neutral or slightly acidic buffers (pH 6-7) during purification steps like chromatography.

  • Chromatography Choice: Reversed-phase HPLC is often suitable for purifying such polar compounds. Use a gradient of a non-reactive organic solvent (like acetonitrile or methanol) in water or a mild buffer. Avoid amine-based buffers if possible, as they are nucleophilic.

  • Rapid Execution: Perform purification steps as quickly as possible to minimize the time the product spends in solution where it can decompose.

Experimental Protocols

Protocol 1: General Synthesis of this compound

Disclaimer: This is a representative protocol. Optimal conditions may vary. All work with methyl isocyanate must be conducted in a certified fume hood with appropriate personal protective equipment.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve reduced glutathione (1.0 eq) in a degassed, ice-cold 50 mM sodium phosphate buffer, pH 7.8.

  • Inert Atmosphere: Purge the flask with argon or nitrogen gas and maintain a positive pressure throughout the reaction.

  • Reagent Addition: While stirring vigorously at 0-4 °C, slowly add methyl isocyanate (1.05 eq) dropwise via a syringe over 30 minutes.

  • Reaction: Allow the reaction to stir at 4 °C. Monitor its progress by taking small aliquots every hour and analyzing via RP-HPLC (see Protocol 3).

  • Quenching: Once the reaction has reached completion (typically 2-4 hours, as determined by HPLC), quench any remaining MIC by adding a small amount of N-acetylcysteine or another suitable thiol scavenger.

  • Work-up: Immediately proceed to purification. The mixture can be lyophilized to remove the solvent or directly purified via preparative HPLC.

Protocol 2: Quality Control of Glutathione via Ellman's Test
  • Prepare DTNB Solution: Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in your reaction buffer (e.g., 50 mM sodium phosphate, pH 7.8) to a final concentration of 1 mg/mL.

  • Prepare GSH Standard: Prepare a known concentration of your GSH stock in the same buffer.

  • Assay: In a 96-well plate or cuvette, mix a small volume of your GSH solution with the DTNB solution.

  • Measure Absorbance: Immediately measure the absorbance at 412 nm.

  • Calculate Concentration: Use the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹) to calculate the concentration of free thiols and compare it to the expected concentration based on the weight of GSH used. A significantly lower value indicates oxidation.[6]

Protocol 3: Monitoring Reaction Progress by RP-HPLC
  • System: A standard HPLC system with a C18 column and a UV detector is suitable.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 2-5%) and run a linear gradient to a higher percentage (e.g., 50-70%) over 15-20 minutes.

  • Detection: Monitor at 210-220 nm.

  • Analysis: Inject small, quenched aliquots of your reaction mixture. Glutathione (highly polar) will elute early, while the more hydrophobic this compound product will have a longer retention time. Track the disappearance of the GSH peak and the appearance of the product peak to determine the reaction endpoint.

Summary of Key Parameters

ParameterRecommended RangeRationale & Key Considerations
pH 7.4 - 8.5Balances thiolate nucleophilicity with reagent and product stability.[9][10]
Temperature 0 - 25 °CLower temperatures increase selectivity and product stability.[2]
Atmosphere Inert (Argon/Nitrogen)Prevents oxidation of GSH to inactive GSSG.[11]
Solvent Degassed, AnhydrousPrevents oxidation of GSH and hydrolysis of MIC.
Reactant Ratio 1:1 to 1.1:1 (GSH:MIC)Precise control minimizes side reactions and simplifies purification.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_GSH Step 1: Verify GSH Quality (Ellman's Test) Start->Check_GSH GSH_OK GSH Quality OK? Check_GSH->GSH_OK Fix_GSH Action: Use fresh, high-purity GSH. Work under inert atmosphere. GSH_OK->Fix_GSH No Check_Conditions Step 2: Review Reaction Conditions GSH_OK->Check_Conditions Yes Fix_GSH->Check_GSH Conditions_OK pH, Temp, Stoichiometry Optimal? Check_Conditions->Conditions_OK Fix_Conditions Action: Optimize pH (7.4-8.5). Lower temperature (0-4°C). Use slow MIC addition. Conditions_OK->Fix_Conditions No Check_Side_Rxns Step 3: Analyze for Byproducts (LC/MS) Conditions_OK->Check_Side_Rxns Yes Fix_Conditions->Check_Conditions Side_Rxns_Present Side Products Detected? Check_Side_Rxns->Side_Rxns_Present Fix_Side_Rxns Action: Adjust stoichiometry. Ensure anhydrous conditions. Side_Rxns_Present->Fix_Side_Rxns Yes Check_Purification Step 4: Evaluate Purification Side_Rxns_Present->Check_Purification No Fix_Side_Rxns->Check_Conditions Purification_Loss High loss during work-up? Check_Purification->Purification_Loss Fix_Purification Action: Use low-temp methods (lyophilization). Maintain neutral pH. Purification_Loss->Fix_Purification Yes Success Yield Improved Purification_Loss->Success No Fix_Purification->Check_Purification

Caption: A stepwise workflow for troubleshooting low yields in the synthesis.

References

  • Lu, S. C. (2013). GLUTATHIONE SYNTHESIS. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3143–3153. [Link]

  • Pearson, P. G., Slatter, J. G., Rashed, M. S., Han, D. H., & Baillie, T. A. (1990). This compound: a reactive S-linked metabolite of methyl isocyanate. Biochemical and Biophysical Research Communications, 166(1), 245–250. [Link]

  • Forman, H. J., Zhang, H., & Rinna, A. (2009). REGULATION OF GLUTATHIONE SYNTHESIS. Molecular Aspects of Medicine, 30(1-2), 1–12. [Link]

  • Lapp, C. A., & Wisnewski, A. V. (2013). Glutathione Reaction Products with a Chemical Allergen, Methylene-diphenyl Diisocyanate, Stimulate Alternative Macrophage Activation and Eosinophilic Airway Inflammation. Chemical Research in Toxicology, 26(6), 941–951. [Link]

  • Aoyama, K., & Nakaki, T. (2013). Impaired Glutathione Synthesis in Neurodegeneration. International Journal of Molecular Sciences, 14(10), 21021–21044. [Link]

  • Wisnewski, A. V., & Laskin, D. L. (2012). Connecting glutathione with immune responses to occupational methylene diphenyl diisocyanate exposure. American Journal of Physiology-Lung Cellular and Molecular Physiology, 302(10), L967–L977. [Link]

  • Wikipedia contributors. (2024). Bhopal disaster. Wikipedia. [Link]

  • Lee, S., & Park, W. H. (2001). Effects of glutathione and pH on the oxidation of biomarkers of cellular oxidative stress. Experimental & Molecular Medicine, 33(1), 38-43. [Link]

  • Ashenhurst, J. (2023). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Gonzalez-Linares, B., et al. (2011). The Cu(I)-glutathione complex: Factors affecting its formation and capacity to generate reactive oxygen species. Biochimie, 93(4), 747-754. [Link]

  • Rahman, I., Kode, A., & Biswas, S. K. (2006). Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method. Nature Protocols, 1(6), 3159–3165. [Link]

Sources

Technical Support Center: Optimizing LC-MS/MS for S-(N-Methylcarbamoyl)glutathione Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of S-(N-Methylcarbamoyl)glutathione (SNMG) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the accurate and robust quantification of this important glutathione conjugate.

Introduction: The Challenge of this compound Analysis

This compound is a reactive metabolite formed by the conjugation of methyl isocyanate with glutathione.[1] Its inherent reactivity presents unique challenges in bioanalysis. The carbamoyl group can be labile and may even be transferred to other nucleophilic molecules within the biological matrix, potentially leading to analytical inaccuracies if not handled correctly.[1] This guide provides a comprehensive framework for developing and troubleshooting your LC-MS/MS methods to ensure data of the highest quality and integrity.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the analysis of this compound.

Q1: What is the most critical pre-analytical consideration for SNMG analysis?

A1: Analyte stability. Given that this compound is a reactive species, preventing its degradation or reaction with other sample components is paramount.[1] Samples should be processed immediately upon collection and kept at low temperatures (4°C or on ice) throughout the sample preparation workflow. For long-term storage, temperatures of -80°C are recommended to maintain the integrity of the analyte.[2]

Q2: What is a suitable sample preparation technique for plasma or tissue samples?

A2: Protein precipitation is a rapid and effective method for extracting SNMG from biological matrices. A straightforward approach involves protein precipitation using a cold acidic solution, such as perchloric acid, followed by centrifugation to separate the precipitated proteins.[2] This method has been shown to yield high recovery for similar carbamoylated glutathione conjugates.

Q3: What type of internal standard (IS) should I use for quantification?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C, ¹⁵N-labeled SNMG). However, if this is not available, a close structural analog is the next best choice. For instance, in the analysis of a similar compound, S-(N,N-diethylcarbamoyl)glutathione, a synthesized analog, S-(N,N-di-i-propylcarbamoyl)glutathione, was successfully used as an internal standard.[2] The key is to select an IS that mimics the chromatographic behavior and ionization efficiency of the analyte but has a different mass-to-charge ratio (m/z).

Q4: Which chromatographic mode is best suited for SNMG analysis, Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)?

A4: Both RP and HILIC can be employed, and the choice depends on the specific requirements of your assay.

  • Reversed-Phase (C18): SNMG, being a modified tripeptide, is polar. Therefore, retention on a standard C18 column might be limited, especially with high aqueous mobile phases.[3] However, specialized C18 columns designed for polar analytes, such as those with polar endcapping or embedded polar groups, can provide adequate retention.[4]

  • HILIC: This technique is well-suited for highly polar compounds and can offer excellent retention and separation for SNMG.[5][6][7][8][9] HILIC often provides the advantage of using mobile phases with a high organic content, which can enhance ESI sensitivity.[7]

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your LC-MS/MS analysis of SNMG.

Problem 1: Poor or No Analyte Signal
Possible Cause Explanation Suggested Solution
Analyte Instability SNMG is reactive and can degrade or react with matrix components if not handled properly.[1]Ensure samples are kept cold during preparation and stored at -80°C. Consider immediate analysis after sample preparation.
Suboptimal Ionization Electrospray ionization (ESI) efficiency is highly dependent on mobile phase composition and source parameters.Work in positive ion mode. Optimize ESI source parameters such as capillary voltage, gas flow, and temperature. Ensure the mobile phase pH promotes the protonation of SNMG.
Incorrect MRM Transitions The selected precursor and product ions may not be optimal for your instrument.Infuse a standard solution of SNMG to determine the most abundant and stable fragment ions. See the "Optimizing Mass Spectrometry Parameters" section below for predicted transitions.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Explanation Suggested Solution
Secondary Interactions with Stationary Phase The free carboxylic acid and amine groups in the glutathione backbone can interact with residual silanols on silica-based columns, leading to peak tailing.Use a column with end-capping or a hybrid particle technology to minimize silanol interactions. Adjust the mobile phase pH to suppress the ionization of either the acidic or basic functional groups.
Column Overload Injecting too much analyte can saturate the stationary phase, resulting in peak fronting.Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase A mobile phase that does not adequately dissolve the analyte can lead to poor peak shape.Ensure the initial mobile phase composition is compatible with the sample solvent. For HILIC, the sample solvent should have a high organic content.
Problem 3: High Signal Variability or Poor Reproducibility
Possible Cause Explanation Suggested Solution
Matrix Effects Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte.Improve sample cleanup by using a more selective extraction method like solid-phase extraction (SPE). Adjust the chromatography to separate the analyte from the interfering matrix components. The use of a suitable internal standard is critical to compensate for matrix effects.
Carryover The analyte may adsorb to components of the LC system (e.g., injector, column) and elute in subsequent blank injections.[10]Optimize the needle wash solution to be stronger than the mobile phase. Include a high-organic wash step at the end of the gradient. If carryover persists, identify the source by systematically bypassing components of the LC system.
Inconsistent Sample Preparation Variations in sample handling, such as temperature fluctuations or inconsistent timing, can lead to variable analyte degradation.Standardize the sample preparation protocol with strict adherence to timing and temperature control.

Experimental Protocols and Parameter Optimization

Sample Preparation: Protein Precipitation
  • To a 100 µL aliquot of plasma or tissue homogenate in a microcentrifuge tube, add 300 µL of ice-cold 10% perchloric acid containing the internal standard.

  • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Optimizing Liquid Chromatography Parameters

The following tables provide starting conditions for both reversed-phase and HILIC chromatography. These should be further optimized for your specific application and instrumentation.

Table 1: Recommended Starting LC Parameters

ParameterReversed-Phase (Polar-Endcapped C18)HILIC
Column e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µme.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in 50:50 Acetonitrile:Water
Gradient 0-1 min, 2% B; 1-5 min, 2-50% B; 5-6 min, 50-95% B; 6-7 min, 95% B; 7-7.1 min, 95-2% B; 7.1-9 min, 2% B0-1 min, 98% A; 1-5 min, 98-50% A; 5-6 min, 50-5% A; 6-7 min, 5% A; 7-7.1 min, 5-98% A; 7.1-9 min, 98% A
Flow Rate 0.4 mL/min0.4 mL/min
Column Temperature 40°C40°C
Injection Volume 5 µL5 µL
Optimizing Mass Spectrometry Parameters

SNMG is expected to ionize well in positive electrospray ionization mode. The precursor ion will be the protonated molecule [M+H]⁺. The fragmentation of the glutathione backbone is well-characterized and can be used to predict the most likely product ions for Multiple Reaction Monitoring (MRM).[11][12]

Predicted MRM Transitions for this compound ([M+H]⁺ = m/z 365.1)

Precursor Ion (m/z)Product Ion (m/z)Putative FragmentNotes
365.1236.1[M+H - pyroglutamic acid]⁺Loss of the glutamic acid residue (129 Da). A common and often abundant fragment for glutathione conjugates.[11]
365.1162.1[M+H - pyroglutamic acid - glycine]⁺Subsequent loss of the glycine residue (75 Da).
365.1290.1[M+H - glycine]⁺Loss of the glycine residue (75 Da).

Note: These are predicted transitions and should be empirically verified by infusing a standard of this compound and performing a product ion scan. The collision energy for each transition should be optimized to maximize the signal intensity of the product ion.

Visualizing the Workflow

LC-MS/MS Troubleshooting Logic

Caption: A logical workflow for troubleshooting common LC-MS/MS issues.

References

  • Pearson, P. G., Slatter, J. G., Rashed, M. S., Han, D. H., & Baillie, T. A. (1990). This compound: a reactive S-linked metabolite of methyl isocyanate. Chemical research in toxicology, 3(1), 90–91.
  • Lash, L. H., & Jones, D. P. (1985). Central role of the kidney in the metabolism and disposition of S-(N,N-diethylcarbamoyl)glutathione. Molecular pharmacology, 28(3), 258–266.
  • Squellerio, I., Caruso, D., Porro, B., Veglia, F., Tremoli, E., & Cavalca, V. (2012). Direct glutathione quantification in human blood by LC-MS/MS: Comparison with HPLC with electrochemical detection. Journal of pharmaceutical and biomedical analysis, 67-68, 103–109.
  • D'Agostino, L. A., Lauria, G., Ciriolo, M. R., & Pastore, A. (2011). A hydrophilic interaction chromatography coupled to a mass spectrometry for the determination of glutathione in plant somatic embryos. Analyst, 136(17), 3466–3471.
  • Baillie, T. A., & Davis, M. R. (1993). Application of liquid chromatography/thermospray mass spectrometry to studies on the formation of glutathione and cysteine conjugates from monomethylcarbamate metabolites of bambuterol. Biological mass spectrometry, 22(5), 319–323.
  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.
  • Kasper, P. T., Rojas-Chervin, J., & Turesky, R. J. (2019). MRM transitions for the detection of carboxymethyl thiols and disulfides by HPLC-MS/MS.
  • Waters Corporation. (2012). Evaluation of BEH C18, BEH HILIC, and HSS T3 (C18) Column Chemistries for the UPLC–MS–MS Analysis of Glutathione, Glutathione Disulfide, and Ophthalmic Acid.
  • Waters Corporation. (2018). Using Hydrophilic Interaction Chromatography for Heightened Product Characterization to Overcome Challenges with Hydrophobic Monoclonal Antibodies and Antibody Drug Conjugates.
  • U.S. Patent No. 6,835,811 B1. (2004).
  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods.
  • Shuai, Z., Liu, Y., & Li, L. (2014). Systematic Analysis of Reactivities and Fragmentation of Glutathione and Its Isomer GluCysGly. The Journal of Physical Chemistry B, 118(16), 4338–4345.
  • McCalley, D. V. (2017).
  • Giustarini, D., Dalle-Donne, I., Colombo, R., Milzani, A., & Rossi, R. (2012). Protective properties of novel S-acyl-glutathione thioesters against ultraviolet-induced oxidative stress. Photochemistry and photobiology, 88(4), 1039–1047.
  • Petr, J., Seifrtova, M., Opletal, L., & Chmelik, J. (2007).
  • Nishimura, Y., & Itoh, H. (2005). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
  • Chen, Y., Ma, L., & Li, L. (2008). A fragmentation-based method for the differentiation of glutathione conjugates by high-resolution mass spectrometry with electrospray ionization. Analytica chimica acta, 627(1), 89–101.
  • Fu, X., Johnson, J., & Wang, J. (2011). PChopper: high throughput peptide prediction for MRM/SRM transition design.
  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies Technical Overview.
  • Chromatography Forum. (2020). Retention time delay in a C18 column. Retrieved from [Link]

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Technical Support Center: Accurate Quantification of S-(N-Methylcarbamoyl)glutathione (S-NMCG) in Urine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the accurate quantification of S-(N-Methylcarbamoyl)glutathione (S-NMCG) in urine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of S-NMCG analysis, with a particular focus on overcoming the challenges posed by urinary matrix effects in LC-MS/MS assays.

This compound is a crucial metabolite, identified as a conjugate of reactive intermediates such as methyl isocyanate and N-methylformamide.[1][2] Its quantification in urine is vital for toxicological studies and for understanding the metabolism of certain xenobiotics. However, the inherent complexity of urine as a biological matrix presents significant analytical hurdles, primarily in the form of matrix effects, which can compromise the accuracy and reproducibility of results.[3][4]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to develop and validate robust and reliable analytical methods for S-NMCG quantification.

Understanding and Identifying Matrix Effects

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix.[5] In the context of electrospray ionization (ESI) mass spectrometry, these effects can manifest as either ion suppression or enhancement, leading to inaccurate quantification.[3] Urine is a particularly challenging matrix due to its high and variable concentrations of salts, urea, creatinine, and other metabolic waste products.[4][6]

Visualizing the Impact of Matrix Effects

The following diagram illustrates how matrix components can interfere with the analyte of interest during the ESI process.

cluster_ESI Electrospray Ionization (ESI) cluster_MS Mass Spectrometer Analyte S-NMCG Droplet Charged Droplet Analyte->Droplet Analyte & Matrix Co-elute Matrix Urine Matrix Components Matrix->Droplet Detector Detector Droplet->Detector Ion Suppression/ Enhancement Start Start: Inconsistent Results SelectSorbent Select SPE Sorbent (e.g., Mixed-Mode, Polymeric RP) Start->SelectSorbent OptimizeLoad Optimize Loading Conditions (pH adjustment of urine) SelectSorbent->OptimizeLoad OptimizeWash Optimize Wash Steps (to remove interferences) OptimizeLoad->OptimizeWash OptimizeElute Optimize Elution Solvent (to recover S-NMCG) OptimizeWash->OptimizeElute AssessRecovery Assess Recovery & Matrix Effect OptimizeElute->AssessRecovery AssessRecovery->OptimizeLoad Re-optimize End End: Consistent & Accurate Results AssessRecovery->End Acceptable

Sources

Technical Support Center: Analysis of Glutathione Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of glutathione (GSH) conjugates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the detection, characterization, and quantification of these critical metabolites. My aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your data.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries and concerns that arise during the analysis of glutathione conjugates.

Q1: My GSH conjugate signal is weak or non-existent in my LC-MS/MS analysis. What are the likely causes?

A1: Poor signal intensity is a frequent issue and can stem from several factors throughout your workflow.[1] Before questioning the mass spectrometer's performance, it's crucial to evaluate your sample's journey from collection to injection.

  • Analyte Instability: GSH conjugates can be notoriously unstable. They are susceptible to enzymatic degradation by γ-glutamyltransferases (GGT) and other peptidases present in biological matrices.[2][3] This enzymatic activity can cleave the γ-glutamyl or glycinyl residues, leading to a diminished signal for the parent conjugate. Additionally, some conjugates are chemically labile and may degrade during sample processing or storage.

  • Sample Preparation Inefficiencies: The auto-oxidation of the thiol group in glutathione is a significant challenge, which can be exacerbated by sample handling and storage conditions.[4][5] Inadequate protein precipitation can also lead to ion suppression in the mass spectrometer source.

  • Suboptimal LC-MS/MS Parameters: The choice of ionization mode (positive or negative), collision energy, and monitored transitions are all critical. While many researchers default to positive ion mode for neutral loss scanning, negative ion mode can offer superior sensitivity for certain conjugates.[6]

Q2: I'm seeing a lot of background noise and interfering peaks in my chromatogram. How can I improve the cleanliness of my analysis?

A2: High background and interfering peaks often point to issues with sample purity or system contamination.

  • Matrix Effects: Biological samples are complex mixtures. Endogenous compounds can co-elute with your analyte and suppress its ionization. A more rigorous sample clean-up, such as solid-phase extraction (SPE), may be necessary.

  • System Contamination: Carryover from previous injections is a common culprit.[7] Implement a robust needle wash protocol using a strong organic solvent. Running blank injections between samples can help diagnose and mitigate this issue.[7]

  • Reagent Purity: Ensure that all solvents and reagents are of high purity (e.g., LC-MS grade). Impurities can introduce significant background noise.

Q3: How can I be sure that the peak I'm observing is truly a GSH conjugate and not another metabolite?

A3: Definitive identification of a GSH conjugate requires a multi-faceted approach.

  • Characteristic Fragmentation: GSH conjugates exhibit predictable fragmentation patterns in tandem mass spectrometry (MS/MS). In positive ion mode, a neutral loss of 129 Da (corresponding to the pyroglutamic acid moiety) is a classic indicator.[8] In negative ion mode, a precursor ion scan for m/z 272 (corresponding to the deprotonated γ-glutamyl-dehydroalanyl-glycine) is a powerful tool.[6][9]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, allowing you to confirm the elemental composition of your putative conjugate. This is invaluable for distinguishing between isobaric (same nominal mass) species.

  • Isotope Labeling: The use of stable isotope-labeled glutathione (e.g., ¹³C, ¹⁵N) in your experimental system can provide unequivocal confirmation. The resulting conjugate will exhibit a characteristic mass shift.

Q4: My results for GSH conjugate levels are inconsistent between experiments. What could be causing this variability?

A4: Reproducibility issues are often traced back to subtle variations in sample handling and preparation.

  • Temperature Sensitivity: Glutathione and its conjugates are sensitive to temperature.[4] Ensure that all sample processing steps are performed on ice or at 4°C to minimize degradation.[10] Samples should be stored at -80°C for long-term stability.[11]

  • Timing of Sample Processing: The time between sample collection and processing should be minimized and kept consistent. Prolonged exposure to room temperature can lead to significant analyte loss.[4]

  • Inconsistent Quenching: If you are trapping reactive metabolites, the timing and efficiency of the quenching step are critical.

Section 2: Troubleshooting Guides - A Deeper Dive

This section provides more detailed, step-by-step guidance for resolving specific experimental problems.

Guide 1: Overcoming Analyte Instability

Problem: You suspect your GSH conjugate is degrading during sample preparation.

Underlying Cause: Enzymatic activity from γ-glutamyltransferases (GGT) and other proteases, as well as inherent chemical instability, can rapidly break down GSH conjugates.[2][3]

Troubleshooting Workflow:

Caption: Workflow to address GSH conjugate instability.

Step-by-Step Protocol: Sample Preparation with GGT Inhibition

  • Reagent Preparation: Prepare a stock solution of a GGT inhibitor, such as Acivicin, in an appropriate solvent.

  • Homogenization: During tissue homogenization or cell lysis, add the GGT inhibitor to the buffer to achieve a final concentration known to be effective for your sample type.

  • Temperature Control: Perform all steps on ice to reduce enzymatic activity and chemical degradation.[10]

  • Rapid Processing: Proceed immediately to protein precipitation and extraction to minimize the time the conjugate is exposed to the crude biological matrix.

Guide 2: Optimizing LC-MS/MS Detection

Problem: You are struggling to find the optimal MS parameters for your GSH conjugate.

Underlying Cause: Different classes of GSH conjugates (e.g., aliphatic, aromatic, thioester) exhibit distinct fragmentation patterns. A one-size-fits-all MS method is often suboptimal.[12]

Troubleshooting Workflow:

Caption: Workflow for optimizing MS detection of GSH conjugates.

Data Presentation: Characteristic MS/MS Transitions for GSH Conjugates

Conjugate ClassIonization ModePrecursor IonCharacteristic Fragment/LossReference
GeneralPositive[M+H]+Neutral Loss of 129 Da[8]
GeneralNegative[M-H]-Product Ion m/z 272[6][9]
AliphaticPositive/Negative[M+H]+ / [M-H]-Cleavage of C-S bond[12]
AromaticPositive/Negative[M+H]+ / [M-H]-Cleavage of cysteinyl C-S bond[12]
ThioesterPositive[M+H]+Sequential loss of pyroglutamic acid and water[12]

Section 3: Experimental Protocols - Ensuring Methodological Rigor

This section provides detailed protocols for key experimental workflows, designed to be self-validating.

Protocol 1: In Vitro Trapping of Reactive Metabolites with Glutathione

This protocol is designed to identify the formation of reactive metabolites by trapping them as their corresponding GSH conjugates in a controlled in vitro system, such as human liver microsomes (HLMs).

Materials:

  • Test compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Reduced Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Methanol (MeOH)

  • Internal Standard (IS)

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, combine HLMs, the test compound, and GSH in phosphate buffer. Pre-warm the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 60 minutes) with gentle shaking.

  • Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold ACN containing the internal standard. This step also serves to precipitate proteins.

  • Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[13]

  • Sample Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[13]

  • Analysis: Analyze the samples using a validated LC-MS/MS method optimized for GSH conjugate detection (see Guide 2).

Self-Validation Checks:

  • Negative Controls: Run parallel incubations without the test compound, without NADPH, and without HLMs to ensure that any detected conjugates are the result of enzymatic metabolism of the test compound.

  • Positive Control: Include a compound known to form GSH conjugates (e.g., acetaminophen) to verify that the experimental system is working correctly.

Protocol 2: Quantification of GSH and GSSG in Plasma

This protocol provides a robust method for the simultaneous quantification of reduced (GSH) and oxidized (GSSG) glutathione in plasma, which is crucial for assessing oxidative stress.

Materials:

  • Plasma samples collected with an anticoagulant (e.g., EDTA)

  • N-Ethylmaleimide (NEM) for thiol quenching

  • Metaphosphoric acid (MPA) for protein precipitation

  • Stable isotope-labeled internal standards (GSH-d5, GSSG-¹³C4,¹⁵N2)

  • LC-MS/MS system

Procedure:

  • Sample Collection: Collect blood in EDTA tubes and immediately place on ice. Centrifuge at 4°C to separate plasma.

  • Thiol Quenching and Protein Precipitation: To a 100 µL aliquot of plasma, immediately add 100 µL of a solution containing NEM and the internal standards in MPA. The NEM prevents the artificial oxidation of GSH to GSSG during sample processing.[13]

  • Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis: Use a validated LC-MS/MS method with a suitable column (e.g., HILIC) for the separation of the polar GSH and GSSG. Monitor the specific MRM transitions for each analyte and internal standard.

Self-Validation Checks:

  • Calibration Curve: Prepare a calibration curve in a surrogate matrix (e.g., buffer or stripped plasma) to ensure accurate quantification.

  • Quality Controls (QCs): Prepare low, medium, and high concentration QCs and run them alongside the samples to assess the accuracy and precision of the assay.

  • NEM Control: Analyze a sample prepared without NEM to demonstrate its effectiveness in preventing GSH oxidation.

References

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • CGSpace. MASS SPECTROMETER (MS) TROUBLESHOOTING Solutions. Retrieved from [Link]

  • Cooper, A. J. L., & Pinto, J. T. (2017). Metabolism of Glutathione S-Conjugates: Multiple Pathways. Comprehensive Toxicology, 323–366. [Link]

  • Al-Mokadem, B., et al. (2021). Phase II Metabolic Pathways of Spectinamide Antitubercular Agents: A Comparative Study of the Reactivity of 4-Substituted Pyridines to Glutathione Conjugation. Molecules, 26(11), 3328. [Link]

  • Gali, S., et al. (2020). Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography. Journal of Clinical Medicine, 9(9), 2939. [Link]

  • Squellerio, I., et al. (2014). Direct glutathione quantification in human blood by LC-MS/MS: Comparison with HPLC with electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis, 96, 182-188. [Link]

  • Konopacka, M. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. International Journal of Molecular Sciences, 23(19), 11853. [Link]

  • van der Stelt, I., et al. (2019). An UPLC–MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells. Methods and Protocols, 2(3), 64. [Link]

  • S. S. Kale, et al. (2021). Rapid and High-Yielding Disulfide Bioconjugation at Any Desired Site in Proteins. Journal of the American Chemical Society, 143(4), 1874-1881. [Link]

  • Chen, Y., et al. (2013). A fragmentation-based method for the differentiation of glutathione conjugates by high-resolution mass spectrometry with electrospray ionization. Analytica Chimica Acta, 788, 98-107. [Link]

  • Ma, L., et al. (2018). Application of LC-MS based glutathione-trapped reactive metabolites in the discovery of toxicity of traditional Chinese medicine. TMR Modern Herbal Medicine, 1(4), 209-219. [Link]

  • Jia, L., et al. (2011). Enhanced Screening of Glutathione-Trapped Reactive Metabolites by In-Source Collision-Induced Dissociation and Extraction of Product Ion Using UHPLC-High Resolution Mass Spectrometry. Analytical Chemistry, 83(17), 6636-6643. [Link]

  • Dieckhaus, C. M., et al. (2005). Negative Ion Tandem Mass Spectrometry for the Detection of Glutathione Conjugates. Chemical Research in Toxicology, 18(4), 630-638. [Link]

  • Oszczudłowski, J., & Wesołowski, M. (2012). Glutathione: Methods of sample preparation for chromatography and capillary electrophoresis. Journal of Chromatography B, 909, 1-9. [Link]

  • Ohkama-Ohtsu, N., & Oikawa, A. (2021). Degradation of Glutathione and Glutathione-Conjugates in Plants. Plants, 10(4), 749. [Link]

  • Al-Mubarak, A. A., et al. (2018). LC-MS analysis of key components of the glutathione cycle in tissues and body fluids from mice with myocardial infarction. Journal of Pharmaceutical and Biomedical Analysis, 160, 289-296. [Link]

  • Ghezzi, P., & Regazzoni, L. (2014). Measurement and identification of S-glutathiolated proteins. Methods in Molecular Biology, 1005, 11-20. [Link]

  • Cooper, A. J. L., & Pinto, J. T. (2010). Enzymes Involved in Processing Glutathione Conjugates. Comprehensive Toxicology, 323–366. [Link]

  • Giustarini, D., et al. (2016). Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room. Journal of Pharmaceutical and Biomedical Analysis, 128, 42-51. [Link]

  • Tsikas, D., et al. (2020). Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized glutathione in human plasma by liquid chromatography tandem mass spectrometry analysis. Journal of Chromatography B, 1149, 122165. [Link]

  • Scortichini, G., et al. (2019). Identification of Azoxystrobin Glutathione Conjugate Metabolites in Maize Roots by LC-MS. Metabolites, 9(7), 136. [Link]

Sources

challenges in the storage and handling of S-(N-Methylcarbamoyl)glutathione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for S-(N-Methylcarbamoyl)glutathione (SN-MCG). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the unique challenges associated with the storage and handling of this reactive glutathione conjugate. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to this compound

This compound is a chemically reactive metabolite of methyl isocyanate, a compound of significant toxicological interest. In the laboratory, SN-MCG serves as a valuable tool for studying the mechanisms of carbamoylation and its effects on biological systems. However, its inherent reactivity, which makes it a potent research tool, also presents considerable challenges in its storage and handling. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Storage and Stability

Q1: What is the recommended storage temperature for solid this compound?

A1: For long-term stability, solid SN-MCG should be stored at -20°C or -80°C in a tightly sealed container. The key objective is to minimize thermal decomposition and potential hydrolysis from atmospheric moisture. For short-term storage (a few days), refrigeration at 2-8°C is acceptable, but for periods longer than a week, deep-freezing is strongly recommended to maintain its integrity.

Q2: I left my solid SN-MCG at room temperature overnight. Is it still usable?

A2: While not ideal, a brief period at room temperature is unlikely to cause significant degradation of the solid compound, provided it remained in a sealed container, protected from moisture and light. However, for critical applications, it is advisable to perform a quality control check, such as HPLC analysis, to confirm its purity before use.

Q3: How should I prepare and store stock solutions of SN-MCG?

A3: Stock solutions of SN-MCG are significantly less stable than the solid form and should be prepared fresh for each experiment whenever possible.[1] If a stock solution must be prepared in advance, follow these guidelines:

  • Use a pre-chilled, appropriate buffer. The pH of the solution is critical for stability. A slightly acidic pH (around 6.0-6.5) is generally preferable to neutral or basic conditions to minimize hydrolysis of the carbamoyl group.

  • Prepare the solution on ice. This will help to slow down any immediate degradation.

  • Aliquot and flash-freeze. Divide the stock solution into single-use aliquots and immediately freeze them at -80°C. Avoid repeated freeze-thaw cycles, as this will accelerate degradation.

Q4: What is the expected shelf-life of a frozen stock solution of SN-MCG?

A4: The stability of frozen SN-MCG solutions can vary depending on the solvent and concentration. As a general guideline, a properly prepared and stored (-80°C) stock solution may be stable for up to a month. However, for long-term studies, it is best practice to prepare fresh solutions.

Handling and Preparation

Q5: What personal protective equipment (PPE) should I use when handling SN-MCG?

A5: Standard laboratory PPE, including a lab coat, safety glasses, and gloves, should be worn.[2] Given that SN-MCG is a reactive compound, it is important to avoid direct contact with skin and eyes.

Q6: Are there any common laboratory reagents that are incompatible with SN-MCG?

A6: Yes. Due to its reactive nature, SN-MCG can interact with various nucleophiles. Avoid direct contact with:

  • Strong bases: These will rapidly hydrolyze the carbamoyl linkage.

  • Primary and secondary amines: These can react with the carbamoyl group.

  • Thiols: Other thiol-containing compounds can potentially undergo exchange reactions.[3]

  • Strong oxidizing agents: These can oxidize the glutathione moiety.[4]

Q7: I've noticed a slight discoloration in my solid SN-MCG. What does this indicate?

A7: Discoloration, such as a yellowish tint, can be an indicator of degradation. This could be due to oxidation or other chemical changes. If you observe any change in the physical appearance of the solid, it is crucial to verify its purity using an appropriate analytical method before proceeding with your experiment.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or unexpected experimental results. 1. Degradation of SN-MCG: The compound may have degraded due to improper storage or handling. 2. Incorrect concentration: Degradation can lead to a lower effective concentration of the active compound. 3. Reaction with experimental buffer/media components: SN-MCG may be reacting with nucleophilic components in your assay.1. Verify Purity: Analyze the purity of your SN-MCG stock using HPLC or LC-MS.[5][6] 2. Prepare Fresh Solutions: Always prepare fresh solutions of SN-MCG immediately before your experiment. 3. Buffer Compatibility Check: Run a control experiment to assess the stability of SN-MCG in your experimental buffer over the time course of your assay.
Precipitate forms in the SN-MCG stock solution upon thawing. 1. Poor solubility: The concentration may be too high for the chosen solvent. 2. Degradation products: Insoluble degradation products may have formed.1. Gently warm and vortex: Try to redissolve the precipitate by gentle warming and vortexing. If it does not dissolve, do not use the solution. 2. Prepare a more dilute stock solution. 3. Filter the solution: If you suspect insoluble impurities, you can filter the solution through a 0.22 µm filter, but be aware this may alter the concentration. Re-quantification is recommended.
Loss of activity over the course of a multi-hour experiment. 1. Hydrolysis at physiological pH: SN-MCG is known to be reactive at pH 7.4 and 37°C, leading to a decrease in its concentration over time.[3]1. Time-course experiment: If possible, design your experiment with shorter incubation times. 2. Replenish SN-MCG: For longer experiments, consider if it's feasible to add fresh SN-MCG at set intervals. 3. Kinetic modeling: Account for the degradation rate in your data analysis if it can be reliably measured.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Pre-cool materials: Place your buffer (e.g., 50 mM phosphate buffer, pH 6.5), microcentrifuge tubes, and pipette tips on ice.

  • Weighing: Tare a pre-chilled microcentrifuge tube. Quickly weigh the desired amount of solid SN-MCG in the tube.

  • Dissolution: Immediately add the appropriate volume of ice-cold buffer to the tube to achieve the desired stock concentration.

  • Mixing: Gently vortex the tube on a low setting until the solid is completely dissolved. Keep the tube on ice as much as possible.

  • Aliquoting: Immediately aliquot the stock solution into single-use, pre-chilled microcentrifuge tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store at -80°C.

Protocol 2: Quality Control of this compound by HPLC

This is a general guideline; specific parameters may need to be optimized for your system.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Procedure:

    • Dilute a small amount of your SN-MCG stock solution in Mobile Phase A.

    • Inject the diluted sample onto the HPLC system.

    • Analyze the chromatogram for the presence of the main peak corresponding to SN-MCG and any additional peaks that may indicate impurities or degradation products.

Visualizations

cluster_storage Storage cluster_handling Handling cluster_stability Stability Factors Solid Solid SN-MCG Weighing Weighing Solid->Weighing -20°C to -80°C Solution SN-MCG Solution Dissolving Dissolving in Buffer Weighing->Dissolving Aliquoting Aliquoting Dissolving->Aliquoting On Ice Aliquoting->Solution Flash Freeze -80°C Temp Temperature Temp->Solid Temp->Solution pH pH pH->Solution Light Light Light->Solid Moisture Moisture Moisture->Solid

Caption: Recommended workflow for the storage and handling of SN-MCG.

Start Unexpected Experimental Results CheckPurity Verify SN-MCG Purity (HPLC/LC-MS) Start->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK Degraded Degradation Confirmed PurityOK->Degraded No CheckBuffer Assess SN-MCG Stability in Experimental Buffer PurityOK->CheckBuffer Yes PrepareFresh Prepare Fresh SN-MCG Solution Degraded->PrepareFresh PrepareFresh->CheckPurity BufferStable Stable in Buffer? CheckBuffer->BufferStable BufferIssue Buffer Incompatibility BufferStable->BufferIssue No End Problem Resolved BufferStable->End Yes ModifyProtocol Modify Experimental Protocol (e.g., shorter incubation, different buffer) BufferIssue->ModifyProtocol ModifyProtocol->End

Caption: Troubleshooting decision tree for unexpected experimental outcomes.

References

  • Al-Subih, M. A. (2021). Analytical methods for determination of glutathione and glutathione disulfide in pharmaceuticals and biological fluids. ResearchGate. [Link]

  • Pearson, P. G., Slatter, J. G., Rashed, M. S., & Han, D. H. (1990). This compound: a reactive S-linked metabolite of methyl isocyanate. PubMed. [Link]

  • Boonme, P., & Wuttikul, K. (2016). STABILITY ENHANCEMENT OF L-GLUTATHIONE BY ENTRAPMENT IN WATER-IN-OIL MICROEMULSION. ThaiJO. [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]

  • Camera, E., & Picardo, M. (2002). Analytical methods to investigate glutathione and related compounds in biological and pathological processes. PubMed. [Link]

  • Henderson, T. (2025, January 7). 10 Things You Shouldn't Do in the Lab. Lab Manager. [Link]

  • Seamaty. (2023, April 17). Common Errors and Pitfalls in Clinical Chemistry Analyzer Testing. Seamaty. [Link]

  • UBPBio. (2019, January 21). MATERIAL SAFETY DATA SHEET L-Glutathione, Reduced. UBPBio. [Link]

  • Rahman, I., Kode, A., & Biswas, S. K. (2006). Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method. Nature Protocols. [Link]

  • G-Biosciences. Glutathione Assay (Colorimetric). G-Biosciences. [Link]

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minimizing interference from other thiols in S-(N-Methylcarbamoyl)glutathione assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for S-(N-Methylcarbamoyl)glutathione (GS-NMC) assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining accurate and reproducible results. We will focus specifically on the critical challenge of minimizing interference from other biological thiols.

Section 1: Understanding the Assay and the Challenge

This compound is a reactive metabolite formed from the conjugation of glutathione (GSH) with methyl isocyanate.[1] Its quantification is often performed using enzymatic recycling assays that measure glutathione. The most common method is the glutathione reductase (GR) recycling assay, which relies on the reaction of a thiol with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).[2][3]

In this system, GSH reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), and glutathione disulfide (GSSG). Glutathione reductase then uses NADPH to recycle GSSG back to GSH, which can react with DTNB again, thus amplifying the signal.[2]

GSH 2 GSH (Sample) TNB 2 TNB (Yellow Product, OD 412 nm) GSSG GSSG GSH->GSSG Reacts with DTNB DTNB (Ellman's Reagent) DTNB->TNB Yields GSSG->GSH Recycled by GR Glutathione Reductase (GR) NADPH NADPH NADP NADP+ NADPH->NADP

Caption: The Glutathione Reductase (GR) enzymatic recycling pathway.

The central challenge is that DTNB is not specific to glutathione. It reacts with any free sulfhydryl (-SH) group.[4] Biological samples are rich in other thiols, such as free cysteine and protein thiols, which will react with DTNB and generate a false positive signal, leading to a significant overestimation of GS-NMC.[5][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary sources of thiol interference in my samples?

The most common interfering substances are other non-protein and protein thiols. It is critical to account for these to ensure the signal you detect is specific to the glutathione from your target molecule, GS-NMC.

Interfering ThiolCommon SourceImpact on Assay
Cysteine A common amino acid in cell culture media and biological fluids.Reacts directly with DTNB, causing artificially high readings.[4]
Protein Thiols Cysteine residues on abundant proteins (e.g., albumin).A major source of background signal if proteins are not removed.
Dithiothreitol (DTT) A reducing agent often used during protein extraction.Strong interference. Must be completely removed before the assay.[7]
β-Mercaptoethanol (BME) Another common reducing agent.Strong interference. Must be completely removed.[6]

Q2: What is the most effective strategy to eliminate thiol interference?

The most robust and widely accepted method is to "block" or "mask" all free thiols in the sample before initiating the assay. This is achieved by alkylating the sulfhydryl groups with a specific reagent, most commonly N-ethylmaleimide (NEM) .[8][9] NEM forms a stable, covalent thioether bond with sulfhydryl groups, rendering them unreactive towards DTNB.[10][11]

Q3: How does N-ethylmaleimide (NEM) work?

NEM reacts with the thiolate anion (R-S⁻) of a sulfhydryl group via a Michael addition reaction. This reaction is highly specific for thiols under controlled pH conditions (typically pH 6.5-7.5) and effectively neutralizes their ability to interfere in the assay.[10]

cluster_0 Mechanism of Thiol Blocking with NEM Thiol Interfering Thiol (R-SH) Adduct Stable Thioether Adduct (Blocked Thiol) Thiol->Adduct + NEM N-ethylmaleimide (NEM)

Caption: NEM blocks interfering thiols by forming a stable adduct.

Q4: Can I add NEM directly to my lysis buffer?

Yes, and this is highly recommended. Adding NEM to the lysis buffer or to the sample immediately upon collection is the best practice.[8] This prevents artifactual oxidation of thiols and disulfide exchange, ensuring that the thiol profile of your sample is "locked" at the moment of collection.[8][12]

Section 3: Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Problem 1: My no-sample (reagent blank) control has very high absorbance.

  • Probable Cause A: Thiol Contamination in Reagents. Your assay buffer or water may be contaminated with trace amounts of thiols.

  • Solution A: Use fresh, high-purity reagents and analytical grade water. Prepare fresh buffers for each experiment.

  • Probable Cause B: Contaminated DTNB Reagent. The DTNB stock solution may have started to break down.

  • Solution B: Prepare fresh DTNB solution. Store the stock solution protected from light and use it within its recommended lifespan.

Problem 2: My "zero GS-NMC" biological sample shows a high background signal.

  • Probable Cause: Endogenous Thiol Interference. This is the classic sign of interference from free thiols (like cysteine and protein thiols) in your biological matrix that were not adequately blocked.[7]

  • Solution: Implement or Optimize NEM Blocking. You must treat your samples with NEM to block all free sulfhydryl groups before adding the assay reagents (DTNB, GR, NADPH). If you are already using NEM, you may need to optimize its concentration.

    • Actionable Step: Perform a dose-response experiment with NEM on your specific sample type. Start with a concentration of 10 mM and test up to 40 mM.[8][13] Incubate for at least 5-10 minutes at room temperature to ensure complete reaction.[13]

Problem 3: My results are inconsistent and have poor reproducibility between replicates.

  • Probable Cause A: Incomplete Deproteinization. Protein thiols are a significant source of variability. If deproteinization is incomplete or inconsistent, the level of interference will vary between samples.

  • Solution A: Introduce a robust deproteinization step immediately following NEM incubation. Treatment with 5% sulfosalicylic acid (SSA), followed by centrifugation to pellet the precipitated protein, is a standard and effective method.[7]

  • Probable Cause B: Variable Sample Handling. Differences in the time between sample collection, NEM addition, and processing can lead to variable thiol oxidation and inconsistent results.

  • Solution B: Standardize your workflow precisely. Keep samples on ice and add NEM as quickly as possible after collection/lysis.[8] Ensure all samples are treated identically.

Start High Background or Inconsistent Results? CheckNEM Are you using a thiol-blocking agent (NEM)? Start->CheckNEM ImplementNEM Implement NEM Blocking (See Protocol 1) CheckNEM->ImplementNEM No CheckProtein Are you performing deproteinization after NEM? CheckNEM->CheckProtein Yes ImplementProtein Add Deproteinization Step (e.g., 5% SSA) CheckProtein->ImplementProtein No OptimizeNEM Optimize NEM concentration (e.g., 10-40 mM) and incubation time (5-15 min) CheckProtein->OptimizeNEM Yes CheckHandling Standardize sample handling: - Add NEM immediately - Keep samples on ice OptimizeNEM->CheckHandling

Caption: Troubleshooting decision tree for thiol interference.

Section 4: Key Experimental Protocols

Protocol 1: Sample Preparation with Thiol Blocking & Deproteinization

This protocol is a self-validating system for preparing biological lysates for a GS-NMC assay.

Materials:

  • N-ethylmaleimide (NEM) stock solution (e.g., 200 mM in ethanol or water, prepare fresh).

  • Lysis Buffer (pH 7.0-7.5, phosphate-based).

  • Sulfosalicylic acid (SSA) solution (e.g., 10% w/v in water).

  • Microcentrifuge tubes.

  • Ice.

Procedure:

  • Sample Lysis with Immediate Blocking:

    • For cell pellets, add ice-cold Lysis Buffer containing a final concentration of 20-40 mM NEM.[8] Vortex thoroughly to ensure complete lysis and immediate contact of NEM with all cellular components.

    • Causality: Adding NEM at the point of lysis is critical to prevent post-lysis disulfide exchange and oxidation, preserving the in vivo state.[8]

  • Incubation:

    • Incubate the lysate for 10-15 minutes on ice or at room temperature. This allows the alkylation reaction to proceed to completion.

  • Deproteinization:

    • Add an equal volume of 10% SSA to your lysate to achieve a final concentration of 5% SSA. For example, add 100 µL of 10% SSA to 100 µL of lysate.

    • Vortex vigorously for 15 seconds.

    • Causality: SSA precipitates proteins. This step must follow NEM blocking; acidic conditions can inhibit the NEM reaction.[8]

  • Clarification:

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Sample Collection:

    • Carefully collect the supernatant. This protein-free, thiol-blocked supernatant is now ready for the GS-NMC assay.

  • Validation (Control):

    • Prepare a parallel sample where you omit the NEM. The difference in signal between the NEM-treated and untreated samples represents the contribution of the interfering thiols. A successful protocol will show a significantly lower background in the NEM-treated sample.

Protocol 2: General Workflow for DTNB-based Assay

This protocol assumes the use of a commercial kit but highlights where the sample preparation from Protocol 1 is integrated.

Procedure:

  • Prepare Standards: Prepare a standard curve using a known concentration of your GS-NMC standard or a glutathione standard, as recommended by your assay kit.

  • Prepare Samples: Use the supernatant prepared in Protocol 1 .

  • Plate Layout: Add standards and prepared samples to a 96-well microplate.

  • Add Assay Reagents: Add the DTNB solution, followed by the Glutathione Reductase solution to each well.[3]

  • Initiate Reaction: Add the NADPH solution to all wells to start the enzymatic recycling reaction.[3]

  • Measure Absorbance: Immediately begin reading the absorbance at 405-412 nm kinetically for 3-5 minutes, or as an endpoint reading after a fixed incubation time, according to the kit manufacturer's instructions.[14][15]

  • Calculate Results: Determine the concentration of GS-NMC in your samples by comparing their reaction rates or final absorbance values to the standard curve.

References

  • Pearson, P. G., Slatter, J. G., Rashed, M. S., Han, D. H., & Baillie, T. A. (1990). This compound: a reactive S-linked metabolite of methyl isocyanate. Biochemical and biophysical research communications, 166(1), 245–250. [Link]

  • Giustarini, D., Dalle-Donne, I., Tsikas, D., & Rossi, R. (2013). Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 929-930, 51–58. [Link]

  • Annis, D. S., Nickbarg, E. B., Yang, H., Mehan, M., & Pal-Bhadra, M. (2018). Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions. International journal of molecular sciences, 19(11), 3585. [Link]

  • Dalle-Donne, I., Rossi, R., Giustarini, D., Gagliano, N., Lusini, L., Milzani, A., & Colombo, R. (2003). Actin S-glutathionylation: evidence against a thiol-disulphide exchange mechanism. The Biochemical journal, 370(Pt 3), 1009–1017. [Link]

  • Jones, D. P. (2020). Assays for Thiols and Modifications. Methods in molecular biology (Clifton, N.J.), 2009, 1–10. [Link]

  • Northwest Life Science Specialties, LLC. (n.d.). NWLSS™ Glutathione Assay. Product Manual. [Link]

  • Harn, H. I. C., Wang, S. H., Huang, Y. J., Chen, Y. R., & Chen, Y. J. (2017). S-glutathionyl quantification in the attomole range using glutaredoxin-3-catalyzed cysteine derivatization and capillary gel electrophoresis with laser-induced fluorescence detection. PloS one, 12(11), e0187869. [Link]

  • Nishiyama, J., & Kuninori, T. (1992). Assay of thiols and disulfides based on the reversibility of N-ethylmaleimide alkylation of thiols combined with electrolysis. Analytical biochemistry, 200(2), 230–234. [Link]

  • Worthington, J. J., De la Rosa, V. R., & Kahl, J. C. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS omega, 8(9), 8356–8364. [Link]

  • Tian, J., Godavarthy, A., & childish Gambino, D. (2012). Increase in Thiol Oxidative Stress via Glutathione Reductase Inhibition as a Novel Approach to Enhance Cancer Sensitivity to X-Ray Irradiation. International journal of molecular sciences, 13(9), 11045–11059. [Link]

  • BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Application Note. [Link]

  • Liu, Q., Chen, X., Liu, T., Kong, B., & Diao, X. (2017). Role of Disulfide Bonds and Sulfhydryl Blocked by N-Ethylmaleimide on the Properties of Different Protein-Stabilized Emulsions. International journal of molecular sciences, 18(11), 2445. [Link]

  • Rahman, I., Kode, A., & Biswas, S. K. (2006). Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method. Nature protocols, 1(6), 3159–3165. [Link]

  • Couto, N., Wood, J., & Barber, J. (2016). Measurement of glutathione reductase activity. Current protocols in toxicology, 69, 7.8.1–7.8.10. [Link]

  • Reddit. (2023). Thiol blocking question? N-ethyl maleimide help required. r/labrats. [Link]

  • Worthington, J. J., De la Rosa, V. R., & Kahl, J. C. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS omega, 8(9), 8356–8364. [Link]

  • Hampton, M. B., & Kettle, A. J. (2014). Monitoring Protein Thiol Oxidation in Cultured Cells. Methods in molecular biology (Clifton, N.J.), 1028, 139–147. [Link]

  • Tew, K. D., Kyle, G., Johnson, A., & Wang, A. L. (1985). Carbamoylation of glutathione reductase and changes in cellular and chromosome morphology in a rat cell line resistant to nitrogen mustards but collaterally sensitive to nitrosoureas. Cancer research, 45(5), 2326–2333. [Link]

  • Northwest Life Science Specialties, LLC. (2013). Product Manual for Glutathione Activity Assay Kit. [Link]

  • Assay Genie. (2019). Glutathione Colorimetric Assay Kit. [Link]

  • Kaushal, N., & Singh, K. (2009). Purification and characterization of glutathione reductase (E.C. 1.8.1.7) from bovine filarial worms Setaria cervi. Parasitology research, 105(4), 1135–1142. [Link]

  • Go, Y. M., & Jones, D. P. (2010). Methods for the determination and quantification of the reactive thiol proteome. Biochimica et biophysica acta, 1800(3), 251–258. [Link]

Sources

Technical Support Center: Optimization of Derivatization Methods for S-(N-Methylcarbamoyl)glutathione (S-NMCG) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of S-(N-Methylcarbamoyl)glutathione (S-NMCG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the derivatization of S-NMCG prior to chromatographic analysis. As S-NMCG is a glutathione conjugate, the principles and methods for glutathione (GSH) derivatization are highly relevant and form the basis of this guide.

Introduction to S-NMCG Analysis and the Importance of Derivatization

This compound (S-NMCG) is a reactive metabolite that can be formed from exposure to methyl isocyanate[1]. Accurate quantification of S-NMCG is crucial for toxicological and pharmacological studies. However, its analysis is challenging due to the inherent reactivity of the thiol group and the potential for auto-oxidation during sample preparation[2][3][4]. Derivatization is a critical step to stabilize the molecule and enhance its detection by chromatographic methods such as HPLC-UV, HPLC-fluorescence, or LC-MS/MS.

This guide provides a structured approach to troubleshooting and optimizing your S-NMCG derivatization protocol, drawing from established methods for glutathione analysis.

Troubleshooting Guide

This section addresses common problems encountered during the derivatization of S-NMCG and provides systematic solutions.

Problem 1: Low or No Derivatization Product Detected

Possible Causes & Solutions

  • Suboptimal pH of the reaction mixture: The reaction of many derivatizing agents with thiols is highly pH-dependent. For instance, monobromobimane (mBBr) derivatization is typically performed at a pH of around 9.0[2][5].

    • Actionable Advice: Verify the pH of your reaction buffer. Prepare fresh buffer and confirm its pH before use. Consider performing a pH optimization study for your specific application.

  • Degradation of the derivatizing agent: Derivatizing agents can be sensitive to light, moisture, and temperature.

    • Actionable Advice: Store derivatizing agents according to the manufacturer's instructions. Prepare fresh solutions of the derivatizing agent for each experiment.

  • Presence of interfering substances: Components in the sample matrix can compete for the derivatizing agent or quench the signal.

    • Actionable Advice: Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances[6].

  • Incorrect reaction time or temperature: Derivatization reactions require specific incubation times and temperatures to proceed to completion. For mBBr, a reaction time of 7.5 minutes has been found to be a good compromise for enhancing chromatogram quality and thiol selectivity[2][5].

    • Actionable Advice: Review the literature for the recommended reaction conditions for your chosen derivatizing agent. Optimize the incubation time and temperature for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: Which derivatizing agent is best for S-NMCG analysis?

The choice of derivatizing agent depends on the analytical platform and the specific requirements of your assay. Here's a comparison of common options:

Derivatizing AgentPrincipleDetection MethodAdvantagesDisadvantages
N-ethylmaleimide (NEM) Alkylation of the thiol group.UV or MSHighly cell-permeable, rapid reaction, prevents auto-oxidation.[7][8]Can inhibit glutathione reductase, excess NEM may need removal.[6][9]
Monobromobimane (mBBr) Forms a fluorescent adduct with the thiol group.FluorescenceHigh sensitivity, stable derivative.[2][10][11]Can be light-sensitive, reaction kinetics can be complex.[12]
o-Phthalaldehyde (OPA) Reacts with the primary amine of the glutamate residue in the presence of a thiol to form a fluorescent isoindole derivative.Fluorescence or UVRapid reaction, suitable for automated pre-column derivatization.[13]The resulting derivative can be unstable.

Expert Recommendation: For LC-MS/MS analysis, N-ethylmaleimide (NEM) is an excellent choice due to its specificity for thiols and the stability of the resulting derivative. For fluorescence-based detection requiring high sensitivity, monobromobimane (mBBr) is a well-established reagent.

Q2: How can I prevent the oxidation of S-NMCG during sample preparation?

The sulfhydryl group of glutathione and its conjugates is highly susceptible to oxidation[2][4]. Preventing artificial oxidation is critical for accurate quantification.

  • Immediate Derivatization: The most effective strategy is to derivatize the sample immediately after collection and deproteination. N-ethylmaleimide (NEM) is particularly useful for this as it is cell-permeable and rapidly blocks the sulfhydryl group[8][14].

  • Acidification: Acidifying the sample can help to slow down the oxidation process[3].

  • Low Temperature: Keep samples on ice throughout the preparation process to minimize enzymatic and chemical degradation.

Q3: What are the key parameters to optimize for a robust derivatization protocol?

A systematic approach to method optimization is crucial for achieving reliable and reproducible results[15][16][17].

  • Concentration of Derivatizing Agent: A sufficient excess of the derivatizing agent is necessary to ensure complete reaction with the analyte. However, a large excess can lead to interference and may need to be removed[9].

  • Reaction pH: As mentioned, pH is a critical factor. The optimal pH will depend on the pKa of the thiol group and the reaction mechanism of the derivatizing agent.

  • Reaction Time and Temperature: These parameters should be optimized to ensure the reaction goes to completion without causing degradation of the analyte or the derivative.

  • Matrix Effects: Biological samples are complex matrices. It is important to evaluate the impact of the matrix on the derivatization efficiency and to implement appropriate sample clean-up procedures if necessary.

Experimental Protocols

Protocol 1: N-Ethylmaleimide (NEM) Derivatization for LC-MS/MS Analysis

This protocol is adapted from established methods for glutathione analysis and should be optimized for S-NMCG.

Materials:

  • N-ethylmaleimide (NEM) solution (10 mM in a suitable solvent like acetonitrile or methanol)

  • Metaphosphoric acid (MPA) or Perchloric acid (PCA) for deproteination

  • Internal Standard (e.g., isotopically labeled S-NMCG or a structural analog)

  • Mobile phases for LC-MS/MS

Procedure:

  • Sample Collection and Homogenization: Collect biological samples and immediately place them on ice. Homogenize the tissue or cells in a cold deproteinating solution (e.g., 5% MPA).

  • Deproteination: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Derivatization:

    • To 100 µL of the supernatant, add 10 µL of the internal standard solution.

    • Add 10 µL of the 10 mM NEM solution.

    • Vortex briefly and incubate at room temperature for 15-30 minutes.

  • Analysis: Analyze the derivatized sample by LC-MS/MS.

Workflow Diagram:

NEM_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization in MPA Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Add_IS Add Internal Standard Supernatant->Add_IS Add_NEM Add NEM Solution Add_IS->Add_NEM Incubation Incubate Add_NEM->Incubation LCMS LC-MS/MS Analysis Incubation->LCMS mBBr_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample_Extract Sample Extract Add_Buffer Add EPPS Buffer Sample_Extract->Add_Buffer Add_mBBr Add mBBr Solution Add_Buffer->Add_mBBr Incubation Incubate Add_mBBr->Incubation HPLC HPLC-Fluorescence Analysis Incubation->HPLC

Caption: Workflow for mBBr derivatization of S-NMCG.

References

  • Buttari, B., et al. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. MDPI. Available at: [Link]

  • Giustarini, D., et al. (2017). Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room. NIH. Available at: [Link]

  • Giustarini, D., et al. (2016). Analysis of GSH and GSSG after derivatization with N-ethylmaleimide. ResearchGate. Available at: [Link]

  • Beit-Yannai, E., et al. (2013). Methods for the Determination of Plasma or Tissue Glutathione Levels. PMC - NIH. Available at: [Link]

  • Martin, S. M., et al. (2010). A direct comparison of methods used to measure oxidized glutathione in biological samples: 2-vinylpyridine and N-ethylmaleimide. PMC - NIH. Available at: [Link]

  • Pearson, P. G., et al. (1990). This compound: a reactive S-linked metabolite of methyl isocyanate. PubMed. Available at: [Link]

  • Cardoso, R. B., et al. (2016). Micro-method for the determination of glutathione in human blood. PMC - NIH. Available at: [Link]

  • Le, N. T. T., et al. (2020). Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Shen, X., et al. (2013). A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood. NIH. Available at: [Link]

  • Simons, S. S., & Johnson, D. F. (1976). Reaction of o-phthalaldehyde and thiols with primary amines: formation of 1-alkyl(and aryl)thio-2-alkylisoindoles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Zhang, R., et al. (2020). Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS. NIH. Available at: [Link]

  • Williams, A. T., et al. (2024). Advanced Method Optimization for Sampling and Analysis Instrumentation. PubMed. Available at: [Link]

  • Monostori, P., & Wittmann, G. (2014). Analytical methods for determination of glutathione and glutathione disulfide in pharmaceuticals and biological fluids. ResearchGate. Available at: [Link]

  • Buttari, B., et al. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. Semantic Scholar. Available at: [Link]

  • Leroux, J. C., & Gindraux, D. (1995). Enantiospecific drug analysis via the ortho-phthalaldehyde/homochiral thiol derivatization method. PubMed. Available at: [Link]

  • Nour El Dien, A. (2023). Optimization of Chromatographic Methods: Tips for Achieving Relia. Longdom Publishing. Available at: [Link]

  • Hsu, Y. H., et al. (2021). Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. MDPI. Available at: [Link]

  • Yakubu, S. I., et al. (2011). Spectrofluorimetric assay method for glutathione and glutathione transferase using monobromobimane. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2024). Edge-Enhanced YOLOV8 for Spacecraft Instance Segmentation in Cloud-Edge IoT Environments. MDPI. Available at: [Link]

  • Buttari, B., et al. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2021). Synergistic Combination of Facile Thiol-Maleimide Derivatization and Supramolecular Solvent-Based Microextraction for UHPLC–HRMS Analysis of Glutathione in Biofluids. Frontiers. Available at: [Link]

  • Gaikwad, S. S. (2024). A Review on: Optimizing Analytical Methods Through AQbD. Crimson Publishers. Available at: [Link]

  • LibreTexts. (2023). Derivatization. Chemistry LibreTexts. Available at: [Link]

  • Flurer, C. L., & Dorsey, J. G. (2009). Determination of intracellular glutathione and cysteine using HPLC with a monolithic column after derivatization with monobromobimane. PubMed. Available at: [Link]

  • Zhang, R., et al. (2020). Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS. MDPI. Available at: [Link]

  • Carlsson, A. (2018). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-Portal.org. Available at: [Link]

  • Yakubu, S. I., et al. (2011). Spectrofluorimetric assay method for glutathione and glutathione transferase using monobromobimane. Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • Agilent Technologies. (2018). GC Tips and Tricks for Method Optimization. YouTube. Available at: [Link]

  • Le, N. T. T. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Concordia University. Available at: [Link]

  • Al-Majed, A. A. (2003). Chromatographic Determination of Thiols After Pre‐column Derivatization with o‐Phthalaldehyde and Isoleucine. Taylor & Francis Online. Available at: [Link]

  • Wu, G., et al. (2018). Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization With o-Phthalaldehyde. PubMed. Available at: [Link]

  • Wu, G., et al. (2018). Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization with o-Phthalaldehyde. Request PDF - ResearchGate. Available at: [Link]

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Technical Support Center: Accurate Quantification of S-(N-Methylcarbamoyl)glutathione in Cell Lysates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the accurate quantification of S-(N-Methylcarbamoyl)glutathione (GS-NMC) in cellular lysates. This resource is designed for researchers, scientists, and drug development professionals who require reliable and reproducible methods for measuring this specific glutathione adduct. This guide moves beyond simple protocols to explain the scientific rationale behind critical steps, ensuring you can troubleshoot effectively and generate data with the highest integrity.

Introduction: The Challenge of Quantifying GS-NMC

This compound (GS-NMC) is a crucial metabolite formed when electrophilic species, such as methyl isocyanate, react with the master antioxidant, glutathione (GSH).[1][2] Its quantification is vital for toxicology studies, drug metabolism research, and understanding cellular defense mechanisms. However, measuring GS-NMC accurately is not trivial. The key challenges include:

  • Inherent Instability: GS-NMC is a chemically reactive conjugate that can participate in transcarbamoylation reactions, transferring its N-methylcarbamoyl group to other cellular nucleophiles.[1] This makes it prone to degradation during sample collection and preparation.

  • Complex Matrix: Cell lysates are a complex mixture of proteins, lipids, salts, and other small molecules that can interfere with analysis, causing a phenomenon known as the matrix effect.[3][4]

  • Co-elution with Related Thiols: The high intracellular concentration of reduced glutathione (GSH) and other thiols can interfere with chromatographic separation and detection.[5]

This guide provides a comprehensive framework for overcoming these challenges using robust analytical methodologies, primarily focusing on the gold standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: Which analytical method is best for quantifying GS-NMC in cell lysates?

A1: For complex biological matrices like cell lysates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most recommended method. It offers the best combination of sensitivity, specificity, and accuracy.

  • Specificity: LC-MS/MS uses Selected Reaction Monitoring (SRM), where a specific parent ion (the molecular weight of GS-NMC) is selected and fragmented to produce a characteristic daughter ion.[6] This process is highly specific and filters out noise from other matrix components.

  • Sensitivity: LC-MS/MS can achieve Limits of Quantification (LOQ) in the low nanomolar or even picomolar range, which is often necessary for detecting low-abundance metabolites.[6][7]

  • Accuracy: When paired with a stable isotope-labeled internal standard, LC-MS/MS can correct for sample loss during preparation and for matrix-induced ion suppression or enhancement, leading to highly accurate results.[4]

While HPLC with UV detection is a more accessible technique, it often lacks the required sensitivity and specificity for this application.[8][9] Endogenous compounds in the cell lysate can co-elute with GS-NMC and absorb at the same wavelength, leading to artificially high measurements.[10]

Method Comparison Summary
FeatureLC-MS/MSHPLC-UV
Specificity Very High (based on mass-to-charge ratio)Low to Moderate (based on retention time & UV absorbance)
Sensitivity (Typical LOQ) Low nM to pM[6][7]Low to Mid µM[10]
Matrix Effect Significant, but correctable with internal standardsLess prone to ion suppression, but susceptible to co-eluting interferences
Cost & Complexity HighLow to Moderate
Recommendation Gold Standard for this applicationNot recommended for complex matrices without extensive validation
Q2: How should I prepare my cell lysate samples to ensure GS-NMC stability?

A2: Proper sample preparation is the most critical factor for accurate GS-NMC quantification. The goal is to immediately halt cellular metabolism and prevent the degradation or reaction of the analyte.[1]

Key Principles:

  • Rapid Quenching: Metabolism must be stopped instantly. This is typically achieved by flash-freezing the cell pellet in liquid nitrogen or by adding a cold quenching solution.

  • Protein Precipitation: Proteins can bind to the analyte and interfere with analysis. They must be removed, typically by acid precipitation. A straightforward perchloric acid precipitation is highly effective for this purpose.[7]

  • Maintain Low Temperatures: All steps should be performed on ice or at 4°C to minimize enzymatic activity and chemical degradation.[11]

  • Minimize Time to Analysis: Processed samples should be analyzed as quickly as possible. While samples can be stored at -80°C, long-term storage may still lead to degradation.[11]

Below is a diagram illustrating the recommended workflow.

cluster_0 Sample Collection & Quenching cluster_1 Extraction cluster_2 Analysis Harvest 1. Harvest Cells (e.g., scraping, trypsinization) Wash 2. Wash with Cold PBS Harvest->Wash Pellet 3. Flash Freeze Cell Pellet in Liquid Nitrogen Wash->Pellet Lyse 4. Add Cold Lysis Buffer (e.g., 5% PCA) with Internal Standard Pellet->Lyse Vortex 5. Vortex & Incubate on Ice Lyse->Vortex Centrifuge 6. Centrifuge at High Speed (4°C) to Pellet Protein Vortex->Centrifuge Supernatant 7. Collect Supernatant Centrifuge->Supernatant Analyze 8. Immediate LC-MS/MS Analysis Supernatant->Analyze Store 9. Store at -80°C (if necessary) Supernatant->Store Start Problem: Low GS-NMC Recovery CheckStandard Did a pure standard injection work well? Start->CheckStandard CheckPrep Was sample prep performed quickly and on ice? CheckStandard->CheckPrep Yes TroubleshootLCMS Solution: Troubleshoot LC-MS System (Clean source, check column, remake mobile phase) CheckStandard->TroubleshootLCMS No CheckLysis Is cell lysis complete? CheckPrep->CheckLysis Yes ImprovePrep Solution: Improve Sample Prep Protocol (Work faster, ensure all steps are on ice) CheckPrep->ImprovePrep No ImproveLysis Solution: Incorporate Mechanical Lysis (Sonication, freeze-thaw) and verify buffer efficacy CheckLysis->ImproveLysis No Success Problem Resolved CheckLysis->Success Yes

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of S-(N-Methylcarbamoyl)glutathione and S-(N-methylcarbamoyl)cysteine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug metabolism and cellular toxicology, the study of carbamoylation—the transfer of a carbamoyl moiety to a nucleophilic group—is of paramount importance. This guide provides an in-depth comparison of the reactivity of two key S-carbamoyl conjugates: S-(N-Methylcarbamoyl)glutathione (SMG) and S-(N-methylcarbamoyl)cysteine (SMC). Understanding the kinetic and thermodynamic nuances of their reactivity is crucial for researchers in pharmacology, toxicology, and drug development, as these compounds are implicated in both detoxification and bioactivation pathways.

Introduction: The Significance of S-Carbamoyl Conjugates

Isocyanates are highly reactive electrophilic compounds that can readily modify biological macromolecules, leading to cellular dysfunction and toxicity. Glutathione (GSH), a ubiquitous tripeptide thiol, plays a central role in detoxifying isocyanates through the formation of S-carbamoylglutathione conjugates.[1][2] These conjugates, however, are not always inert end-products. They can act as carriers of the carbamoyl group, transferring it to other nucleophiles in a process known as transcarbamoylation. This guide focuses on the methyl isocyanate-derived conjugates, SMG and its downstream metabolite, SMC, to elucidate the subtle yet significant differences in their carbamoylating potential.

Structural and Chemical Properties

The reactivity of SMG and SMC is intrinsically linked to their molecular structure. Glutathione is a tripeptide (γ-glutamyl-cysteinyl-glycine), providing a more complex steric and electronic environment around the S-carbamoyl bond compared to the single amino acid cysteine.

FeatureThis compound (SMG)S-(N-methylcarbamoyl)cysteine (SMC)
Molecular Formula C₁₂H₂₀N₄O₇SC₅H₁₀N₂O₃S
Molecular Weight 364.38 g/mol 178.21 g/mol
Key Functional Groups γ-Glutamyl, Glycyl, S-carbamoylCarboxyl, Amino, S-carbamoyl
Overall Charge (at pH 7.4) NegativeZwitterionic/Slightly Negative

The presence of the γ-glutamyl and glycyl residues in SMG influences its solubility, stability, and interaction with enzymes and other biological molecules, which in turn can modulate the reactivity of the S-carbamoyl group.

Comparative Reactivity: A Reversible Transcarbamoylation Equilibrium

The central theme of this comparison is the dynamic interplay between SMG and SMC. Experimental evidence has demonstrated that SMG can directly carbamoylate the free sulfhydryl group of cysteine to form SMC.[1] This reaction is not a simple one-way detoxification step but rather a reversible equilibrium.

This reversible transcarbamoylation has significant toxicological implications. The formation of SMG can be viewed as a transport mechanism for the reactive methyl isocyanate moiety, allowing its distribution to various tissues where it can be released or transferred to other critical nucleophiles.[1]

Experimental Evidence of Transcarbamoylation

A key in vitro study provides direct evidence for the transfer of the N-methylcarbamoyl group from glutathione to cysteine.[1] In this experiment, SMG was incubated with cysteine in a buffered aqueous solution at physiological pH and temperature. The formation of SMC was monitored over time using a highly specific thermospray LC/MS assay.

Experimental Snapshot:

After a 2-hour incubation of this compound with cysteine at 37°C and pH 7.4, it was observed that 42.5% of the substrate had been converted to S-(N-methylcarbamoyl)cysteine.[1] The study also confirmed that the reverse reaction, the transfer of the N-methylcarbamoyl group from SMC back to glutathione, occurs readily under the same conditions.[1]

This finding underscores that neither SMG nor SMC is an inert final product. Instead, they exist in a dynamic equilibrium, with the relative concentrations of each depending on the local concentrations of free glutathione and cysteine.

G cluster_legend Reaction Legend SMG This compound (SMG) SMC S-(N-methylcarbamoyl)cysteine (SMC) SMG->SMC + Cysteine SMC->SMG + Glutathione Cys Cysteine GSH Glutathione Forward Reaction Forward Reaction Reverse Reaction Reverse Reaction Reactants/Products Reactants/Products

Caption: Reversible transcarbamoylation between SMG and SMC.

Carbamoylation of Other Nucleophiles

Both SMG and SMC have been shown to carbamoylate other nucleophilic functional groups on peptides and proteins, with a preference for free thiols.[2] In a study using oxytocin as a model peptide, both SMG and SMC produced similar mixtures of mono-, bis-, and tris-N-methylcarbamoylated products. This suggests that once the S-carbamoyl conjugate is formed, the subsequent transfer of the carbamoyl group to other nucleophiles can proceed from either the glutathione or the cysteine carrier.

Experimental Protocols

To facilitate further research in this area, we provide the following detailed experimental protocols. These protocols are designed to be self-validating systems, with clear endpoints and controls.

Synthesis of this compound (SMG)

Causality: This protocol is based on the reaction of methyl isocyanate with glutathione in a controlled aqueous environment to ensure specific S-carbamoylation.

Protocol:

  • Dissolve 100 mg of reduced glutathione (GSH) in 10 mL of ice-cold 0.1 M sodium phosphate buffer, pH 7.4.

  • While stirring vigorously on ice, add a 1.2 molar equivalent of methyl isocyanate dropwise.

  • Continue stirring on ice for 2 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing by LC-MS to observe the formation of the product with the expected mass-to-charge ratio.

  • Purify the SMG from the reaction mixture using reversed-phase HPLC with a water/acetonitrile gradient containing 0.1% formic acid.

  • Lyophilize the collected fractions containing pure SMG.

  • Confirm the identity of the product by high-resolution mass spectrometry and NMR.

Kinetic Analysis of Transcarbamoylation

Causality: This protocol uses LC-MS/MS for the sensitive and specific quantification of SMG and SMC over time to determine the reaction kinetics.

G cluster_workflow Kinetic Analysis Workflow start Start: Incubate SMG with Cysteine (pH 7.4, 37°C) quench Quench Reaction at Time Points (e.g., with acid) start->quench analyze LC-MS/MS Analysis: Quantify SMG and SMC quench->analyze data Data Analysis: Plot concentrations vs. time Determine rate constants analyze->data

Caption: Workflow for kinetic analysis of transcarbamoylation.

Protocol:

  • Prepare a stock solution of SMG (1 mM) and L-cysteine (10 mM) in 0.1 M sodium phosphate buffer, pH 7.4.

  • Initiate the reaction by mixing the SMG and cysteine solutions to final concentrations of 100 µM and 1 mM, respectively, in a temperature-controlled incubator at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹³C-labeled SMG or SMC).

  • Centrifuge the samples to precipitate any proteins and transfer the supernatant for LC-MS/MS analysis.

  • Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of SMG and SMC using multiple reaction monitoring (MRM).

  • Construct calibration curves for both analytes to ensure accurate quantification.

  • Plot the concentrations of SMG and SMC as a function of time and fit the data to appropriate kinetic models to determine the forward and reverse rate constants.

Discussion and Implications

The reversible nature of the transcarbamoylation between SMG and SMC has profound implications for understanding the toxicology of isocyanates. While glutathione conjugation is a primary detoxification pathway, the resulting SMG is not an inert product. Its ability to transfer the carbamoyl moiety to cysteine, and subsequently to other biological nucleophiles, suggests a mechanism for the systemic distribution of the reactive isocyanate.

From a drug development perspective, if a drug candidate is metabolized to an isocyanate, it is crucial to understand the fate of its glutathione and cysteine conjugates. The relative reactivity and stability of these conjugates can influence the drug's safety profile. For instance, a highly reactive and readily reversible SMG conjugate could lead to off-target carbamoylation of proteins, potentially causing idiosyncratic adverse drug reactions.

Conclusion

References

  • Pearson, P. G., Slatter, J. G., Rashed, M. S., Han, D. H., & Baillie, T. A. (1990). This compound: a reactive S-linked metabolite of methyl isocyanate. Chemical research in toxicology, 3(5), 458-464. [Link]

  • Geoghegan, K. F., Hoth, L. R., Tan, D. H., Borzilleri, K. A., Withka, J. M., & Boyd, J. G. (2002). Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps. Journal of proteome research, 1(2), 181–187. [Link]

  • Guan, X., Davis, M. R., Tang, C., & Baillie, T. A. (1999). Identification of S-(n-butylcarbamoyl)glutathione, a reactive carbamoylating metabolite of tolbutamide in the rat, and evaluation of its inhibitory effects on glutathione reductase in vitro. Chemical research in toxicology, 12(12), 1138–1143. [Link]

  • Threadgill, M. D., Axworthy, D. B., Baillie, T. A., Farmer, P. B., Farrow, K. C., Gescher, A., Kestell, P., Pearson, P. G., & Shaw, A. J. (1987). Metabolism of N-methylformamide in mice: primary kinetic deuterium isotope effect and identification of this compound as a metabolite. The Journal of pharmacology and experimental therapeutics, 242(1), 312–319. [Link]

  • Pearson, P. G., Rashed, M. S., Slatter, J. G., Han, D. H., & Baillie, T. A. (1991). Carbamoylation of peptides and proteins in vitro by this compound and S-(N-methylcarbamoyl)cysteine, two electrophilic S-linked conjugates of methyl isocyanate. Chemical research in toxicology, 4(4), 436–443. [Link]

Sources

A Comparative Toxicological Assessment of S-(N-Methylcarbamoyl)glutathione and Its Parent Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the toxicity of S-(N-Methylcarbamoyl)glutathione and its parent compounds, methyl isocyanate (MIC) and glutathione (GSH). It is intended for researchers, scientists, and professionals in drug development and toxicology who require a nuanced understanding of the detoxification pathway that transforms a potent industrial toxin into a less harmful metabolite. We will explore the underlying chemical mechanisms, present available toxicological data, and detail the experimental protocols necessary to validate these findings in a laboratory setting.

Introduction: The Critical Role of Glutathione Conjugation

In the field of toxicology, the biotransformation of xenobiotics is a critical area of study. The human body possesses elegant enzymatic machinery to neutralize and eliminate harmful substances. One of the most important of these pathways is glutathione conjugation. Glutathione (GSH), a tripeptide present in virtually all mammalian cells, acts as a primary endogenous antioxidant and a key player in the detoxification of electrophilic compounds.[1][2][3]

This guide focuses on a classic example of this detoxification process: the reaction between the extremely hazardous industrial chemical, methyl isocyanate (MIC), and glutathione.[4] This reaction yields this compound. Understanding the profound difference in toxicity between the parent compounds and their resulting conjugate is fundamental to appreciating the protective role of GSH and has implications for both industrial toxicology and therapeutic development.

Compound Profiles and Mechanisms of Action

Methyl Isocyanate (MIC): A Potent Electrophile

Methyl isocyanate (CH₃NCO) is a highly volatile and extremely toxic organic compound.[5][6] It is primarily used as an intermediate in the production of carbamate pesticides.[5] The toxicity of MIC is intrinsically linked to its chemical structure; the isocyanate group (-N=C=O) is a powerful electrophile, meaning it readily reacts with nucleophiles—electron-rich atoms or functional groups found in numerous biological macromolecules.[5]

The primary mechanism of MIC's toxicity is believed to be the carbamylation of biomolecules.[5][7] This involves the covalent bonding of the N-methylcarbamoyl group to functional groups like sulfhydryl (-SH), amino (-NH₂), and hydroxyl (-OH) groups on proteins and other cellular components. This indiscriminate alkylation disrupts the normal function of enzymes and structural proteins, leading to widespread cellular damage.[5]

Exposure to MIC, primarily through inhalation, causes severe irritation to the eyes, skin, and respiratory tract.[5][8] At higher concentrations, it can lead to pulmonary edema, hemorrhages, and death.[5][8][9] The infamous 1984 Bhopal disaster, which involved a massive release of MIC gas, resulted in thousands of immediate fatalities and long-term health consequences for hundreds of thousands of people, underscoring its extreme hazard.[5][9]

Glutathione (GSH): The Master Antioxidant and Detoxifier

Glutathione (γ-L-Glutamyl-L-cysteinylglycine) is a tripeptide synthesized from the amino acids cysteine, glutamic acid, and glycine.[10][11] It is the most abundant non-protein thiol in mammalian cells and plays a central role in defending against oxidative stress and detoxifying xenobiotics.[11]

The key to GSH's function is the sulfhydryl (-SH) group of its cysteine residue. This group acts as a potent nucleophile, allowing GSH to directly scavenge free radicals and to react with electrophilic toxins like MIC. This process, known as conjugation, is often catalyzed by a family of enzymes called glutathione S-transferases (GSTs). The resulting glutathione conjugate is typically more water-soluble and can be more easily eliminated from the body through urine or bile.[2][3][12][13]

Glutathione itself is considered non-toxic and is essential for maintaining cellular health.[10] While high-dose intravenous administration for unapproved uses has been associated with some adverse effects, endogenous glutathione and oral supplementation at recommended doses are generally considered safe.[14][15][16]

This compound: The Detoxification Product

When MIC enters the body, its electrophilic isocyanate group is targeted by the nucleophilic sulfhydryl group of glutathione. The resulting reaction forms a stable thioether bond, creating the conjugate this compound.

This conjugation effectively neutralizes the highly reactive isocyanate group of MIC, sequestering its toxic potential. However, research suggests that this bond may be reversible under certain physiological conditions.[4][17] This raises the possibility that the glutathione conjugate could act as a transport vehicle for MIC, releasing the toxicant at sites distal to the initial exposure.[17] This hypothesis posits that while the formation of the conjugate is a primary detoxification step, its stability and potential to release MIC are critical factors in understanding the systemic toxicity of the parent compound.[17]

Comparative Toxicity Data

The dramatic difference in toxicity between MIC and its glutathione conjugate is evident from both quantitative data and qualitative observations.

CompoundChemical FormulaKey PropertyLD₅₀ / LC₅₀ (Rat)Primary Toxic Effect
Methyl Isocyanate (MIC) CH₃NCOHighly reactive electrophileOral LD₅₀: 51.5 mg/kg[5]Inhalation LC₅₀: 6.1 ppm (6 hr)[18]Severe irritation, pulmonary edema, systemic organ damage through carbamylation of biomolecules.[5][7][8][9]
Glutathione (GSH) C₁₀H₁₇N₃O₆SEndogenous antioxidantGenerally Recognized as Safe (GRAS)Essential for cellular function; considered non-toxic.[10]
This compound C₁₂H₂₀N₄O₇SDetoxification metaboliteData not widely available; presumed to be significantly less toxic than MIC.Potential for reversible release of MIC, contributing to systemic toxicity.[17]

Table 1: Comparative Toxicity Profile.

Mechanistic Pathway of Detoxification

The detoxification of methyl isocyanate by glutathione is a clear example of Phase II biotransformation. The following diagram illustrates this critical reaction.

Detoxification_Pathway cluster_product Metabolite MIC Methyl Isocyanate (MIC) (Highly Toxic Electrophile) Conjugate This compound (Less Reactive Conjugate) MIC->Conjugate + GSH GSH Glutathione (GSH) (Nucleophilic Thiol) GST Glutathione S-Transferase (GST) GST->MIC

Caption: Detoxification of Methyl Isocyanate via Glutathione Conjugation.

Experimental Protocols for Comparative Cytotoxicity Assessment

To empirically determine the difference in toxicity between MIC and its conjugate, a standard in vitro cytotoxicity assay is essential. The following protocol provides a robust framework for such a comparison.

Objective

To compare the cytotoxic effects of Methyl Isocyanate (MIC), Glutathione (GSH), and this compound on a relevant cell line (e.g., A549 human lung carcinoma cells) using a Lactate Dehydrogenase (LDH) release assay.

Rationale for Method Selection

The LDH assay is a widely used method to quantify cytotoxicity.[19] It measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is directly proportional to the number of lysed cells. This method is chosen for its reliability, sensitivity, and straightforward colorimetric detection.

Experimental Workflow Diagram

Cytotoxicity_Workflow start Start step1 1. Cell Seeding Plate A549 cells in a 96-well plate. Incubate for 24h. start->step1 step2 2. Compound Treatment Expose cells to serial dilutions of: - Methyl Isocyanate (MIC) - Glutathione (GSH) - this compound - Vehicle Control (DMSO/Media) - Lysis Control (Triton X-100) step1->step2 step3 3. Incubation Incubate for 24h under standard cell culture conditions. step2->step3 step4 4. LDH Assay Transfer supernatant to a new plate. Add LDH reaction mixture. step3->step4 step5 5. Measurement Incubate for 30 min at RT. Measure absorbance at 490 nm. step4->step5 step6 6. Data Analysis Calculate % Cytotoxicity relative to controls. Plot dose-response curves and determine IC₅₀. step5->step6 end End step6->end

Caption: Workflow for Comparative LDH Cytotoxicity Assay.

Detailed Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture A549 cells in appropriate media (e.g., F-12K Medium with 10% FBS) at 37°C, 5% CO₂.

    • Trypsinize and count cells. Seed 1 x 10⁴ cells per well in a clear, flat-bottom 96-well plate.

    • Causality: A 24-hour incubation allows cells to adhere and enter a logarithmic growth phase, ensuring a healthy and responsive cell monolayer for the experiment.

  • Preparation of Test Compounds:

    • Prepare stock solutions of MIC, GSH, and this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The concentration range should span several orders of magnitude to capture the full dose-response curve.

    • Causality: Serial dilutions are critical for determining the IC₅₀ value (the concentration at which 50% of cell viability is inhibited), which is a key metric for comparing toxicity.

  • Treatment of Cells:

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include the following controls:

      • Vehicle Control: Medium with the same concentration of solvent used for the test compounds. This establishes the baseline (0% cytotoxicity).

      • Maximum Lysis Control: Medium containing a lysis agent (e.g., 1% Triton X-100). This establishes the 100% cytotoxicity mark.

    • Self-Validation: The inclusion of vehicle and maximum lysis controls is essential for normalizing the data and ensuring the validity of the calculated cytotoxicity percentages.

  • Incubation:

    • Incubate the plate for a period relevant to the expected mechanism of action (e.g., 24 hours) at 37°C, 5% CO₂.

  • LDH Assay Procedure:

    • Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., a mixture of substrate, cofactor, and diaphorase).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Causality: The reaction mixture contains the necessary components for LDH to catalyze a reaction that produces a colored formazan product. The incubation allows this reaction to proceed, generating a signal proportional to the amount of LDH present.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity for each treatment using the following formula: % Cytotoxicity = 100 x [(Test Compound Absorbance - Vehicle Control Absorbance) / (Maximum Lysis Control Absorbance - Vehicle Control Absorbance)]

    • Plot the % cytotoxicity against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value for each compound.

Conclusion and Future Directions

The experimental and theoretical evidence overwhelmingly demonstrates that the conjugation of methyl isocyanate with glutathione results in a dramatic reduction in acute toxicity. MIC is a potent and indiscriminate cellular toxin, while glutathione is a vital and protective endogenous molecule. Their conjugate, this compound, represents a chemically "neutralized" form of MIC.

However, the potential for this conjugate to act as a stable carrier, capable of releasing MIC at distant sites, warrants further investigation.[17] Future research should focus on the in vivo stability of this compound and its pharmacokinetics. Understanding the dynamics of this conjugate is crucial for a complete picture of MIC toxicology and for developing more effective therapeutic strategies for isocyanate exposure. This guide provides the foundational knowledge and experimental framework for researchers to pursue these critical questions.

References

  • Wikipedia. (n.d.). Methyl isocyanate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7. Selected Monoisocyanates Acute Exposure Guideline Levels. Retrieved from [Link]

  • Pearson, P. G., Slatter, J. G., Rashed, M. S., Han, D. H., & Baillie, T. A. (1990). This compound: a reactive S-linked metabolite of methyl isocyanate. Chemical research in toxicology, 3(2), 153–161.
  • U.S. Environmental Protection Agency. (n.d.). Methyl Isocyanate. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Methyl Isocyanate | Medical Management Guidelines. Retrieved from [Link]

  • National Research Council. (2003). 3. Methyl Isocyanate: Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 3.
  • New Jersey Department of Health. (2002). Hazard Substance Fact Sheet: METHYL ISOCYANATE. Retrieved from [Link]

  • Quora. (2015). Why is methyl isocyanate toxic?. Retrieved from [Link]

  • PubMed Central. (2025). Exploring the Safety and Efficacy of Glutathione Supplementation for Skin Lightening: A Narrative Review. Retrieved from [Link]

  • PubMed. (1991). Comparative toxicity of methyl isocyanate and its hydrolytic derivatives in rats. I. Pulmonary histopathology in the acute phase. Retrieved from [Link]

  • PubMed Central. (n.d.). The role of glutathione in detoxication. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Advanced IV Health. (2024). How Does Glutathione Detox the Body? A Complete Breakdown. Retrieved from [Link]

  • PubMed Central. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Food and Drug Administration Philippines. (2019). FDA Advisory No. 2019-182 || UNSAFE USE OF GLUTATHIONE AS SKIN LIGHTENING AGENT. Retrieved from [Link]

  • IntechOpen. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Retrieved from [Link]

  • Ask The Scientists. (n.d.). Glutathione - The Amazing Detoxification Molecule You Might Not Know. Retrieved from [Link]

  • Vinmec International Hospital. (2024). Glutathione: Uses, Dosage, Side Effects. Retrieved from [Link]

  • MDPI. (n.d.). Toxicity of Glutathione-Binding Metals: A Review of Targets and Mechanisms. Retrieved from [Link]

  • MDPI. (n.d.). Natural Compounds and Glutathione: Beyond Mere Antioxidants. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2019). FDA highlights concerns with using dietary ingredient glutathione to compound sterile injectables. Retrieved from [Link]

  • Getchecked Clinic. (n.d.). Glutathione for Detox: Understanding Its Body Cleansing Role. Retrieved from [Link]

  • WebMD. (n.d.). Glutathione: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

  • RealTime Laboratories. (2023). Glutathione: Why is it important for detox & how to improve the amount in your body. Retrieved from [Link]

  • Google Patents. (n.d.). CN104072577A - Method for preparing S-acetyl-L-glutathione.
  • ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]

  • PubMed Central. (n.d.). The Formation of S-[1-(N2-deoxyguanosinyl)methyl]glutathione between Glutathione and DNA Induced by Formaldehyde. Retrieved from [Link]

  • PubMed. (n.d.). Sulfur mustard intoxication, oxidative stress, and antioxidants. Retrieved from [Link]

  • PubMed Central. (n.d.). GLUTATHIONE SYNTHESIS. Retrieved from [Link]

  • PubMed. (2011). Efficacy of glutathione in ameliorating sulfur mustard analog-induced toxicity in cultured skin epidermal cells and in SKH-1 mouse skin in vivo. Retrieved from [Link]

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A Senior Application Scientist's Guide to Assessing Cross-Reactivity of S-(N-Methylcarbamoyl)glutathione in Isocyanate Adduct Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, industrial hygienists, and drug development professionals dedicated to the accurate biomonitoring of isocyanate exposure, the specificity of immunoassays is paramount. Isocyanates, highly reactive compounds used in the manufacturing of polyurethanes, dyes, and pesticides, can form adducts with proteins and DNA, serving as critical biomarkers of exposure[1][2][3]. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a sensitive and high-throughput method for detecting these adducts[4][5]. However, the accuracy of these assays can be compromised by the cross-reactivity of structurally similar endogenous molecules. This guide provides an in-depth analysis and a practical framework for evaluating the cross-reactivity of S-(N-Methylcarbamoyl)glutathione, a key metabolite of methyl isocyanate, in immunoassays designed for isocyanate-protein adducts.

The Rationale for Investigating Cross-Reactivity with this compound

Isocyanates that enter the body can be detoxified through conjugation with glutathione (GSH), a major antioxidant in the airways[6]. For instance, methyl isocyanate is metabolized to this compound[7]. While this conjugation is a detoxification pathway, the resulting molecule retains the N-methylcarbamoyl group, which is structurally similar to the haptenic group formed when isocyanates react with proteins, typically at lysine residues[8][9]. This structural mimicry is the root of potential cross-reactivity in immunoassays that utilize monoclonal antibodies to recognize the isocyanate-protein adduct.

An antibody designed to bind to an isocyanate-adducted protein may inadvertently recognize the this compound conjugate. This can lead to an overestimation of the protein adduct levels, resulting in a false-positive or inflated assessment of isocyanate exposure. Given that this compound can be a significant metabolite, its potential interference must be rigorously evaluated to ensure the trustworthiness of immunoassay data.

Competitive_ELISA_Workflow cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration a Sample Analyte (Isocyanate Adduct) c Primary Antibody a->c b Coated Antigen d Secondary Antibody (Enzyme-Linked) c->d e Substrate d->e f Low Signal e->f g Sample Analyte (Isocyanate Adduct) i Primary Antibody h Coated Antigen h->i j Secondary Antibody (Enzyme-Linked) i->j k Substrate j->k l High Signal k->l

Caption: Principle of a competitive ELISA for isocyanate adducts.

Experimental Design for Cross-Reactivity Assessment

To objectively evaluate the cross-reactivity of this compound, a series of well-controlled experiments must be performed. The following protocols are designed to provide a comprehensive assessment.

Protocol 1: Synthesis and Purification of this compound

For accurate cross-reactivity testing, a pure standard of this compound is required. While commercially available, in-house synthesis and characterization ensure a well-defined standard.

Materials:

  • Glutathione (reduced form)

  • Methyl isocyanate

  • Sodium bicarbonate buffer (pH 8.0)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Dissolve glutathione in sodium bicarbonate buffer.

  • Slowly add a molar excess of methyl isocyanate to the glutathione solution while stirring at room temperature.

  • Allow the reaction to proceed for 2-4 hours.

  • Monitor the reaction progress by HPLC.

  • Purify the product using preparative HPLC.

  • Confirm the identity and purity of the this compound by mass spectrometry.[7]

Protocol 2: Competitive ELISA for Isocyanate Adducts

This protocol outlines a standard competitive ELISA for the detection of an isocyanate-protein adduct (e.g., MDI-HSA).

Materials:

  • 96-well microtiter plates

  • Isocyanate-protein conjugate (e.g., MDI-HSA) for coating

  • Monoclonal antibody specific for the isocyanate adduct

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 0.2M H2SO4)

  • Plate reader

Procedure:

  • Coat microtiter plate wells with the isocyanate-protein conjugate overnight at 4°C.[10]

  • Wash the plate three times with wash buffer.

  • Block the wells with blocking buffer for 1 hour at room temperature.[10]

  • Wash the plate three times.

  • Prepare a standard curve of the target isocyanate adduct and a dilution series of this compound.

  • In separate wells, add the standards or the this compound dilutions, followed by the primary antibody.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add the enzyme-conjugated secondary antibody and incubate for 1 hour.[10]

  • Wash the plate three times.

  • Add the substrate solution and incubate until color develops.

  • Stop the reaction and read the absorbance at the appropriate wavelength.

Protocol 3: Calculation of Cross-Reactivity

Cross-reactivity is typically expressed as a percentage and is calculated by comparing the concentration of the cross-reactant required to cause a 50% reduction in signal (IC50) to the concentration of the target analyte that causes the same reduction.

Calculation: % Cross-reactivity = (IC50 of Target Analyte / IC50 of this compound) * 100

A lower percentage indicates higher specificity of the antibody for the target analyte.

Data Presentation and Interpretation

The results of the cross-reactivity assessment should be presented clearly and concisely. A table summarizing the IC50 values and the calculated percent cross-reactivity is essential for comparing the performance of different antibodies or assay formats.

Table 1: Illustrative Cross-Reactivity Data for Two Different Monoclonal Antibodies

CompoundAntibody A (IC50)Antibody B (IC50)% Cross-Reactivity (Antibody A)% Cross-Reactivity (Antibody B)
MDI-HSA (Target)10 ng/mL12 ng/mL100%100%
This compound5000 ng/mL> 20,000 ng/mL0.2%< 0.06%
TDI-HSA150 ng/mL800 ng/mL6.7%1.5%
Free Glutathione> 20,000 ng/mL> 20,000 ng/mL< 0.05%< 0.06%

Interpretation of Illustrative Data:

In this hypothetical example, Antibody B demonstrates superior specificity compared to Antibody A. It exhibits significantly lower cross-reactivity with this compound and another common isocyanate adduct, TDI-HSA. A cross-reactivity of less than 0.1% for this compound would generally be considered acceptable, indicating a low risk of interference in biological samples.

Conclusion and Recommendations

The potential for cross-reactivity of this compound in immunoassays for isocyanate adducts is a critical consideration for any researcher in the field of occupational and environmental health. While the detoxification of isocyanates via glutathione conjugation is a protective mechanism, the resulting metabolite can pose a significant analytical challenge.

As a Senior Application Scientist, my recommendation is to adopt a proactive and rigorous approach to immunoassay validation. The experimental framework provided in this guide offers a robust methodology for quantifying the cross-reactivity of this compound. By performing these validation studies, researchers can:

  • Select the most specific monoclonal antibodies for their assays.

  • Establish the reliability and trustworthiness of their biomonitoring data.

  • Avoid the overestimation of isocyanate exposure , which can have significant implications for risk assessment and regulatory compliance.

Ultimately, a thorough understanding and characterization of immunoassay specificity are essential for advancing our knowledge of isocyanate toxicology and protecting human health.

References

  • Pearson, P. G., Slatter, J. G., Rashed, M. S., Han, D. H., & Baillie, T. A. (1991). This compound: a reactive S-linked metabolite of methyl isocyanate. Chemical Research in Toxicology, 4(4), 436-443. [Link]

  • Sabbioni, G., & Schütze, D. (2005). Determination of isocyanate specific albumin-adducts in workers exposed to toluene diisocyanates. ResearchGate. [Link]

  • Sabbioni, G., Kumar, A., & Dongari, N. (2007). Determination of isocyanate biomarkers in construction site workers. Journal of environmental monitoring : JEM, 9(9), 1009–1015. [Link]

  • Tse, K. S., Chan-Yeung, M., & Bernstein, I. L. (1987). The use of an immunoassay index for antibodies against isocyanate human protein conjugates and application to human isocyanate disease. The Journal of allergy and clinical immunology, 80(3 Pt 1), 324–329. [Link]

  • Lem-Rachad, W., Biagini, R. E., & Smith, J. P. (2013). Development of sandwich ELISAs for the detection of aromatic diisocyanate adducts. Journal of immunological methods, 396(1-2), 80–87. [Link]

  • Biagini, R. E., Smith, J. P., & MacKenzie, B. A. (2014). A murine monoclonal antibody with broad specificity for occupationally relevant diisocyanates. Journal of immunological methods, 403(1-2), 47–55. [Link]

  • Biagini, R. E., Moorman, W. J., & Smith, J. P. (2006). Monoclonal Antibodies Against Toluene Diisocyanate Haptenated Proteins from Vapor-Exposed Mice. Toxicological sciences : an official journal of the Society of Toxicology, 91(2), 539–547. [Link]

  • Sabbioni, G., & Turesky, R. J. (2006). Biomarkers for Isocyanate Exposure: Synthesis of Isocyanate DNA Adducts. Chemical research in toxicology, 19(6), 849–855. [Link]

  • Wisnewski, A. V., & Liu, J. (2022). Glutathione reactivity with aliphatic polyisocyanates. PloS one, 17(7), e0271471. [Link]

  • Protocol Place. (2013, July 23). Competitive ELISA Tutorial 1: How a Competitive ELISA Works [Video]. YouTube. [Link]

  • Zhang, Y., Wang, Y., & Yang, J. (2023). Production of AFB1 High-Specificity Monoclonal Antibody by Three-Stage Screening Combined with the De-Homologation of Antibodies and the Development of High-Throughput icELISA. Toxins, 16(1), 1. [Link]

  • Guan, X., & Baillie, T. A. (2000). Identification of S-(n-butylcarbamoyl)glutathione, a reactive carbamoylating metabolite of tolbutamide in the rat, and evaluation of its inhibitory effects on glutathione reductase in vitro. Chemical research in toxicology, 13(1), 43–50. [Link]

  • Chipinda, I., Hettick, J. M., & Siegel, P. D. (2011). Toluene Diisocyanate Reactivity with Glutathione Across a Vapor/Liquid Interface and Subsequent Transcarbamoylation of Human Albumin. Chemical research in toxicology, 24(8), 1269–1277. [Link]

  • Mastrovito, R., Trail, C., Lino, M., Cervantes, A., Chan-Hosokawa, A., Strathmann, F., & Logan, B. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of analytical toxicology, 46(7), 726–731. [Link]

  • Sabbioni, G., Hartley, R., & Schneider, S. (2001). Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate. Chemical research in toxicology, 14(12), 1573–1583. [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Carbamoylating Potential of S-Carbamoyl Glutathione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding and harnessing the reactivity of carbamoylating agents is of paramount importance. Carbamoylation, the transfer of a carbamoyl group to a nucleophile, is a critical post-translational modification that can modulate protein function and has been implicated in various physiological and pathological processes.[1] S-carbamoyl glutathione derivatives have emerged as a fascinating class of compounds, acting as biological carriers of the carbamoyl moiety. This guide provides a comprehensive comparison of the carbamoylating potential of different S-carbamoyl glutathione derivatives, supported by detailed experimental protocols and an in-depth analysis of the underlying chemical principles.

The Chemistry of Carbamoylation by S-Carbamoyl Glutathione Derivatives

S-carbamoyl glutathione derivatives are formed by the reaction of an isocyanate with the thiol group of glutathione (GSH). This reaction, often referred to as a "thiol-isocyanate click reaction," is typically rapid and highly efficient.[2][3] The resulting S-carbamoyl glutathione is a thioester-like compound that can then act as a carbamoylating agent, transferring the carbamoyl group to other nucleophiles, such as the amino or thiol groups of proteins.

The carbamoylating potential of an S-carbamoyl glutathione derivative is fundamentally dictated by the reactivity of the corresponding isocyanate precursor. The electrophilicity of the isocyanate carbon is the primary driver of the reaction rate. This is significantly influenced by the electronic and steric properties of the substituent ('R' group) attached to the nitrogen atom of the isocyanate.

Key Principles Governing Reactivity:

  • Electronic Effects: Electron-withdrawing groups on the 'R' group increase the electrophilicity of the isocyanate carbon, leading to a higher carbamoylating potential. Conversely, electron-donating groups decrease this potential. Therefore, aryl isocyanates are generally more reactive than alkyl isocyanates.

  • Steric Hindrance: Bulky 'R' groups can sterically hinder the approach of a nucleophile to the isocyanate carbon, thereby reducing the reaction rate.

Synthesis of a Panel of S-Carbamoyl Glutathione Derivatives: A Step-by-Step Protocol

To comparatively assess carbamoylating potential, a panel of S-carbamoyl glutathione derivatives with varying N-substituents should be synthesized. Here, we provide a general protocol for the synthesis of S-(N-methylcarbamoyl)glutathione, S-(N-ethylcarbamoyl)glutathione, and S-(N-phenylcarbamoyl)glutathione.

Materials:

  • Reduced Glutathione (GSH)

  • Methyl Isocyanate

  • Ethyl Isocyanate

  • Phenyl Isocyanate

  • Sodium Bicarbonate Buffer (0.1 M, pH 7.4)

  • Acetonitrile

  • Diethyl Ether

  • Stir plate and stir bar

  • Round bottom flask

  • Ice bath

  • Rotary evaporator

  • Lyophilizer

Protocol:

  • Preparation of Glutathione Solution: Dissolve reduced glutathione in 0.1 M sodium bicarbonate buffer (pH 7.4) to a final concentration of 10 mM in a round bottom flask. Place the flask in an ice bath and stir gently.

  • Addition of Isocyanate: Slowly add a 1.1 molar equivalent of the respective isocyanate (methyl, ethyl, or phenyl isocyanate) to the cold glutathione solution while stirring. Caution: Isocyanates are toxic and volatile. This step must be performed in a well-ventilated fume hood.

  • Reaction: Allow the reaction to proceed on ice with continuous stirring for 2 hours. The thiol-isocyanate reaction is generally fast, but this ensures complete conversion.

  • Quenching (Optional): To quench any unreacted isocyanate, a small amount of a primary amine (e.g., Tris base) can be added.

  • Purification:

    • For alkyl derivatives (methyl and ethyl), the product is water-soluble. Wash the reaction mixture with diethyl ether to remove any unreacted isocyanate and other organic impurities.

    • For the phenyl derivative, the product may be less water-soluble. The product can be precipitated by adding acetonitrile and collected by centrifugation.

  • Lyophilization: Freeze the aqueous solution containing the purified S-carbamoyl glutathione derivative and lyophilize to obtain a white powder.

  • Characterization: Confirm the identity and purity of the synthesized derivatives using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

G cluster_synthesis Synthesis Workflow GSH Dissolve GSH in Buffer Isocyanate Add Isocyanate (Methyl, Ethyl, or Phenyl) GSH->Isocyanate 1.1 eq. React React on Ice (2h) Isocyanate->React Purify Purify Product React->Purify Lyophilize Lyophilize Purify->Lyophilize Characterize Characterize (NMR, MS) Lyophilize->Characterize

Caption: Workflow for the synthesis of S-carbamoyl glutathione derivatives.

Assessing Carbamoylating Potential: An In Vitro Protein Carbamoylation Assay

The carbamoylating potential of the synthesized derivatives can be assessed by monitoring their ability to carbamoylate a model protein, such as bovine serum albumin (BSA). The extent of carbamoylation can be quantified using mass spectrometry-based proteomics.

Materials:

  • Synthesized S-carbamoyl glutathione derivatives

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (proteomics grade)

  • Urea

  • Formic Acid

  • Acetonitrile

  • LC-MS/MS system (e.g., Orbitrap)

Protocol:

  • In Vitro Carbamoylation Reaction:

    • Prepare a 1 mg/mL solution of BSA in PBS (pH 7.4).

    • Add each S-carbamoyl glutathione derivative to the BSA solution to a final concentration of 1 mM. Include a control with no carbamoylating agent.

    • Incubate the reactions at 37°C for various time points (e.g., 0, 1, 4, 24 hours).

  • Sample Preparation for Mass Spectrometry:

    • To each reaction mixture, add urea to a final concentration of 8 M to denature the protein.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free thiols by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample with PBS to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the digested peptide mixture with formic acid.

    • Analyze the samples by LC-MS/MS. Set the mass spectrometer to detect carbamoylated peptides (a mass shift of +43.0058 Da on lysine residues and the N-terminus).

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify carbamoylated peptides.

    • Calculate the percentage of carbamoylation for specific lysine residues and the protein N-terminus at each time point for each derivative.

G cluster_assay Analytical Workflow Carbamoylation In Vitro Carbamoylation (BSA + S-carbamoyl-GSH) Denature Denature, Reduce, Alkylate Carbamoylation->Denature Digest Tryptic Digest Denature->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Quantify Carbamoylation) LCMS->Data

Caption: Workflow for assessing carbamoylating potential using a model protein.

Comparative Analysis of Carbamoylating Potential

Based on the principles of isocyanate reactivity, we can predict the relative carbamoylating potential of the synthesized S-carbamoyl glutathione derivatives. This can then be validated by the experimental data obtained from the in vitro assay.

S-Carbamoyl Glutathione DerivativeN-SubstituentElectronic Effect of SubstituentSteric HindrancePredicted Relative Reactivity
S-(N-phenylcarbamoyl)glutathionePhenylElectron-withdrawing (inductive)ModerateHigh
This compoundMethylElectron-donatingLowModerate
S-(N-ethylcarbamoyl)glutathioneEthylElectron-donatingLow-ModerateLow

Discussion of Expected Results:

  • S-(N-phenylcarbamoyl)glutathione: The phenyl group is inductively electron-withdrawing, which increases the electrophilicity of the carbamoyl carbon. Therefore, this derivative is expected to exhibit the highest carbamoylating potential.

  • This compound: The methyl group is weakly electron-donating, making the carbamoyl carbon less electrophilic than in the phenyl derivative. Its small size presents minimal steric hindrance.

  • S-(N-ethylcarbamoyl)glutathione: The ethyl group is also electron-donating and slightly bulkier than the methyl group. Consequently, it is predicted to have the lowest carbamoylating potential among the three.

The experimental data from the LC-MS/MS analysis should align with these predictions. The percentage of carbamoylated BSA peptides at each time point will be highest for the phenyl derivative, followed by the methyl, and then the ethyl derivative.

Alternative Method: ELISA-based Quantification

For a more high-throughput, though less detailed, assessment of carbamoylation, a competitive ELISA can be employed.[4] This method relies on antibodies that specifically recognize carbamoylated lysine residues.

Brief Protocol:

  • Coat a microplate with a carbamoylated protein standard (e.g., carbamoylated keyhole limpet hemocyanin).

  • Incubate the plate with a mixture of an anti-carbamoyl-lysine antibody and the supernatant from the in vitro carbamoylation reaction.

  • The S-carbamoyl glutathione derivatives will carbamoylate the BSA in the supernatant. This carbamoylated BSA will compete with the coated antigen for binding to the antibody.

  • The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric substrate.

  • A higher carbamoylating potential of the S-carbamoyl glutathione derivative will result in more carbamoylated BSA in the supernatant, leading to less antibody binding to the plate and a weaker signal.

Conclusion

This guide provides a comprehensive framework for synthesizing and assessing the carbamoylating potential of different S-carbamoyl glutathione derivatives. By understanding the interplay of electronic and steric effects, researchers can rationally design and select derivatives with tailored reactivity for various applications in drug development and chemical biology. The provided experimental protocols offer a robust and reliable means to validate these predictions and generate valuable comparative data.

References

  • Berg, E. A., et al. (2021). Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. Journal of Proteome Research, 20(5), 2269–2280. [Link]

  • Lu, S. C. (2013). Glutathione synthesis. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3143-3153. [Link]

  • Dickinson, D. A., & Forman, H. J. (2002). Glutathione in defense and signaling: lessons from a small thiol. Annals of the New York Academy of Sciences, 973(1), 488-504. [Link]

  • Guan, X., et al. (2000). Identification of S-(n-butylcarbamoyl)glutathione, a reactive carbamoylating metabolite of tolbutamide in the rat, and evaluation of its inhibitory effects on glutathione reductase in vitro. Chemical Research in Toxicology, 13(1), 41-49. [Link]

  • Geoghegan, K. F., & Stroh, J. G. (1992). Protein carbamylation: in vivo modification or in vitro artefact?. Protein Science, 1(11), 1457-1463. [Link]

  • Bielmann, A., et al. (2018). Synthesis of different glutathione–sulfur mustard adducts of verified and potential biomarkers. RSC advances, 8(42), 23881-23890. [Link]

  • Isaev, A. V., et al. (2021). N-Substituted S-Alkyl Carbamothioates in the Synthesis of Nitrogen-containing Functional Derivatives of the Adamantane Series. Russian Journal of General Chemistry, 91(9), 1729-1734. [Link]

  • Pompella, A., et al. (1991). S-acetyl-and S-phenylacetyl-glutathione as glutathione precursors in rat plasma and tissue preparations. Biochemical pharmacology, 41(9), 1341-1347. [Link]

  • Eyre, D. R., et al. (2008). Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification. Journal of Orthopaedic Research, 26(7), 1035-1042. [Link]

  • Wang, Y., & Li, X. (2014). Method for preparing S-acetyl-L-glutathione.
  • Kuhn, D. M., & Hage, D. S. (2013). Protein carbamylation: In vivo modification or in vitro artefact?. Electrophoresis, 34(11), 1549-1561. [Link]

  • Lowe, A. B., et al. (2010). The Thiol− Isocyanate Click Reaction: Facile and Quantitative Access to ω-End-Functional Poly (N, N-diethylacrylamide) Synthesized by RAFT Radical Polymerization. Macromolecules, 43(13), 5551-5553. [Link]

  • Kamiya Biomedical Company. (n.d.). Protein Carbamylation Sandwich ELISA. Retrieved from [Link]

  • Wang, P., et al. (2015). N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Green Chemistry, 17(7), 3964-3970. [Link]

  • Adzima, B. J., et al. (2010). Thiol-isocyanate “click” reactions: rapid development of functional polymeric surfaces. Polymer Chemistry, 1(6), 873-876. [Link]

  • ResearchGate. (n.d.). The synthesis procedure for N,S-diacetyl glutathione diethyl ester. Retrieved from [Link]

  • Serra, A., et al. (2014). Preparation of poly (thiourethane) thermosets by controlled thiol-isocyanate click reaction using a latent organocatalyst. Reactive and Functional Polymers, 81, 24-32. [Link]

  • Colombo, G., et al. (2016). A step-by-step protocol for assaying protein carbonylation in biological samples. Journal of Chromatography B, 1019, 178-185. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • Wang, Z., et al. (2013). Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. OSTI.GOV. [Link]

  • Jaisson, S., & Gillery, P. (2010). Carbamoylation versus carbamylation of the amino groups of proteins. Clinical Chemistry, 56(8), 1349-1350. [Link]

  • Iwakura, Y., & Okada, H. (1960). The kinetics of the tertiary-amine-catalyzed reaction of organic isocyanates with thiols. Canadian Journal of Chemistry, 38(12), 2481-2487. [Link]

  • G-Biosciences. (2019). Preventing Carbamylation When Using Urea as a Protein Solubilization Buffer. Retrieved from [Link]

  • The Aquila Digital Community. (n.d.). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reaction. Retrieved from [Link]

  • Tureček, F., & Havlas, Z. (2000). Quantitative carbamylation as a stable isotopic labeling method for comparative proteomics. Journal of mass spectrometry, 35(11), 1269-1277. [Link]

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A Researcher's Guide to In Vitro vs. In Vivo Carbamoylation by S-(N-Methylcarbamoyl)glutathione

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and toxicology, understanding the modification of proteins by reactive metabolites is paramount. Carbamoylation, a post-translational modification where a carbamoyl group is added to a protein, can significantly alter protein structure and function, with implications in both therapeutic mechanisms and toxicity pathways.[1] S-(N-Methylcarbamoyl)glutathione (SNCG) has been identified as a reactive metabolite capable of carbamoylating nucleophilic amino acids on proteins.[2] This guide provides a comparative analysis of in vitro and in vivo approaches to studying protein carbamoylation by SNCG, offering insights into the rationale behind experimental design and detailed protocols to empower your research.

The Chemistry of Carbamoylation by SNCG

This compound is a glutathione conjugate of methyl isocyanate (MIC).[3] Glutathione conjugation is a critical cellular detoxification pathway, however, in the case of SNCG, the resulting thioester is not a stable, excretable product. Instead, SNCG is a reactive species that can transfer its N-methylcarbamoyl moiety to other nucleophiles, such as the side chains of amino acids in proteins.[2][3] This non-enzymatic modification primarily targets lysine and cysteine residues.[1][3]

The choice between an in vitro or in vivo experimental model is a critical decision in studying the biological consequences of SNCG-mediated carbamoylation. Each approach offers unique advantages and inherent limitations that must be carefully considered in the context of the research question.

In Vitro Carbamoylation: A Controlled Environment for Mechanistic Insights

In vitro studies provide a simplified and controlled environment to investigate the direct interaction between SNCG and a target protein or peptide. This approach is ideal for elucidating reaction kinetics, identifying specific modification sites, and understanding the biochemical consequences of carbamoylation in isolation.

Causality Behind Experimental Choices in an In Vitro Setting

The primary advantage of the in vitro approach is the ability to control all reaction parameters. By systematically varying the concentrations of SNCG and the target protein, reaction time, pH, and temperature, researchers can gain a detailed understanding of the carbamoylation process. This controlled environment is essential for:

  • Determining Reaction Kinetics: Establishing the rate at which SNCG modifies a specific protein.

  • Identifying Modification Sites: Pinpointing the exact amino acid residues that are carbamoylated, typically through mass spectrometry.[4]

  • Assessing Functional Impact: Evaluating how carbamoylation affects protein function, such as enzymatic activity or protein-protein interactions.

However, it is crucial to acknowledge that in vitro systems lack the complexity of a cellular or organismal environment.[5] Factors such as competing nucleophiles, cellular repair mechanisms, and the influence of other proteins are absent, which may limit the direct translation of findings to a biological context.

Experimental Workflow: In Vitro Carbamoylation

Caption: Workflow for in vitro carbamoylation studies.

Detailed Protocol: In Vitro Carbamoylation of a Model Protein (e.g., Bovine Serum Albumin)

This protocol provides a framework for assessing the carbamoylation of a standard protein, Bovine Serum Albumin (BSA), by SNCG.

Materials:

  • This compound (SNCG)[6]

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris-HCl buffer, pH 8.0

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Formic acid

  • Acetonitrile

  • Ultrapure water

  • Microcentrifuge tubes

  • Thermomixer

Procedure:

  • Reaction Setup:

    • Prepare a 10 mg/mL solution of BSA in PBS (pH 7.4).

    • Prepare a 10 mM stock solution of SNCG in ultrapure water.

    • In a microcentrifuge tube, combine 50 µL of the BSA solution with 5 µL of the SNCG stock solution (final concentrations: ~1.5 mM BSA, 1 mM SNCG).

    • For a negative control, add 5 µL of ultrapure water instead of the SNCG solution.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2 hours with gentle shaking.[2]

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.

  • Protein Digestion:

    • Dilute the sample with Tris-HCl buffer (pH 8.0) to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup and Mass Spectrometry:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 ZipTip or equivalent.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

  • Data Analysis:

    • Search the MS/MS data against the BSA sequence using a database search engine (e.g., Mascot, Sequest).

    • Include a variable modification for carbamoylation (+57.021 Da on lysine or cysteine).

Self-Validation: The inclusion of a negative control (BSA without SNCG) is critical to ensure that any observed modifications are a direct result of the reaction with SNCG. Furthermore, the identification of carbamoylated peptides by MS/MS provides direct evidence of the modification.

In Vivo Carbamoylation: Assessing Biological Relevance in a Complex System

In vivo studies are essential for understanding the biological consequences of SNCG-mediated carbamoylation in a whole organism. This approach allows for the investigation of metabolic pathways, biodistribution, and the overall physiological response to SNCG exposure.

Causality Behind Experimental Choices in an In Vivo Setting

The primary rationale for conducting in vivo studies is to assess the biological relevance of carbamoylation in a complex, physiological system.[5] While more challenging to control, in vivo models provide invaluable insights into:

  • Metabolic Fate of SNCG: Understanding how SNCG is formed, distributed, and cleared in the body.

  • Identification of In Vivo Targets: Discovering which proteins are carbamoylated in different tissues and organs.[7]

  • Toxicological and Pharmacological Effects: Linking protein carbamoylation to observable physiological effects, whether therapeutic or adverse.

The choice of animal model, dose, and route of administration are critical parameters that must be carefully considered to ensure the relevance of the findings.

Experimental Workflow: In Vivo Carbamoylation

Caption: Workflow for in vivo carbamoylation studies.

Detailed Protocol: Identification of Carbamoylated Proteins from Rat Liver after Exposure to an SNCG Precursor

This protocol outlines a general procedure for identifying proteins carbamoylated in vivo following the administration of a compound known to produce SNCG as a metabolite.

Materials:

  • Animal model (e.g., Sprague-Dawley rats)

  • SNCG precursor compound (e.g., methyl isocyanate or a compound that metabolizes to it)

  • Vehicle for administration (e.g., corn oil)

  • Anesthesia

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Tissue homogenization buffer (with protease and phosphatase inhibitors)

  • Protein quantitation assay (e.g., BCA)

  • Materials for protein digestion and mass spectrometry as described in the in vitro protocol.

Procedure:

  • Animal Dosing:

    • Administer the SNCG precursor to the rats at a predetermined dose and route of administration.

    • Include a control group that receives only the vehicle.

  • Tissue Collection:

    • At a specified time point after dosing, euthanize the animals according to approved ethical protocols.

    • Perfuse the circulatory system with saline to remove blood from the tissues.

    • Excise the liver (or other target organs), snap-freeze in liquid nitrogen, and store at -80°C.

  • Protein Extraction:

    • Homogenize the frozen liver tissue in lysis buffer.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the lysate.

  • Protein Digestion and Analysis:

    • Take a known amount of protein (e.g., 1 mg) from each sample for analysis.

    • Proceed with the reduction, alkylation, and tryptic digestion steps as described in the in vitro protocol.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against the rat proteome database.

    • Include the carbamoylation modification in the search parameters.

    • Use label-free or label-based quantification methods to compare the abundance of carbamoylated peptides between the treated and control groups.

Self-Validation: The comparison to a vehicle-treated control group is essential to distinguish treatment-specific carbamoylation from background modifications. The use of quantitative proteomics allows for the statistical validation of changes in protein carbamoylation.

Comparative Analysis: In Vitro vs. In Vivo

FeatureIn Vitro ApproachIn Vivo Approach
Control High degree of control over experimental variables.Limited control; subject to complex biological variability.
Complexity Low; simplified system with purified components.High; reflects the complexity of a whole organism.
Data Interpretation Straightforward; direct cause-and-effect relationships.Complex; requires consideration of metabolism, distribution, and off-target effects.
Relevance Provides mechanistic insights into direct interactions.High biological relevance; assesses physiological impact.
Throughput Potentially high; amenable to screening.Low; labor-intensive and time-consuming.
Ethical Considerations Minimal.Requires adherence to animal welfare regulations.

Conclusion: An Integrated Approach for Comprehensive Understanding

The choice between in vitro and in vivo studies of carbamoylation by this compound is not a matter of one being superior to the other. Rather, they are complementary approaches that, when used together, provide a comprehensive understanding of this important post-translational modification. In vitro experiments are invaluable for dissecting the fundamental biochemical mechanisms of carbamoylation, while in vivo studies are essential for establishing the biological relevance and physiological consequences of these modifications. By leveraging the strengths of both approaches, researchers can gain deeper insights into the role of SNCG-mediated carbamoylation in drug action and toxicology.

References

  • Pearson, P. G., Slatter, J. G., Rashed, M. S., & Baillie, T. A. (1990). This compound: a reactive S-linked metabolite of methyl isocyanate. Biochemical and biophysical research communications, 166(1), 245–250. [Link]

  • Campos-Pinto, I., & Rocha, S. (2025). Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. Proteomics. [Link]

  • Pearson, P. G., Slatter, J. G., Rashed, M. S., Han, D. H., & Baillie, T. A. (1991). Carbamoylation of peptides and proteins in vitro by this compound and S-(N-methylcarbamoyl)cysteine, two electrophilic S-linked conjugates of methyl isocyanate. Chemical research in toxicology, 4(4), 436–444. [Link]

  • Tew, K. D., & Bomber, A. M. (1984). Carbamoylation of glutathione reductase and changes in cellular and chromosome morphology in a rat cell line resistant to nitrogen mustards but collaterally sensitive to nitrosoureas. Cancer research, 44(12 Pt 1), 5580–5586. [Link]

  • Pearson, P. G., Slatter, J. G., Rashed, M. S., Han, D. H., & Baillie, T. A. (1991). Carbamoylation of peptides and proteins in vitro by this compound and S-(N-methylcarbamoyl)cysteine, two electrophilic S-linked conjugates of methyl isocyanate. Chemical Research in Toxicology, 4(4), 436-444. [Link]

  • Shi, J., van de Stadt, L. A., Levarht, E. W., Huizinga, T. W., Toes, R. E., van der Woude, D., & de Koster, C. G. (2020). Mass-spectrometric identification of carbamylated proteins present in the joints of rheumatoid arthritis patients and controls. Annals of the rheumatic diseases, 79(9), 1191–1198. [Link]

  • EFSA Panel on Plant Protection Products and their Residues (PPR). (2016). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA Journal, 14(10), e04633. [Link]

  • Shi, J., van de Stadt, L. A., Levarht, E. W., Huizinga, T. W., Toes, R. E., van der Woude, D., & de Koster, C. G. (2020). Mass-spectrometric identification of carbamylated proteins present in the joints of rheumatoid arthritis patients and controls. Annals of the Rheumatic Diseases, 79(9), 1191-1198. [Link]

  • Di, L., & Obach, R. S. (2020). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Expert opinion on drug metabolism & toxicology, 16(10), 869–880. [Link]

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A Comparative Guide to the Synthesis of S-(N-Methylcarbamoyl)glutathione: Enzymatic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of S-(N-Methylcarbamoyl)glutathione

This compound (SNMG) is a crucial metabolite formed by the conjugation of methyl isocyanate (MIC) with the endogenous antioxidant, glutathione (GSH). Its significance in the scientific community stems from its role as a stable, transportable carrier of the highly reactive methylcarbamoyl moiety. This conjugate is a key biomarker in toxicological studies, particularly in understanding the systemic effects of exposure to isocyanates like MIC, a compound infamously associated with the Bhopal disaster[1][2]. The ability of SNMG to carbamoylate other nucleophilic molecules, such as cysteine residues in proteins, underscores its importance in elucidating mechanisms of toxicity and developing potential therapeutic interventions[1].

Given its pivotal role in research, the efficient and reliable synthesis of SNMG is paramount for producing analytical standards and for in-vitro experimental models. This guide provides an in-depth comparison of the two primary approaches to its synthesis: the biocatalytic enzymatic route and the traditional organic chemical route. We will explore the underlying principles, detailed protocols, and a head-to-head comparison of these methods to assist researchers in selecting the optimal strategy for their specific needs.

Enzymatic Synthesis: Harnessing Nature's Catalysts

The enzymatic synthesis of SNMG leverages the catalytic prowess of Glutathione S-transferases (GSTs), a superfamily of enzymes central to cellular detoxification[3][4]. GSTs facilitate the conjugation of the sulfhydryl group of glutathione to a wide array of electrophilic substrates[3][5]. In this case, the electrophile is methyl isocyanate. The reaction is characterized by its high specificity and operation under mild, physiological conditions.

Mechanism of Action

The core of the enzymatic approach is the GST-catalyzed nucleophilic attack of the thiolate form of glutathione (GS-) on the electrophilic carbon of the isocyanate group of MIC. The enzyme's active site both lowers the pKa of the glutathione's sulfhydryl group, promoting the formation of the more reactive thiolate anion, and precisely orients the substrates to facilitate the reaction. This results in the formation of a stable S-linked thiocarbamate bond.

Experimental Protocol: Enzymatic Synthesis

This protocol is a representative method synthesized from established principles of GST-catalyzed reactions.

  • Enzyme and Substrate Preparation:

    • Reconstitute purified Glutathione S-transferase (e.g., equine liver GST) in a 100 mM potassium phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL.

    • Prepare a 10 mM solution of reduced glutathione (GSH) in the same phosphate buffer.

    • Prepare a 5 mM solution of methyl isocyanate (MIC) in a water-miscible organic solvent like acetonitrile to ensure stability and facilitate dissolution in the aqueous reaction medium. Caution: Methyl isocyanate is highly toxic and volatile. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment.

  • Reaction Execution:

    • In a temperature-controlled reaction vessel maintained at 37°C, combine 10 mL of the GSH solution with 100 µL of the GST enzyme solution.

    • Initiate the reaction by adding 1 mL of the MIC solution dropwise to the GSH/GST mixture while stirring.

    • Allow the reaction to proceed for 2 hours at 37°C.

  • Purification:

    • Terminate the reaction by acidifying the mixture to pH 3.0 with 1 M HCl to precipitate the enzyme.

    • Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the denatured protein.

    • The supernatant containing SNMG can be further purified using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column, employing a water/acetonitrile gradient containing 0.1% trifluoroacetic acid[6][7].

    • Monitor the elution profile at 214 nm and collect the fractions corresponding to the SNMG peak.

    • Confirm the identity and purity of the product using LC-MS/MS analysis[8].

Workflow for Enzymatic Synthesis

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification A Prepare GST Solution (1 mg/mL in Buffer) D Combine GST and GSH in Reaction Vessel (37°C) A->D B Prepare GSH Solution (10 mM in Buffer) B->D C Prepare MIC Solution (5 mM in Acetonitrile) E Add MIC Solution (Initiate Reaction) C->E D->E F Incubate for 2 hours at 37°C E->F G Acidify to pH 3.0 (Terminate & Precipitate) F->G H Centrifuge to Remove Enzyme G->H I Purify Supernatant via RP-HPLC H->I J Analyze Product (LC-MS/MS) I->J

Caption: Workflow for the enzymatic synthesis of this compound.

Advantages and Disadvantages of Enzymatic Synthesis
ProsCons
High Specificity: The enzyme ensures the reaction occurs exclusively at the sulfhydryl group of glutathione, minimizing side products.Cost of Enzyme: Purified enzymes can be expensive, impacting the overall cost-effectiveness, especially at a larger scale.
Mild Reaction Conditions: The synthesis is performed in an aqueous buffer at physiological pH and temperature, which is environmentally friendly.Enzyme Stability: Enzymes are sensitive to temperature and pH extremes, which can limit reaction conditions and storage.
High Purity: The specificity of the reaction often leads to a cleaner reaction mixture and simpler purification.Scalability Challenges: Scaling up enzymatic reactions can be complex due to factors like enzyme availability and the need for larger bioreactors.
Green Chemistry: Avoids the use of harsh organic solvents and protecting groups.ATP Requirement (in some systems): While GSTs do not require ATP, broader enzymatic synthesis of glutathione itself is an ATP-dependent process[9][10].

Chemical Synthesis: The Conventional Organic Approach

Chemical synthesis offers a more traditional and often more scalable method for producing SNMG. This approach involves the direct reaction of glutathione with a methylcarbamoylating agent in an appropriate solvent system. While isocyanates can react directly with the thiol group of glutathione, the presence of other nucleophilic sites (two amines and two carboxylates) on the glutathione molecule necessitates careful control of reaction conditions to ensure selectivity.

Mechanism of Action

The chemical synthesis relies on the inherent nucleophilicity of the thiol group in glutathione. In a slightly basic solution, the thiol group is deprotonated to the more nucleophilic thiolate anion (GS-), which then attacks the electrophilic carbonyl carbon of methyl isocyanate. The key challenge is to favor this reaction over competing reactions at the amino groups of the glutamate and glycine residues. Controlling the pH is critical; at a pH around 8-9, the thiol group (pKa ~9.2) is significantly deprotonated, while the amino groups (pKa > 9.5) remain largely protonated, thus favoring the desired S-alkylation.

Experimental Protocol: Chemical Synthesis

This protocol is based on the principles of nucleophilic addition to isocyanates.

  • Reagent Preparation:

    • Dissolve 307 mg (1 mmol) of reduced glutathione (GSH) in 20 mL of a 0.1 M sodium bicarbonate buffer (pH 8.5).

    • Prepare a solution of 57 mg (1 mmol) of methyl isocyanate (MIC) in 5 mL of anhydrous acetonitrile. Caution: Methyl isocyanate is highly toxic and volatile. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment.

  • Reaction Execution:

    • Cool the glutathione solution to 4°C in an ice bath.

    • While vigorously stirring the glutathione solution, add the methyl isocyanate solution dropwise over a period of 15 minutes.

    • Maintain the reaction at 4°C for an additional 2 hours, then allow it to warm to room temperature and stir for another 4 hours.

  • Purification:

    • Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, acidify the reaction mixture to pH 3.0 with 1 M HCl.

    • The product can be purified using the same reverse-phase HPLC method described for the enzymatic synthesis[6][7].

    • Lyophilize the pure fractions to obtain SNMG as a white powder.

    • Confirm the structure and purity with NMR and high-resolution mass spectrometry.

Workflow for Chemical Synthesis

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification A Dissolve GSH in Bicarbonate Buffer (pH 8.5) C Cool GSH Solution to 4°C A->C B Prepare MIC Solution in Anhydrous Acetonitrile D Add MIC Solution Dropwise (Vigorous Stirring) B->D C->D E Stir at 4°C (2h), then Room Temp (4h) D->E F Acidify to pH 3.0 E->F G Purify via RP-HPLC F->G H Lyophilize Product G->H I Analyze Product (NMR, HRMS) H->I

Caption: Workflow for the chemical synthesis of this compound.

Advantages and Disadvantages of Chemical Synthesis
ProsCons
Scalability: Chemical synthesis is generally easier and more cost-effective to scale up for larger quantity production.Lower Selectivity: Risk of side reactions at the amino groups, leading to a more complex product mixture and lower yields of the desired product.
Cost-Effectiveness: The reagents are typically less expensive than purified enzymes.Harsh Conditions: May require the use of organic solvents and more stringent pH control.
Robustness: The process is less sensitive to temperature and pH fluctuations compared to enzymatic reactions.Purification Challenges: The presence of side products often necessitates more rigorous purification steps, increasing time and solvent consumption.
Mature Technology: The principles of this type of organic synthesis are well-established[11].Safety Concerns: Involves handling highly toxic and volatile reagents like methyl isocyanate.

Head-to-Head Comparison: Performance Metrics

ParameterEnzymatic SynthesisChemical SynthesisJustification
Typical Yield Moderate to HighLow to ModerateThe high specificity of the enzyme minimizes side-product formation, leading to higher conversion to the desired product. Chemical synthesis can suffer from competing reactions.
Purity (Pre-Purification) HighModerateEnzymatic reactions are cleaner due to high selectivity. Chemical synthesis often yields a mixture of S- and N-carbamoylated products.
Reaction Time 2-4 hours6-8 hoursEnzyme catalysis significantly accelerates the reaction rate under mild conditions.
Reaction Conditions Physiological (pH ~7.4, 37°C)Basic (pH 8.5-9), Low TempThe enzymatic route is more environmentally friendly ("greener").
Scalability ChallengingStraightforwardChemical processes are generally easier to scale from lab bench to industrial production.
Cost per mg HigherLowerPrimarily driven by the high cost of purified enzymes versus bulk chemicals.
Environmental Impact Low (Aqueous buffers)Moderate (Organic solvents)The reliance on organic solvents in the chemical route presents a greater environmental burden.

Conclusion and Recommendation

The choice between enzymatic and chemical synthesis of this compound depends critically on the intended application and scale.

For applications requiring high purity analytical standards or for mechanistic studies where avoiding potential artifacts from side products is crucial, enzymatic synthesis is the superior choice . Its unparalleled specificity ensures the generation of the correct isomer, simplifying downstream analysis and purification.

For applications requiring larger quantities of the compound where cost is a primary driver and rigorous purification is feasible, chemical synthesis offers a more pragmatic and scalable solution . While it demands more careful control and extensive purification to isolate the desired S-linked product, its cost-effectiveness at scale is a significant advantage.

Ultimately, both methods provide viable pathways to this compound. By understanding the fundamental trade-offs in specificity, cost, and scalability, researchers can make an informed decision that best aligns with their scientific and logistical requirements.

References

  • Pearson, P. G., Slatter, J. G., Rashed, M. S., Han, D. H., & Baillie, T. A. (1990). This compound: a reactive S-linked metabolite of methyl isocyanate. Chemical research in toxicology, 3(5), 451-454. [Link]

  • Lu, S. C. (2013). GLUTATHIONE SYNTHESIS. Biochimica et biophysica acta, 1830(5), 3143–3153. [Link]

  • Dickinson, D. A., et al. Glutathione – Synthesis. Society for Redox Biology and Medicine. [Link]

  • Guan, X., et al. (2000). Identification of S-(n-butylcarbamoyl)glutathione, a reactive carbamoylating metabolite of tolbutamide in the rat, and evaluation of its inhibitory effects on glutathione reductase in vitro. Chemical Research in Toxicology, 13(1), 43-50. [Link]

  • Pompella, A., & Corti, A. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. International Journal of Molecular Sciences, 23(16), 9345. [Link]

  • Faiman, M. D., et al. (2013). S-(N, N-diethylcarbamoyl)glutathione (carbamathione), a disulfiram metabolite and its effect on nucleus accumbens and prefrontal cortex dopamine, GABA, and glutamate: a microdialysis study. Neuropharmacology, 73, 32-40. [Link]

  • Monks, T. J., & Lau, S. S. (2010). Analytical methods for determination of glutathione and glutathione disulfide in pharmaceuticals and biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 1-12. [Link]

  • De-la-Cruz, H., et al. (2021). Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question. Molecules, 26(11), 3233. [Link]

  • Chen, Y., et al. (2020). Highly Efficient Synthesis of Glutathione via a Genetic Engineering Enzymatic Method Coupled with Yeast ATP Generation. Molecules, 25(1), 4. [Link]

  • Camera, E., & Picardo, M. (2002). Analytical methods to investigate glutathione and related compounds in biological and pathological processes. Journal of Chromatography B, 781(1-2), 181-206. [Link]

  • Habig, W. H., Pabst, M. J., & Jakoby, W. B. (1974). Glutathione S-transferases. The first enzymatic step in mercapturic acid formation. The Journal of biological chemistry, 249(22), 7130–7139. [Link]

  • CN107573402A - A kind of synthetic method of glutathione.
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  • Lemiere, J., et al. (2022). Glutathione reactivity with aliphatic polyisocyanates. PLOS ONE, 17(7), e0271343. [Link]

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  • Hayes, J. D., & Pulford, D. J. (1995). The glutathione S-transferase supergene family: regulation of GST and the contribution of the isoenzymes to cancer chemoprotection and drug resistance. Critical reviews in biochemistry and molecular biology, 30(6), 445-600. [Link]

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A Comparative Guide to S-(N-Methylcarbamoyl)glutathione as a Biomarker for Toxicological Endpoints

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of S-(N-Methylcarbamoyl)glutathione in Toxicology

Methyl isocyanate (MIC) is an extremely toxic chemical intermediate used in the production of carbamate pesticides.[1] Accidental acute inhalation exposure to MIC has been shown to have devastating consequences, as evidenced by the 1984 Bhopal, India disaster, which resulted in thousands of deaths and long-term health effects for survivors.[1] Understanding the mechanisms of MIC toxicity and accurately assessing exposure are critical for mitigating its health risks.

When MIC enters the body, it readily reacts with endogenous nucleophiles. A primary target is the tripeptide glutathione (GSH), a crucial antioxidant and a key player in the detoxification of xenobiotics.[2][3] The reaction between MIC and GSH forms this compound (SMCG), a labile conjugate that serves as a significant biomarker of MIC exposure.[4][5] This guide provides a comprehensive overview of the correlation between SMCG levels and toxicological endpoints, compares SMCG with other potential biomarkers, and details the methodologies for its quantification.

The formation of SMCG is a critical event in the biotransformation of MIC.[6] While glutathione conjugation is typically a detoxification pathway, the resulting SMCG is itself a reactive molecule.[3][4] It can act as a carrier for the methylcarbamoyl group, potentially transferring it to other nucleophilic sites on proteins and amino acids, thereby contributing to the systemic toxicity of MIC.[4]

Biochemical Pathway: Formation and Toxicological Implications of SMCG

The primary pathway for SMCG formation involves the direct reaction of methyl isocyanate with the sulfhydryl group of glutathione.[2] This conjugation can occur without enzymatic catalysis.[3] The resulting SMCG is not a stable, inert metabolite. Instead, it exists in a reversible equilibrium, capable of releasing MIC, which can then interact with other biological molecules.[5] This "transport" role of SMCG is a key aspect of its contribution to MIC's toxicity.[4]

The formation of SMCG also has significant downstream consequences. The depletion of the cellular glutathione pool compromises the cell's antioxidant defenses, leading to oxidative stress. Furthermore, SMCG and its parent compound, MIC, can inhibit critical enzymes, such as glutathione reductase, further disrupting cellular homeostasis.[7]

MIC Methyl Isocyanate (MIC) SMCG This compound (SMCG) MIC->SMCG Conjugation GSH Glutathione (GSH) GSH->SMCG Depletion GSH Depletion GSH->Depletion SMCG->MIC Reversible Release Carbamoylation Carbamoylation & Protein Adducts SMCG->Carbamoylation Transcarbamoylation Proteins Cellular Proteins & Nucleophiles Proteins->Carbamoylation Toxicity Systemic Toxicity Carbamoylation->Toxicity OxidativeStress Oxidative Stress Depletion->OxidativeStress OxidativeStress->Toxicity

Caption: Formation and toxicological impact of SMCG.

Correlation of SMCG Levels with Toxicological Endpoints: A Data-Driven Comparison

The concentration of SMCG in biological fluids directly correlates with the extent of MIC exposure and subsequent toxicity. Studies in animal models have demonstrated a dose-dependent relationship between SMCG levels and adverse health effects.

Toxicological EndpointSMCG Concentration Range (in vitro)Species/ModelKey Findings
Embryotoxicity 0.1 - 2 mMMouse Embryo CultureConcentration-dependent decreases in growth and development. At 0.25 mM, embryo size was reduced to 75% of control.[5]
Developmental Arrest 2 mMMouse Embryo CultureComplete arrest of embryo development.[5]
Enzyme Inhibition 0.25 - 1.0 mM (SBuG*)Yeast and Bovine Intestinal MucosaTime- and concentration-dependent loss of glutathione reductase activity.[7]

*SBuG, S-(n-butylcarbamoyl)glutathione, is an analog of SMCG.

These findings underscore the utility of SMCG as a quantitative biomarker for assessing the severity of MIC exposure.

Alternative Biomarkers for Methyl Isocyanate Exposure

While SMCG is a primary biomarker, other molecules can also indicate exposure to MIC. A comparative analysis is essential for a comprehensive toxicological assessment.

BiomarkerAdvantagesDisadvantages
This compound (SMCG) Direct product of MIC and glutathione conjugation, reflecting a key toxicological pathway.[4]Can be labile, and its measurement requires specific analytical methods.[4]
N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) A downstream metabolite of SMCG excreted in urine, allowing for non-invasive sampling.[6]Represents a later stage of metabolism and may not reflect the initial peak exposure as accurately as SMCG.
Protein Adducts (e.g., Albumin) Stable and can provide a longer-term record of exposure.[3]May not be as sensitive for detecting low-level or very recent exposures.
N-methylformamide (tNMF) A urinary metabolite also considered for human biomonitoring.[8]Not as directly linked to the primary glutathione-mediated toxicity pathway as SMCG.

The choice of biomarker will depend on the specific research question, the time since exposure, and the biological matrix available for analysis.

Experimental Protocols for the Quantification of this compound

Accurate quantification of SMCG is paramount for its use as a biomarker. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this analysis.[4][6][9]

Workflow for SMCG Quantification by LC-MS/MS

Sample Biological Sample (Blood, Bile, Urine) Deproteinization Deproteinization (e.g., Acetonitrile) Sample->Deproteinization Extraction Solid Phase Extraction (SPE) Deproteinization->Extraction LC HPLC Separation (Reversed-Phase) Extraction->LC MS Tandem MS (MS/MS) Detection LC->MS Quantification Quantification (Stable Isotope Dilution) MS->Quantification

Caption: Workflow for SMCG analysis by LC-MS/MS.

Step-by-Step Methodology
  • Sample Collection and Preparation:

    • Collect biological samples (e.g., blood, bile, urine) and immediately place them on ice to minimize degradation.

    • For serum or plasma, perform centrifugation to separate cellular components.

    • Deproteinize the sample, for example, by adding a cold deproteination reagent or by protein precipitation with a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Solid-Phase Extraction (SPE) (Optional but Recommended):

    • Condition an appropriate SPE cartridge.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte of interest (SMCG) with a suitable solvent.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an HPLC system equipped with a reversed-phase column.

    • Use a gradient elution program with solvents such as water with formic acid and acetonitrile with formic acid to separate SMCG from other components.

    • The eluent from the HPLC is introduced into a tandem mass spectrometer.

    • Utilize electrospray ionization (ESI) in positive or negative ion mode.

    • Monitor for specific precursor-to-product ion transitions for SMCG to ensure specificity and sensitivity.

  • Quantification:

    • Employ a stable isotope-labeled internal standard of SMCG for accurate quantification via isotope dilution.[6]

    • Construct a calibration curve using known concentrations of SMCG standards.

    • Calculate the concentration of SMCG in the unknown samples based on the calibration curve.

Conclusion

This compound is a sensitive and specific biomarker for methyl isocyanate exposure. Its levels in biological fluids provide a direct link to the initial biochemical insult and correlate with subsequent toxicological endpoints. While other biomarkers exist, the measurement of SMCG offers unique insights into the glutathione-mediated pathway of MIC toxicity. The robust analytical methods available for its quantification, particularly LC-MS/MS, make it an invaluable tool for researchers, scientists, and drug development professionals working to understand and mitigate the risks associated with isocyanate exposure.

References

  • Pearson, P. G., Slatter, J. G., Rashed, M. S., Han, D. H., & Baillie, T. A. (1991). This compound: a reactive S-linked metabolite of methyl isocyanate. Chemical research in toxicology, 4(4), 448–455. [Link]

  • U.S. Environmental Protection Agency. (2000). Methyl Isocyanate. EPA. [Link]

  • Guest, I., & Varma, D. R. (1991). Toxicity of the methyl isocyanate metabolite S-(N-methylcarbamoyl)GSH on mouse embryos in culture. Toxicology and applied pharmacology, 111(3), 527–533. [Link]

  • Al-Tannak, N. F., & Al-Khamis, K. I. (2018). Analytical methods for determination of glutathione and glutathione disulfide in pharmaceuticals and biological fluids. ResearchGate. [Link]

  • Slatter, J. G., Rashed, M. S., Pearson, P. G., Han, D. H., & Baillie, T. A. (1991). Biotransformation of methyl isocyanate in the rat. Evidence for glutathione conjugation as a major pathway of metabolism and implications for isocyanate-mediated toxicities. Chemical research in toxicology, 4(2), 157–161. [Link]

  • Kafferlein, H. U., & Angerer, J. (2000). Degradation of N-methylcarbamoylated glutathione in humans. ResearchGate. [Link]

  • Rahman, I., Kode, A., & Biswas, S. K. (2006). Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method. Nature protocols, 1(6), 3159–3165. [Link]

  • Mo, Y., & Wang, Y. (2008). The Formation of S-[1-(N2-deoxyguanosinyl)methyl]glutathione between Glutathione and DNA Induced by Formaldehyde. PMC. [Link]

  • Wisnewski, A. V., & Laskin, D. L. (2022). Glutathione reactivity with aliphatic polyisocyanates. ResearchGate. [Link]

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  • Nakhaee, A., & Tafreshi, A. P. (2023). Natural Compounds and Glutathione: Beyond Mere Antioxidants. MDPI. [Link]

  • National Institute for Occupational Safety and Health. (2016). Immediately dangerous to life or health (IDLH) value profile: methyl isocyanate. CDC. [Link]

  • Wisnewski, A. V., & Laskin, D. L. (2015). Glutathione Reaction Products with a Chemical Allergen, Methylene-diphenyl Diisocyanate, Stimulate Alternative Macrophage Activation and Eosinophilic Airway Inflammation. PMC. [Link]

  • Faiman, M. D., Latif, S. S., & He, J. (2013). S-(N, N-diethylcarbamoyl)glutathione (carbamathione), a disulfiram metabolite and its effect on nucleus accumbens and prefrontal cortex dopamine, GABA, and glutamate: a microdialysis study. Neuropharmacology, 73, 32–40. [Link]

  • Al-Tannak, N. F., & Al-Khamis, K. I. (2018). Analytical methods for determination of glutathione and glutathione disulfide in pharmaceuticals and biological fluids. Semantic Scholar. [Link]

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  • Guan, X., & Faiman, M. D. (2000). Identification of S-(n-butylcarbamoyl)glutathione, a reactive carbamoylating metabolite of tolbutamide in the rat, and evaluation of its inhibitory effects on glutathione reductase in vitro. Chemical research in toxicology, 13(2), 103–110. [Link]

  • Chang, Y. C., & Lee-Chen, G. J. (2015). S-glutathionyl quantification in the attomole range using glutaredoxin-3-catalyzed cysteine derivatization and capillary gel electrophoresis with laser-induced fluorescence detection. Analytical and bioanalytical chemistry, 407(27), 8275–8284. [Link]

  • Wisnewski, A. V., & Laskin, D. L. (2015). Glutathione Reaction Products with a Chemical Allergen, Methylene-diphenyl Diisocyanate, Stimulate Alternative Macrophage Activation and Eosinophilic Airway Inflammation. ACS Publications. [Link]

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A Senior Application Scientist's Guide to Inter-Laboratory Validation of S-(N-Methylcarbamoyl)glutathione (GS-NMC) Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Need for Robust GS-NMC Quantification

S-(N-Methylcarbamoyl)glutathione (GS-NMC) is a crucial, yet chemically reactive, metabolite formed from the conjugation of methyl isocyanate with glutathione[1]. Its significance in toxicological and drug metabolism studies necessitates reliable and reproducible quantification across different laboratories. This guide provides an in-depth comparison of prevalent analytical methodologies for GS-NMC, offering a framework for establishing a robust inter-laboratory validation program. As a Senior Application Scientist, my focus extends beyond mere protocol recitation to elucidate the scientific rationale behind methodological choices, ensuring your validation studies are built on a foundation of expertise, trustworthiness, and authoritative science.

Understanding the Analyte: this compound (GS-NMC)

GS-NMC is a thioether conjugate that can act as a transport form of the highly reactive methyl isocyanate. Its inherent reactivity, particularly the ability to carbamoylate other nucleophiles, presents unique challenges for its accurate quantification[1]. Stability during sample collection, processing, and analysis is a primary concern that must be addressed in any quantification method.

Key Physicochemical Properties and Analytical Considerations:

  • Reactivity: The carbamoyl group can be labile, potentially leading to underestimation if samples are not handled appropriately.

  • Polarity: As a glutathione conjugate, GS-NMC is a polar molecule, influencing the choice of chromatographic conditions.

  • Lack of a Strong Chromophore: This makes direct UV detection at higher wavelengths challenging and may necessitate derivatization for HPLC-UV methods.

Core Quantification Methodologies: A Comparative Analysis

The selection of an analytical method for GS-NMC quantification is a critical decision that impacts sensitivity, specificity, throughput, and cost. Here, we compare three commonly employed techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS is widely regarded as the benchmark for the quantification of small molecules in complex biological matrices due to its superior sensitivity and specificity.

Principle: This technique separates GS-NMC from other matrix components using liquid chromatography, followed by ionization and detection using a mass spectrometer. The mass spectrometer isolates the parent ion of GS-NMC and a specific fragment ion, providing a high degree of confidence in its identification and quantification.

Experimental Workflow:

Caption: LC-MS/MS workflow for GS-NMC quantification.

Detailed Protocol (Adaptable for GS-NMC):

  • Sample Preparation:

    • To 100 µL of biological sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., stable isotope-labeled GS-NMC).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to resolve GS-NMC from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for GS-NMC and the internal standard.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A Cost-Effective Alternative

HPLC-UV is a widely accessible technique that can be adapted for GS-NMC quantification, often requiring a derivatization step to enhance sensitivity.

Principle: Similar to LC-MS/MS, HPLC separates GS-NMC from the sample matrix. Detection is achieved by measuring the absorbance of UV light by the analyte or its derivative. For compounds lacking a strong chromophore like GS-NMC, pre- or post-column derivatization is often necessary. A common approach for thiols is derivatization with Ellman's reagent (DTNB), which forms a product with a strong absorbance at 412 nm. However, as GS-NMC has a modified thiol group, a different derivatization strategy targeting another functional group or direct detection at a lower wavelength (e.g., 210-220 nm) would be required. The following protocol is adapted for a direct UV detection approach.

Experimental Workflow:

Caption: HPLC-UV workflow for GS-NMC quantification.

Detailed Protocol (Adaptable for GS-NMC):

  • Sample Preparation:

    • To 200 µL of plasma, add 200 µL of 10% perchloric acid.

    • Vortex for 30 seconds and then centrifuge at 10,000 x g for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-UV Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mobile phase suitable for resolving GS-NMC, for example, a mixture of phosphate buffer and methanol.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: A low wavelength, such as 214 nm, where the peptide bonds of GS-NMC absorb.

Enzyme-Linked Immunosorbent Assay (ELISA): High-Throughput Screening

ELISA is a plate-based immunoassay technique that can be highly sensitive and suitable for high-throughput analysis. However, its applicability to GS-NMC is contingent on the availability of a specific antibody. Currently, there are no commercially available ELISA kits specifically for GS-NMC. The development of a custom ELISA would be a significant undertaking. The following is a general protocol for a competitive ELISA, which would be the likely format for a small molecule like GS-NMC.

Principle: In a competitive ELISA, a known amount of labeled GS-NMC competes with the GS-NMC in the sample for binding to a limited amount of anti-GS-NMC antibody coated on a microplate. The amount of labeled GS-NMC bound to the plate is inversely proportional to the concentration of GS-NMC in the sample.

Experimental Workflow:

Caption: Competitive ELISA workflow for GS-NMC quantification.

Detailed Protocol (Hypothetical for GS-NMC):

  • Plate Coating: Coat a 96-well microplate with an antibody specific for GS-NMC and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.

  • Competitive Reaction: Add standards or samples to the wells, followed by the addition of a known amount of enzyme-conjugated GS-NMC. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate for the enzyme and incubate until sufficient color develops.

  • Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of GS-NMC in the samples by interpolating their absorbance values from the standard curve.

Performance Comparison of Quantification Methods

The choice of method will depend on the specific requirements of the study. The following table summarizes the key performance characteristics of each technique.

FeatureLC-MS/MSHPLC-UVELISA
Specificity Very HighModerate to HighHigh (antibody dependent)
Sensitivity Very High (pM-nM)Low to Moderate (µM)High (nM-pM)
Throughput ModerateModerateHigh
Cost per Sample HighLowModerate
Development Time ModerateLowHigh (for custom assay)
Matrix Effects Can be significantLess prone than MSCan be significant
Instrumentation SpecializedWidely availableWidely available

Inter-Laboratory Validation: Ensuring Data Comparability

An inter-laboratory validation study is essential to demonstrate the robustness and transferability of a quantification method. The goal is to ensure that different laboratories, using the same protocol, can produce comparable results.

Key Parameters for Inter-Laboratory Validation

The validation should be conducted in accordance with guidelines from regulatory bodies such as the FDA and EMA. Key parameters to assess include:

  • Accuracy: The closeness of the mean test results to the true value.

  • Precision: The closeness of agreement among a series of measurements. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision within a single lab) and reproducibility (inter-laboratory precision).

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Sensitivity: The lowest concentration of the analyte that can be reliably measured (Lower Limit of Quantification, LLOQ).

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Designing an Inter-Laboratory Validation Study
  • Establish a Centralized Protocol: A detailed, unambiguous standard operating procedure (SOP) must be developed and distributed to all participating laboratories.

  • Prepare and Distribute Standardized Samples: A central laboratory should prepare and distribute identical sets of validation samples, including calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Independent Analysis: Each laboratory should perform the analysis according to the SOP without communication with other participating labs regarding the results until all data is submitted.

  • Data Analysis and Comparison: A central coordinator should collect and analyze the data from all laboratories. Statistical methods should be used to assess the inter-laboratory variability.

Workflow for Inter-Laboratory Validation:

Caption: Workflow for conducting an inter-laboratory validation study.

Conclusion: A Pathway to Reliable GS-NMC Data

The accurate quantification of this compound is paramount for its role in toxicology and drug development. While LC-MS/MS stands out as the most sensitive and specific method, HPLC-UV offers a cost-effective alternative, and a custom-developed ELISA could provide high-throughput capabilities. The ultimate choice of method should be guided by the specific needs of the research.

Regardless of the method chosen, a rigorous inter-laboratory validation is non-negotiable for ensuring the comparability and reliability of data generated across different sites. By following the principles and protocols outlined in this guide, researchers can establish a robust framework for the quantification of GS-NMC, thereby enhancing the quality and impact of their scientific endeavors.

References

  • Pearson, P. G., Slatter, J. G., Rashed, M. S., Han, D. H., & Baillie, T. A. (1990). This compound: a reactive S-linked metabolite of methyl isocyanate. Chemical research in toxicology, 3(5), 458-465.
  • Squellerio, I., Porro, B., Caruso, D., Veglia, F., & Cavalca, V. (2012). Direct glutathione quantification in human blood by LC-MS/MS: comparison with HPLC with electrochemical detection. Journal of pharmaceutical and biomedical analysis, 70, 291-297.
  • Appala, R., Chigurupati, S., Kumar, D., & Mohammad, J. I. (2016). A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells. Scientifica, 2016, 8349503.
  • Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Lu, S. C. (2013). Glutathione synthesis. Biochimica et Biophysica Acta (BBA)-General Subjects, 1830(5), 3143-3153.
  • Enomoto, A. C., Schneider, E., McKinnon, T., Yost, G. S., & Fujinami, R. S. (2020). Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized glutathione in human plasma by liquid chromatography tandem mass spectrometry analysis. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1146, 122119.
  • Food and Drug Administration. (2023). Validation of an HPLC-UV method for the analysis of glutathione and its impurities. [Link]

  • Gries, J. M., Flarakos, J., & Shoup, R. E. (2012). An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells. Methods in molecular biology (Clifton, N.J.), 929, 131–142.
  • H. J. P. de Vries, J. H. Beijnen, & W. J. van der Giessen. (1997). A simple and sensitive HPLC-UV method for the determination of glutathione in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 15(9-10), 1431-1437.
  • Bio-Rad. (n.d.). Indirect ELISA Protocol. [Link]

  • Sino Biological. (n.d.). Indirect ELISA Protocol. [Link]

  • Wieland, T., & Pfleiderer, G. (1957). Production of s-acetyl glutathione. U.S. Patent No. 2,760,956. Washington, DC: U.S.
  • Tian-ze, L. I. U. (2014). Method for preparing S-acetyl-L-glutathione.
  • Retini, M., Sisti, A., Olivieri, D., & Piersanti, G. (2024). An Improved Process for Preparation of S-Acetyl-l-glutathione. European Journal of Organic Chemistry.

Sources

A Comparative Analysis of S-(N-Methylcarbamoyl)glutathione Formation Across Different Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of xenobiotics is paramount to predicting their efficacy and toxicity. A critical, yet often under-investigated, aspect of this is the formation of reactive metabolites. This guide provides an in-depth comparative analysis of the formation of S-(N-Methylcarbamoyl)glutathione (GS-NMC), a reactive metabolite implicated in the toxicity of various compounds, across different preclinical species and its relevance to human risk assessment.

Introduction: The Significance of this compound in Toxicology and Drug Development

This compound is a conjugate formed from the reaction of methyl isocyanate (MIC) with the endogenous antioxidant glutathione (GSH).[1] MIC is a highly reactive and toxic chemical intermediate used in the production of carbamate pesticides and was the primary toxicant in the Bhopal gas disaster.[2] Beyond environmental and occupational exposures, the formation of GS-NMC is also relevant in a pharmaceutical context. It has been identified as a metabolite of the experimental antitumor agent N-methylformamide in mice and is mechanistically linked to the metabolism of the widely used hypoglycemic drug, tolbutamide, in rats.[3]

The formation of GS-NMC is a double-edged sword. While glutathione conjugation is typically a detoxification pathway, GS-NMC itself is a reactive molecule. It can act as a carrier of the N-methylcarbamoyl moiety, which can then be transferred to other nucleophilic biomolecules, such as proteins and DNA, potentially leading to cellular dysfunction and toxicity.[1] This "bioactivation" pathway underscores the importance of understanding the factors that govern its formation, particularly the inter-species variability in the enzymes responsible for its synthesis.

This guide will delve into the enzymatic basis of GS-NMC formation, present a comparative analysis of the key enzymes across different species, provide detailed experimental protocols for its quantification, and offer insights into the implications for drug development and toxicological risk assessment.

The Enzymatic Machinery: Glutathione S-Transferases (GSTs) at the Helm

The conjugation of MIC with GSH to form GS-NMC can occur non-enzymatically, but the reaction is significantly catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs).[4] GSTs are Phase II detoxification enzymes that play a crucial role in protecting cells from electrophilic compounds.[5] They are found in most tissues, with the highest concentrations typically in the liver, kidney, lung, and intestine.[6]

The GST superfamily is divided into several classes, including Alpha (A), Mu (M), Pi (P), and Theta (T), each with distinct substrate specificities.[5] The expression and activity of these GST isozymes can vary significantly between species, and even between sexes within the same species, leading to profound differences in the metabolism of xenobiotics.[7]

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cluster_pathway Formation of this compound MIC Methyl Isocyanate (MIC) GSNMC This compound (GS-NMC) MIC->GSNMC GSH Glutathione (GSH) GSH->GSNMC GSTs Glutathione S-Transferases (GSTs) GSTs->GSNMC Catalysis

Caption: Enzymatic formation of GS-NMC.

A Comparative Look: Species-Specific Differences in GST Activity

The capacity of a species to form GS-NMC is directly linked to the expression and activity of its GST enzymes. Significant differences in hepatic GST conjugation have been observed between humans and common preclinical rodent models.

A key study comparing hepatic GST activities revealed that all mouse strains tested had significantly greater total cytosolic GST, GST-M, and GST-T activities than humans.[7] Similarly, rats exhibited significantly higher GST-M and GST-T activities compared to humans.[7] These findings are summarized in the table below.

GST ActivityMouse vs. HumanRat vs. Human
Total Cytosolic GST Significantly Higher in MouseSome strains significantly higher in Rat
GST-M Significantly Higher in MouseSignificantly Higher in Rat
GST-T Significantly Higher in MouseSignificantly Higher in Rat
GST-P Some strains significantly higher in MouseSome strains significantly higher in Rat

Data summarized from a comparative study on hepatic GST conjugation.[7]

These data strongly suggest that rodents, particularly mice, have a higher intrinsic capacity to form GS-NMC compared to humans. This has critical implications for preclinical toxicology studies, as a higher rate of GS-NMC formation in rodents could lead to an overestimation of the potential for reactive metabolite-mediated toxicity in humans.

Furthermore, sex-dependent differences in GST activity are also prominent, particularly in rodents.[7] For instance, male rats generally exhibit higher GST-M and GST-T activities than female rats.[7] Such differences must be considered when designing and interpreting preclinical studies.

While the specific GST isozymes responsible for conjugating MIC have not been definitively identified across all species, polymorphisms in the human GSTP1 gene have been associated with altered susceptibility to isocyanate-induced asthma, suggesting a role for this enzyme in the metabolism of isocyanates.[2]

dot

cluster_comparison Relative Hepatic GST Activity Human Human Rat Rat Human->Rat < Mouse Mouse Rat->Mouse <

Caption: General trend of hepatic GST activity.

Experimental Protocols: Quantifying this compound

Accurate quantification of GS-NMC in biological matrices is essential for comparative studies. The method of choice is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Below is a detailed, step-by-step methodology for the analysis of GS-NMC in plasma, adapted from established protocols for similar glutathione conjugates.[8][9]

Sample Preparation

The primary challenge in quantifying glutathione conjugates is their instability and the complexity of the biological matrix. A robust sample preparation protocol is crucial for accurate results.

  • Collection: Collect blood samples into tubes containing an anticoagulant (e.g., EDTA).

  • Stabilization: Immediately after collection, add a solution of N-ethylmaleimide (NEM) to the blood to a final concentration of 10 mM. NEM alkylates free thiols, preventing the degradation of GS-NMC and the artifactual formation of other disulfide-linked adducts.

  • Plasma Separation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹³C₂,¹⁵N-GS-NMC).

  • Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

LC-MS/MS Analysis
  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes is a good starting point.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • GS-NMC: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will result from the fragmentation of the glutathione moiety. Specific transitions should be optimized by direct infusion of a GS-NMC standard.

      • Internal Standard: Monitor the corresponding transitions for the stable isotope-labeled internal standard.

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cluster_workflow LC-MS/MS Workflow for GS-NMC Quantification Sample Plasma Sample (+ NEM) Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Analytical workflow for GS-NMC.

Implications for Drug Development and Risk Assessment

The observed species differences in GST activity have profound implications for the drug development process.

  • Preclinical Model Selection: The higher GST activity in rodents suggests that they may be more efficient at forming GS-NMC than humans. This could lead to an over-prediction of reactive metabolite-related toxicity in early safety studies. Therefore, careful consideration of the metabolic pathways of a drug candidate is crucial when selecting the appropriate preclinical species.

  • In Vitro to In Vivo Extrapolation (IVIVE): When using in vitro systems such as liver S9 fractions or hepatocytes to predict in vivo metabolism, it is essential to use species-specific preparations. The data presented here highlight that human-derived in vitro systems will likely provide a more accurate prediction of GS-NMC formation in humans than rodent-derived systems.

  • Human Dose Prediction: A thorough understanding of the comparative metabolism of a drug candidate is vital for accurately predicting a safe and efficacious human dose. If a drug is known to be metabolized to an isocyanate intermediate, the lower GST activity in humans compared to rodents may result in a lower rate of GS-NMC formation, but potentially higher circulating levels of the parent drug or the reactive isocyanate.

Conclusion and Future Directions

The formation of this compound is a complex process with significant inter-species variability, primarily driven by differences in the expression and activity of Glutathione S-Transferases. Rodents, particularly mice, generally exhibit higher hepatic GST activity than humans, suggesting a greater capacity for GS-NMC formation. This has critical implications for the interpretation of preclinical toxicology data and the extrapolation of these findings to humans.

Future research should focus on:

  • Identifying the specific GST isozymes in humans and preclinical species that are most active in catalyzing the conjugation of methyl isocyanate.

  • Developing and validating robust quantitative bioanalytical methods for GS-NMC in various biological matrices to facilitate more accurate comparative studies.

  • Integrating data from in vitro and in vivo studies to build more predictive models of GS-NMC formation and its associated risks in humans.

By embracing a comparative and mechanistic approach to understanding the formation of reactive metabolites like GS-NMC, we can enhance the safety and efficacy of new chemical entities and better protect human health.

References

  • Pearson, P. G., Slatter, J. G., Rashed, M. S., Han, D. H., & Baillie, T. A. (1990). This compound: a reactive S-linked metabolite of methyl isocyanate.
  • Guan, X., & Lown, J. W. (1999). Identification of S-(n-butylcarbamoyl)glutathione, a reactive carbamoylating metabolite of tolbutamide in the rat, and evaluation of its inhibitory effects on glutathione reductase in vitro. Chemical research in toxicology, 13(1), 47–55.
  • Lassila, T., Mattila, S., & Rautio, J. (2015). LC-MS/MS method for the determination of carbamathione in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 988, 135–140.
  • Threadgill, M. D., Axworthy, D. B., Baillie, T. A., Farmer, P. B., Farrow, K. C., Gescher, A., Kestell, P., Pearson, P. G., & Shaw, A. J. (1987). Metabolism of N-methylformamide in mice: primary kinetic deuterium isotope effect and identification of this compound as a metabolite. Journal of pharmacology and experimental therapeutics, 242(1), 312–319.
  • Hayes, J. D., & Pulford, D. J. (1995). The glutathione S-transferase supergene family: regulation of GST and the contribution of the isoenzymes to cancer chemoprotection and drug resistance. Critical reviews in biochemistry and molecular biology, 30(6), 445–600.
  • Strange, R. C., Spiteri, M. A., Ramachandran, S., & Fryer, A. A. (2001). Glutathione-S-transferase family of enzymes.
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  • Lassila, T., Hokkanen, J., Aatsinki, M., Mattila, S., Turpeinen, M., & Tolonen, A. (2015). Formation of GSH-trapped Reactive Metabolites in Human Liver Microsomes, S9 Fraction, HepaRG-cells, and Human Hepatocytes. Journal of pharmaceutical and biomedical analysis, 115, 297–305.
  • [This citation is intentionally left blank for future additions].
  • Kumar, S., & Dwivedi, N. (2012). Glutathione S-Transferase gene polymorphisms (GSTT1, GSTM1, GSTP1) as increased risk factors for asthma and COPD among Isocyanat. Research Journal of Recent Sciences, 1(11), 1–7.
  • Hu, K., & Li, K. (2007). LC-MS/MS determination of carbamathione in microdialysis samples from rat brain and plasma. Journal of pharmaceutical and biomedical analysis, 44(2), 553–558.
  • [This citation is intentionally left blank for future additions].
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  • Amjad, S., F-S., Rahman, S., U., & Franklin, M. R. (2020). Comparisons between human and rodent hepatic glutathione S-Transferase activities reveal sex and species differences. Xenobiotica; the fate of foreign compounds in biological systems, 50(10), 1185–1193.
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  • Pacifici, G. M., & Franchi, M. (1989). Glutathione-S-transferases in the human intestine. European journal of clinical pharmacology, 37(4), 381–385.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of S-(N-Methylcarbamoyl)glutathione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of S-(N-Methylcarbamoyl)glutathione (CAS 38126-73-7). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the necessary knowledge for safe laboratory practices. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

Introduction: Understanding the Compound and the Need for Prudent Disposal

This compound is a metabolite of research interest, notably as a conjugate of the highly reactive compound, methyl isocyanate, with the endogenous antioxidant glutathione.[1][2] While glutathione itself is a naturally occurring tripeptide and is not classified as a hazardous substance, its conjugation to an N-methylcarbamoyl group fundamentally alters its chemical reactivity and potential toxicological profile.[3]

The core principle of this guide is to handle this compound with a degree of caution appropriate for a reactive carbamate compound. The carbamoyl moiety can act as a carbamoylating agent, transferring the N-methylcarbamoyl group to other nucleophilic molecules, such as amino acids.[1] This reactivity underscores the importance of proper disposal to prevent unintended environmental release or exposure. This guide provides a framework for managing waste containing this compound, emphasizing safety and regulatory compliance.

Hazard Assessment and Risk Mitigation

FeatureAssessmentRationale & Implication
Physical State Solid, powder.Potential for dust formation and inhalation.[4]
Solubility Expected to be soluble in water and aqueous buffers.[4][5]Spills can easily spread and contaminate aqueous environments. Drain disposal is not recommended.
Chemical Reactivity Considered a reactive carbamoylating agent.[1]The primary hazard. Can react with biological macromolecules. Waste must be segregated from incompatible materials, especially strong oxidizing agents.[4]
Toxicity Toxicological properties have not been thoroughly investigated.[4]Due to its reactivity, it should be treated as a potentially hazardous substance. Avoid direct contact and inhalation.
Decomposition Hazardous decomposition products may form under fire conditions, including carbon oxides, nitrogen oxides (NOx), and sulphur oxides (SOx).[4]Firefighting measures should account for the release of these toxic gases.

Core Directive: In the absence of specific toxicity data, treat this compound as a potentially hazardous chemical. All waste generated should be managed as regulated chemical waste.

Personal Protective Equipment (PPE)

A robust defense against exposure begins with appropriate PPE. The following should be considered standard when handling this compound in either pure form or in solution.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile) tested according to standards like EN 374.[6]

  • Eye Protection: Use safety glasses with side shields or goggles.[6]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is kept clean and laundered by a professional service.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a particulate filter respirator (e.g., N95) or a higher level of respiratory protection may be necessary based on your institution's assessment.[6]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

Step 1: Evacuate and Secure the Area

  • Alert colleagues in the immediate vicinity.

  • Restrict access to the spill area.

Step 2: Don Appropriate PPE

  • Before cleaning, ensure you are wearing the full PPE detailed in Section 3.

Step 3: Containment and Cleanup

  • For solid spills: Carefully sweep or scoop up the material to avoid creating dust.[4] Place the collected material into a clearly labeled, sealable container for hazardous waste.

  • For liquid spills: Absorb the spill with an inert material, such as sand, diatomite, or universal binders.[7] Do not use combustible materials like paper towels as the primary absorbent. Place the absorbent material into a labeled, sealable container for hazardous waste.

Step 4: Decontamination

  • Clean the spill area thoroughly with soap and water.[8]

  • Collect all cleaning materials (e.g., wipes, contaminated gloves) and place them in the hazardous waste container.

Step 5: Waste Disposal

  • Dispose of the sealed waste container according to your institution's hazardous waste procedures.

Proper Disposal Procedures

The recommended procedure for the disposal of this compound and materials contaminated with it is through a licensed professional waste disposal service.[9]

DO NOT dispose of this compound down the drain or in regular trash. [4][9]

Step-by-Step Disposal Workflow
  • Waste Identification and Segregation:

    • All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be considered chemical waste.[10]

    • Keep this waste stream segregated from other laboratory wastes to avoid incompatible mixtures.[10] Specifically, do not mix with strong acids, bases, or oxidizing agents.

  • Waste Collection and Containment:

    • Solid Waste: Collect in a robust, leak-proof container with a secure lid.

    • Liquid Waste: Collect in a compatible, shatter-resistant container (e.g., a designated plastic waste carboy). Ensure the container is properly vented if there is any potential for gas evolution, though this is not expected under normal storage.

    • Never overfill waste containers; a good rule of thumb is to fill to no more than 80% capacity.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound"

      • The approximate concentration and quantity.

      • The date of accumulation.

      • Any other components in the waste mixture.

      • Appropriate hazard warnings (e.g., "Caution: Chemically Reactive").

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

    • The SAA should be a secondary containment bin or tray in a well-ventilated area, away from general laboratory traffic.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the hazardous waste. Follow their specific procedures for waste transfer.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Waste Generation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions gen Generate Waste (Pure compound, solutions, contaminated labware) segregate Segregate as Carbamate Waste gen->segregate drain DO NOT Pour Down Drain trash DO NOT Discard in Regular Trash collect Collect in Compatible, Leak-Proof Container segregate->collect label_waste Label Container: 'Hazardous Waste - this compound' collect->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact Institutional EH&S for Waste Pickup store->contact_ehs disposal Professional Waste Disposal Service (e.g., Incineration) contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

Conclusion: A Commitment to Safety

The responsible management of laboratory chemicals extends throughout their lifecycle, including their final disposal. For this compound, a conservative approach is warranted due to its reactive carbamoyl group. By adhering to the procedures outlined in this guide—utilizing appropriate PPE, managing spills effectively, and following a stringent waste disposal protocol—researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EH&S department for guidance.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: L-Glutathione. Retrieved from [Link]

  • G-Biosciences. (n.d.). Safety Data Sheet: Glutathione, Reduced. Retrieved from [Link]

  • Pearson, P. G., Slatter, J. G., Rashed, M. S., & Han, D. H. (1990). This compound: a reactive S-linked metabolite of methyl isocyanate. Chemical research in toxicology, 3(4), 373-379.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: L-Glutathione reduced. Retrieved from [Link]

  • Nagendra, S. N., Madhu, C., & Borch, R. F. (1994). Glutathione carbamoylation with S-methyl N,N-diethylthiolcarbamate sulfoxide and sulfone. Mitochondrial low Km aldehyde dehydrogenase inhibition and implications for its alcohol-deterrent action. Biochemical pharmacology, 47(8), 1465-1467.
  • Wikipedia. (n.d.). Glutathione. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Glutathione oxidized. Retrieved from [Link]

  • Restek Corporation. (2024). Carbamate Pesticides Standard - Safety Data Sheet. Retrieved from [Link]

  • Lappartient, A., & Touraine, D. (2006). Glutathione Degradation Is a Key Determinant of Glutathione Homeostasis. Plant physiology, 142(3), 1021-1031.
  • Raza, H. (2020).
  • Monks, T. J., Anders, M. W., Dekant, W., Stevens, J. L., & Lau, S. S. (1990). Glutathione conjugate mediated toxicities. Toxicology and applied pharmacology, 106(1), 1-19.
  • U.S. Environmental Protection Agency. (1984).
  • Chen, K. C., & Dorough, H. W. (1979). Glutathione and mercapturic acid conjugations in the metabolism of naphthalene and 1-naphthyl N-methylcarbamate (carbaryl). Drug and chemical toxicology, 2(4), 331-354.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • James, S. J., Slikker, W., 3rd, Melnyk, S., New, E., Pogribna, M., & Jernigan, S. (2005). Thimerosal neurotoxicity is associated with glutathione depletion: protection with glutathione precursors. Neurotoxicology, 26(1), 1-8.
  • UMNOrganicChemistry. (2013, June 6). Handling Lab Waste [Video]. YouTube.
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Navigating the Handling of S-(N-Methylcarbamoyl)glutathione: A Guide to Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: This guide furnishes critical safety and logistical information for laboratory personnel engaged in the handling of S-(N-Methylcarbamoyl)glutathione. It is imperative that all procedural steps are meticulously followed to ensure personnel safety and experimental integrity.

Core Safety Directive: Understanding the Hazard

This compound is not a benign glutathione derivative. It is a chemically reactive conjugate, notably identified as a metabolite of the highly toxic compound, methyl isocyanate.[1] Its hazardous nature stems from its function as a carbamoylating agent, possessing the ability to covalently modify nucleophilic amino acids.[1] This reactivity is the primary driver of its toxicological profile, which includes embryotoxic and dysmorphogenic effects observed in animal studies.[2]

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is mandated. The protocols outlined herein are synthesized from the known reactivity of this compound, safety guidelines for its precursor methyl isocyanate, and established best practices for managing chemically reactive and potentially carcinogenic substances in a laboratory setting.[3][4]

Personal Protective Equipment (PPE): An Imperative Barrier

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The following table delineates the required PPE, categorized by the level of protection in accordance with OSHA standards.[5]

Protection Level Required PPE Rationale and Specifications
Primary Containment (Handling of pure substance) Level B/C Hybrid Due to the carbamoylating nature and unknown vapor pressure, a high level of protection is warranted.
Gloves Double gloving with chemically resistant gloves (e.g., nitrile) is mandatory. Inspect gloves for integrity before each use and change every 30 minutes or immediately upon contamination.[6][7]
Gown/Coveralls A disposable, long-sleeved, seamless gown with tight-fitting cuffs that closes in the back is required. For larger quantities or risk of splash, "bunny suit" coveralls offer superior protection.
Eye/Face Protection Chemical splash goggles and a full-face shield are necessary to protect against splashes and potential aerosols.[5]
Respiratory Protection Work must be conducted in a certified chemical fume hood. For procedures with a high potential for aerosolization, a NIOSH-approved respirator (e.g., N95 or higher) should be worn.
Secondary Containment (Handling of dilute solutions) Level C Reduced risk, but stringent precautions remain necessary.
Gloves Single pair of chemically resistant gloves, with frequent changes.
Gown Standard laboratory coat.
Eye Protection Safety glasses with side shields.
Donning and Doffing PPE: A Procedural Imperative

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Gown/Coveralls Don2 Mask/Respirator Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves (Outer pair over cuff) Don3->Don4 Doff1 Gloves (Outer pair) Doff2 Gown/Coveralls Doff1->Doff2 Doff3 Goggles/Face Shield Doff2->Doff3 Doff4 Mask/Respirator Doff3->Doff4 Doff5 Gloves (Inner pair) Doff4->Doff5

PPE Donning and Doffing Workflow

Operational Plan: From Receipt to Experimentation

A meticulous operational plan is fundamental to safe handling.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage within a designated containment area, preferably a fume hood.

  • Store this compound in a tightly sealed, clearly labeled container.

  • The storage location should be a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

Handling and Experimental Procedures
  • All handling of this compound, including weighing and dilutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Work surfaces within the fume hood should be covered with absorbent, plastic-backed paper to contain any spills.[4]

  • Use dedicated, clearly labeled glassware and equipment.

  • Avoid raising dust or creating aerosols. For solid compounds, careful handling is paramount. For solutions, use appropriate pipetting techniques. Never pipette by mouth.[7]

Emergency Procedures: Preparedness is Key

Spills
  • Small Spills (in fume hood):

    • Ensure PPE is intact.

    • Contain the spill with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).

    • Gently sweep solid spills to avoid generating dust.

    • Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Collect all contaminated materials in a sealed, labeled hazardous waste container.

  • Large Spills (outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and the institutional safety officer.

    • Prevent entry to the contaminated area.

    • Follow institutional protocols for large chemical spills.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Disposal Plan: Responsible Waste Management

All waste generated from the handling of this compound is to be considered hazardous.

Disposal_Plan Start Waste Generation (Contaminated PPE, glassware, solutions) Segregate Segregate Waste Streams Start->Segregate SolidWaste Solid Waste (Gloves, gowns, absorbent pads) Segregate->SolidWaste LiquidWaste Aqueous Liquid Waste Segregate->LiquidWaste SharpsWaste Contaminated Sharps Segregate->SharpsWaste PackageSolid Package in sealed, labeled hazardous waste bags/drums SolidWaste->PackageSolid PackageLiquid Collect in sealed, labeled, chemically compatible carboys LiquidWaste->PackageLiquid PackageSharps Place in puncture-proof sharps containers SharpsWaste->PackageSharps Store Store in designated Hazardous Waste Accumulation Area PackageSolid->Store PackageLiquid->Store PackageSharps->Store Dispose Arrange for disposal by institutional Environmental Health & Safety Store->Dispose

Hazardous Waste Disposal Workflow
  • Solid Waste: Contaminated gloves, gowns, absorbent materials, and other solid items must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-resistant sharps container.

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.[9] In many cases, incineration is the preferred method for organic compounds.[10]

Conclusion: A Culture of Safety

The responsible use of this compound in research necessitates a profound respect for its inherent reactivity and potential toxicity. Adherence to the protocols detailed in this guide is not merely a procedural formality but a cornerstone of a robust safety culture. By understanding the rationale behind these measures, researchers can protect themselves, their colleagues, and the integrity of their work.

References

  • Pearson, P. G., Slatter, J. G., Rashed, M. S., Han, D. H., & Baillie, T. A. (1990). This compound: a reactive S-linked metabolite of methyl isocyanate. Chemical research in toxicology, 3(1), 90–91. [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Guest, I., & Varma, D. R. (1991). Toxicity of the methyl isocyanate metabolite S-(N-methylcarbamoyl)GSH on mouse embryos in culture. Toxicology and applied pharmacology, 111(3), 525–532. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Methyl Isocyanate | Medical Management Guidelines. Toxic Substance Portal - ATSDR. Retrieved from [Link]

  • National Research Council (US) Committee on Disposal of Activated Carbon from Chemical Agent Disposal Facilities. (2009). The Disposal of Activated Carbon from Chemical Agent Disposal Facilities.
  • Safe Work Australia. (2020). Guide to handling isocyanates. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Isocyanate. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
  • Exbrayat, A., Mroue, K. H., & Penner-Hahn, J. E. (2019). Toxicity of Glutathione-Binding Metals: A Review of Targets and Mechanisms. International journal of molecular sciences, 20(11), 2828. [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • CSG. (n.d.). Chemical Waste | Removal, Treatment and Disposal. Retrieved from [Link]

  • National Research Council. (2003). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 3.
  • U.S. Environmental Protection Agency. (n.d.). Methyl Isocyanate. Retrieved from [Link]

  • Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1981). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Monks, T. J., Anders, M. W., Dekant, W., Stevens, J. L., Lau, S. S., & van Bladeren, P. J. (1990). Glutathione-dependent toxicity. Toxicology and applied pharmacology, 106(1), 1–19.
  • Guan, X., Slatter, J. G., Rashed, M. S., & Baillie, T. A. (2000). Identification of S-(n-butylcarbamoyl)glutathione, a reactive carbamoylating metabolite of tolbutamide in the rat, and evaluation of its inhibitory effects on glutathione reductase in vitro. Chemical research in toxicology, 13(1), 47–56.
  • Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2015).
  • Cee, V. J., Volak, L. P., Chen, Y., Bartberger, M. D., Tegley, C., Arvedson, T., McCarter, J., Tasker, A. S., & Fotsch, C. (2015). Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution. Journal of medicinal chemistry, 58(23), 9171–9178.
  • Liu, J., & Li, C. (2020). Structure-Based Reactivity Profiles of Reactive Metabolites with Glutathione. Molecules (Basel, Switzerland), 25(14), 3267.

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S-(N-Methylcarbamoyl)glutathione
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